Product packaging for 2,3-Dimethyl-1H-indole-6-carboxylic acid(Cat. No.:CAS No. 103986-06-7)

2,3-Dimethyl-1H-indole-6-carboxylic acid

Cat. No.: B027352
CAS No.: 103986-06-7
M. Wt: 189.21 g/mol
InChI Key: UDPOIMGOHQYJEE-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1H-indole-6-carboxylic acid (CAS 103986-06-7) is a high-purity organic compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of indole derivatives, which are widely recognized for their broad spectrum of biological activities. This specific methyl-substituted indole carboxylic acid serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. This compound is of special value in oncology research. It functions as a critical precursor and core structure for the synthesis of potent tricyclic indole inhibitors that target the Myeloid cell leukemia-1 (Mcl-1) protein . Mcl-1 is an anti-apoptotic protein that is frequently overexpressed in various cancers, allowing cancer cells to evade cell death and contributing to resistance to chemotherapy . Inhibitors derived from this scaffold have demonstrated single-digit nanomolar binding affinity for Mcl-1, showing high potential to restore apoptosis in cancer cells . Beyond its specific application in Mcl-1 inhibition, the indole nucleus is a privileged structure in pharmacology, with documented research applications in exploring antiviral, anti-inflammatory, and antimicrobial agents . Researchers utilize this compound as a foundational material to explore these diverse therapeutic areas. Notice: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B027352 2,3-Dimethyl-1H-indole-6-carboxylic acid CAS No. 103986-06-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-6-7(2)12-10-5-8(11(13)14)3-4-9(6)10/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPOIMGOHQYJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378267
Record name 2,3-Dimethyl-1H-indole-6-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103986-06-7
Record name 2,3-Dimethyl-1H-indole-6-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyl-1H-indole-6-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dimethyl-1H-indole-6-carboxylic acid (CAS 103986-06-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimethyl-1H-indole-6-carboxylic acid, with the CAS number 103986-06-7, is a heterocyclic compound belonging to the indole class of molecules. The indole scaffold is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals, indicating the potential of its derivatives in drug discovery and medicinal chemistry.[1] This technical guide aims to provide a comprehensive overview of the available scientific and technical information regarding this compound, focusing on its chemical properties, potential synthesis strategies, and prospective biological applications. Due to the limited publicly available data specifically for this compound, this guide also extrapolates information from closely related indole-6-carboxylic acid and 2,3-dimethylindole analogs to provide a foundational understanding for researchers.

Chemical Properties and Data

Quantitative data for this compound is primarily available from chemical suppliers. A summary of these properties is presented in Table 1 for clear reference.

PropertyValueSource
CAS Number 103986-06-7[2]
Molecular Formula C₁₁H₁₁NO₂[3]
Molecular Weight 189.21 g/mol [2][3]
Appearance White to off-white powderSupplier Data
Purity Typically ≥97%[2]

Note: Solubility, melting point, and boiling point data are not consistently reported across public sources.

Spectroscopic Characterization (Predicted)

¹H NMR: The proton NMR spectrum is expected to show singlets for the two methyl groups at C2 and C3, aromatic protons on the benzene ring, and a broad singlet for the N-H proton of the indole ring. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will display signals for the two methyl carbons, the sp² carbons of the indole ring system, and a characteristic signal for the carbonyl carbon of the carboxylic acid group in the downfield region (typically >160 ppm).

IR Spectroscopy: The infrared spectrum is expected to exhibit a broad O-H stretching band for the carboxylic acid, a C=O stretching vibration, N-H stretching of the indole ring, and C-H stretching from the methyl and aromatic groups.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (189.21 g/mol ).

Synthesis Methodologies

A detailed, experimentally verified protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be devised by combining established methods for the synthesis of 2,3-dimethylindoles and the introduction of a carboxylic acid group at the 6-position of the indole ring.

Proposed Synthetic Pathway

A potential synthetic workflow is outlined below. This pathway is hypothetical and would require experimental optimization.

G A 4-Amino-3-methylbenzoic acid B Protection of Carboxylic Acid A->B e.g., Esterification C Protected 4-amino-3-methylbenzoic acid B->C D Fischer Indole Synthesis (with 2-butanone) C->D 1. Diazotization 2. Reduction 3. Condensation E Protected 2,3,7-trimethyl-1H-indole-6-carboxylate D->E F Deprotection E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Key Experimental Steps (Hypothetical Protocol)
  • Protection of the Carboxylic Acid: The starting material, 4-amino-3-methylbenzoic acid, would likely require protection of the carboxylic acid group, for instance, through esterification (e.g., conversion to a methyl or ethyl ester) to prevent unwanted side reactions during the indole synthesis.

  • Fischer Indole Synthesis: The protected aminobenzoic acid derivative would then undergo a Fischer indole synthesis. This classic method involves the reaction of a phenylhydrazine with an aldehyde or ketone, in this case, 2-butanone, in the presence of an acid catalyst. This would lead to the formation of the 2,3-dimethylindole ring system.

  • Deprotection: The final step would be the deprotection of the carboxylic acid group, for example, through hydrolysis of the ester, to yield the desired this compound.

An alternative approach could involve the synthesis of 2,3-dimethylindole first, followed by a regioselective carboxylation at the C6 position. However, achieving high regioselectivity in the electrophilic substitution of indoles can be challenging.

A documented procedure for the synthesis of the related indole-6-carboxylic acid involves the hydrolysis of methyl indole-6-carboxylate with lithium hydroxide.[4] The starting ester is dissolved in a mixture of tetrahydrofuran, methanol, and water, and heated with lithium hydroxide monohydrate.[4] After the reaction, the organic solvents are removed, and the product is precipitated by acidification.[4] This method could potentially be adapted for the final deprotection step in the proposed synthesis of the dimethylated analog.

Potential Biological and Pharmacological Significance

While no specific biological activity or pharmacological data has been published for this compound, the indole nucleus is a well-established pharmacophore with a broad range of biological activities.[1] Derivatives of indole carboxylic acids have been investigated for various therapeutic applications.

Potential as Antiviral Agents

Derivatives of indole-2-carboxylic acid have been identified as inhibitors of the HIV-1 integrase, a key enzyme in the viral life cycle.[5] This suggests that the indole carboxylic acid scaffold could be a promising starting point for the development of new antiviral drugs. The substitution pattern on the indole ring, including the presence and position of methyl groups, can significantly influence the inhibitory activity and selectivity.

Potential as Anticancer Agents

The indole scaffold is present in several approved anticancer drugs. Research on various indole-6-carboxylic acid derivatives has demonstrated their potential as multi-target antiproliferative agents, for example, by targeting receptor tyrosine kinases such as EGFR and VEGFR-2.[6] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines.

General Drug Discovery Applications

A closely related compound, 2,3-Dimethyl-1H-indole-5-carboxylic acid , is utilized as a fragment molecule in drug discovery.[7] Such fragments serve as building blocks for the design and synthesis of more complex molecules with desired pharmacological properties. It is plausible that this compound could also serve a similar purpose as a scaffold for library synthesis in drug development campaigns.

The general workflow for utilizing such a compound in a drug discovery program is illustrated below.

G A This compound (Scaffold) B Library Synthesis (e.g., Amide Coupling) A->B C Diverse Chemical Library B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Drug Candidate F->G

Caption: Role of an indole carboxylic acid scaffold in a drug discovery workflow.

Conclusion and Future Directions

This compound is a chemical entity with potential applications in medicinal chemistry and drug discovery, primarily owing to its indole scaffold. Currently, there is a significant lack of detailed, publicly available experimental data for this specific compound. The information presented in this guide is largely based on data from chemical suppliers and extrapolations from closely related analogs.

Future research efforts should focus on:

  • Developing and publishing a robust and high-yielding synthesis protocol.

  • Comprehensive spectroscopic characterization to provide a reliable reference for researchers.

  • Screening for biological activity against a panel of relevant targets, such as viral enzymes, protein kinases, and cancer cell lines.

  • Exploring its utility as a scaffold for the synthesis of novel compound libraries.

The generation of such data will be crucial to unlocking the full potential of this compound for researchers, scientists, and drug development professionals.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1H-indole-6-carboxylic acid is a heterocyclic organic compound belonging to the indole class of molecules. The indole scaffold is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals. The strategic placement of dimethyl groups at the 2 and 3 positions, along with a carboxylic acid moiety at the 6-position, imparts specific physicochemical characteristics that are crucial for its behavior in biological and chemical systems. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its potential synthesis and biological relevance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many parameters are currently based on computational predictions.

PropertyValueData TypeSource
Molecular Formula C₁₁H₁₁NO₂-[1]
Molecular Weight 189.21 g/mol -[2]
Melting Point >150 °CExperimental[3]
Boiling Point 424.6 ± 40.0 °CPredicted[3]
pKa 4.56 ± 0.30Predicted[3]
XlogP 2.3Predicted[1]
Aqueous Solubility -Not Available-
Density 1.287 ± 0.06 g/cm³Predicted[3]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug discovery and development. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Apparatus:

  • Capillary melting point apparatus

  • Melting point capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point) are recorded. This range represents the melting point of the substance. For a pure compound, this range is typically narrow.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.

Method: Shake-Flask Method (OECD Guideline 107)

  • Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Solution Preparation: A known concentration of this compound is dissolved in either the water or n-octanol phase.

  • Partitioning: Equal volumes of the octanol and water phases are added to a flask containing the dissolved compound. The flask is then shaken until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Synthesis and Potential Biological Significance

Synthesis

A plausible synthetic workflow is outlined below:

G cluster_0 Japp-Klingemann Reaction cluster_1 Fischer Indole Synthesis A Aryl Diazonium Salt C Hydrazone Intermediate A->C Coupling B β-Keto-ester B->C D Hydrazone Intermediate E This compound D->E Acid-catalyzed cyclization

Plausible two-step synthesis approach.
Potential Biological Activity

Currently, there is a lack of specific biological activity data for this compound in the public domain. However, the indole-6-carboxylic acid scaffold is of significant interest in medicinal chemistry. For instance, various derivatives of indole-6-carboxylic acid have been synthesized and evaluated as potential antiproliferative agents, targeting receptors such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][10]

Given this precedent, a logical workflow for investigating the biological potential of this compound would involve initial screening against a panel of cancer cell lines, followed by more targeted enzymatic assays if promising activity is observed.

G A This compound B Cell-Based Proliferation Assays (e.g., MTT, SRB) A->B Initial Screening C Identification of Active Hits B->C Data Analysis D Target Identification (e.g., Kinase Profiling) C->D Mechanism of Action Studies E Enzymatic Assays (e.g., EGFR, VEGFR) D->E Target Validation F Lead Optimization E->F Structure-Activity Relationship

Workflow for biological activity screening.

Conclusion

This compound presents an interesting scaffold for further investigation in the fields of medicinal chemistry and material science. While a complete experimental physicochemical profile is yet to be established, predictive models provide a solid foundation for initial in silico and experimental studies. The established synthetic routes to indole derivatives offer a clear path to obtaining this compound for further research. Future work should focus on the experimental validation of its physicochemical properties and a thorough investigation of its biological activities to unlock its full potential.

References

2,3-Dimethyl-1H-indole-6-carboxylic acid structural information

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 2,3-Dimethyl-1H-indole-6-carboxylic acid

Introduction: this compound is a heterocyclic compound featuring a core indole scaffold, which is a privileged structure in numerous natural products and synthetic pharmaceuticals. The presence of dimethyl substituents on the pyrrole ring and a carboxylic acid group on the benzene ring provides a unique combination of electronic and steric properties. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the structural information, physicochemical properties, and potential synthetic routes for this compound. While specific experimental data for this molecule is sparse in publicly available literature, this guide consolidates known information and provides context based on structurally related indole derivatives.

Core Structural and Physicochemical Properties

The fundamental identity and characteristics of this compound are defined by its molecular structure and resulting chemical properties. The key identifiers are summarized below.

Table 1: Chemical Identifiers for this compound

Identifier Value Reference
CAS Number 103986-06-7 [1][2]
Molecular Formula C₁₁H₁₁NO₂ [3][4][5][6]
Molecular Weight 189.21 g/mol [1][3][4]
Canonical SMILES CC1=C(NC2=C1C=CC(=C2)C(=O)O)C [6]
InChI InChI=1S/C11H11NO2/c1-6-7(2)12-10-5-8(11(13)14)3-4-9(6)10/h3-5,12H,1-2H3,(H,13,14) [6]

| InChIKey | UDPOIMGOHQYJEE-UHFFFAOYSA-N |[6] |

Table 2: Physicochemical Properties

Property Value / Description Reference
Physical State Expected to be a solid at room temperature.
Melting Point Data not publicly available. Indole-6-carboxylic acid has a melting point of 249-253 °C.
Boiling Point Carboxylic acids exhibit high boiling points due to strong hydrogen bonding.[7][8]
Solubility Expected to have low solubility in water and higher solubility in organic solvents like ethanol, DMSO, and DMF. The solubility of carboxylic acids in water decreases as the carbon chain length increases.[7]

| pKa | The presence of the electron-donating indole ring may slightly increase the pKa compared to benzoic acid. | |

Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for structure confirmation and purity assessment. While specific spectra for this compound are not widely published, predicted data and typical characteristics can be informative.

Table 3: Analytical and Spectroscopic Data

Analysis Type Data / Expected Characteristics Reference
Mass Spectrometry Monoisotopic Mass: 189.07898 Da.[6]
Predicted Collision Cross Section (CCS) for [M+H]⁺ 138.6 Ų [6]
Predicted Collision Cross Section (CCS) for [M-H]⁻ 140.5 Ų [6]
¹H NMR Expected signals: Aromatic protons (3H, in the 7-8 ppm region), an N-H proton (1H, broad singlet, >10 ppm), two methyl singlets (6H, around 2.2-2.5 ppm), and a carboxylic acid proton (1H, very broad, >12 ppm).
¹³C NMR Expected signals: Carbonyl carbon (~170 ppm), aromatic carbons (including quaternary carbons, 110-140 ppm), and two methyl carbons (~10-15 ppm).

| Infrared (IR) | Expected absorptions: Broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), and C-H stretches from aromatic and methyl groups. | |

Synthesis and Experimental Protocols

G Generalized Synthesis of this compound start Methyl 2,3-Dimethyl-1H- indole-6-carboxylate hydrolysis Saponification (Stir at elevated temp., e.g., 60°C) start->hydrolysis 1. reagents Base (LiOH or NaOH) Solvent (THF, MeOH, H₂O) reagents->hydrolysis 2. workup Acidification (e.g., HCl) hydrolysis->workup 3. Concentrate & acidify isolation Filtration & Drying workup->isolation 4. Precipitate forms product 2,3-Dimethyl-1H-indole- 6-carboxylic Acid isolation->product 5. Isolate pure product

Caption: Generalized workflow for the hydrolysis of an indole ester to a carboxylic acid.

Experimental Protocol: Generalized Base-Catalyzed Hydrolysis

This protocol is adapted from the synthesis of indole-6-carboxylic acid and represents a standard procedure for the saponification of an ester to a carboxylic acid.[9]

  • Dissolution: Dissolve the starting material, methyl 2,3-dimethyl-1H-indole-6-carboxylate, in a mixture of solvents such as tetrahydrofuran (THF), methanol (MeOH), and water.

  • Addition of Base: To the solution, add an excess of a strong base, such as lithium hydroxide monohydrate (LiOH·H₂O) or sodium hydroxide (NaOH).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 60 °C) for several hours (typically 4-8 hours) to ensure complete hydrolysis. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and MeOH).

  • Acidification: Dissolve the remaining aqueous residue in water. Cool the solution in an ice bath and slowly acidify it with a strong acid, such as 1M hydrochloric acid (HCl), until the pH is acidic (pH ~2-3).

  • Precipitation and Isolation: The carboxylic acid product should precipitate out of the solution as a solid.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts.

  • Drying: Dry the collected solid under vacuum to yield the final product, this compound.

Potential Applications in Drug Discovery

Indole-based molecules are of significant interest in medicinal chemistry. While the specific biological activity of this compound is not well-documented, its structural motifs are present in many bioactive compounds. For instance, the unsubstituted indole-6-carboxylic acid serves as a reactant for preparing inhibitors of various enzymes and pathways, including the Hedgehog pathway. Furthermore, the related 2,3-dimethyl-1H-indole-5-carboxylic acid is utilized as a fragment molecule for the design and screening of new drug candidates.[10]

This suggests that this compound is a valuable scaffold or building block for generating compound libraries for screening and subsequent hit-to-lead optimization in drug discovery programs.

G Role of Indole Scaffolds in Drug Discovery cluster_0 Discovery Phase cluster_1 Optimization Phase fragment Indole Fragment (e.g., 2,3-dimethyl-1H-indole- 6-carboxylic acid) library Compound Library Synthesis fragment->library screening High-Throughput Screening library->screening hit Hit Compound (Initial Activity) screening->hit hit2lead Hit-to-Lead (SAR Studies) hit->hit2lead lead Lead Compound (Improved Potency/Properties) hit2lead->lead optimization Lead Optimization (ADME/Tox Profiling) lead->optimization candidate Drug Candidate optimization->candidate

Caption: Conceptual role of indole scaffolds in a fragment-based drug discovery pipeline.

References

Spectroscopic and Structural Elucidation of Indole-6-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for a representative indole-6-carboxylic acid derivative. Due to the limited availability of public domain spectroscopic data for 2,3-Dimethyl-1H-indole-6-carboxylic acid, this document presents a detailed analysis of a closely related and well-characterized compound, (E)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-indole-6-carbohydrazide , to serve as a practical exemplar for researchers in the field. The data and protocols are sourced from peer-reviewed scientific literature to ensure accuracy and reproducibility.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (E)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-indole-6-carbohydrazide. This compound serves as a valuable case study for understanding the characteristic spectral features of this class of molecules.

Table 1: ¹H-NMR Spectroscopic Data (DMSO-d₆, 500 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.45s1HIndole N-H
11.23s1HAmide N-H
9.44s1HPhenolic O-H
8.35s1HAzomethine C-H
8.01s1HIndole C7-H
7.68d, J=8.5 Hz1HIndole C4-H
7.58dd, J=8.5, 1.5 Hz1HIndole C5-H
7.37s1HPhenyl C2'-H
7.08d, J=8.0 Hz1HPhenyl C6'-H
6.83d, J=8.0 Hz1HPhenyl C5'-H
6.51t, J=2.0 Hz1HIndole C3-H
3.84s3HMethoxy -OCH₃

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, J = coupling constant in Hertz.

Table 2: ¹³C-NMR Spectroscopic Data (DMSO-d₆, 125 MHz)
Chemical Shift (δ, ppm)Assignment
162.7Amide C=O
149.0Phenyl C4'-O
148.1Phenyl C3'-O
148.0Azomethine C=N
135.5Indole C7a
129.8Indole C2
127.3Indole C3a
126.1Phenyl C1'
122.3Phenyl C6'
121.2Indole C5
119.8Indole C4
118.9Indole C6
115.8Phenyl C5'
110.1Phenyl C2'
102.5Indole C3
55.7Methoxy -OCH₃
Table 3: FT-IR Spectroscopic Data (KBr, cm⁻¹)
Wavenumber (cm⁻¹)IntensityAssignment
3417Strong, BroadO-H, N-H stretching
3286StrongN-H stretching (amide)
1643StrongC=O stretching (amide)
1604StrongC=N stretching
1512, 1458MediumC=C stretching (aromatic)
1273StrongC-O stretching (phenyl ether)
Table 4: High-Resolution Mass Spectrometry (HR-MS) Data
Ion[M+H]⁺ Calculated[M+H]⁺ Found
C₁₇H₁₆N₃O₃⁺310.1186310.1181

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are generalized for this class of compounds and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H-NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Use a 30-degree pulse width with a relaxation delay of 1 second.

    • Acquire 16 scans and apply a line broadening of 0.3 Hz during processing.

    • Reference the chemical shifts to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C-NMR Acquisition:

    • Acquire the spectrum at 298 K using a proton-decoupled pulse program.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a 30-degree pulse width with a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

    • Reference the chemical shifts to the solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a mixture of approximately 1 mg of the sample with 100 mg of dry KBr powder.

  • Instrumentation: Use a Fourier-transform infrared spectrophotometer.

  • Data Acquisition:

    • Record the spectrum in the range of 4000 to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

    • Acquire the data at a resolution of 4 cm⁻¹.

High-Resolution Mass Spectrometry (HR-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflows for spectroscopic analysis and a conceptual signaling pathway relevant to drug development involving indole derivatives.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound Indole Derivative Dissolution Dissolution in Deuterated Solvent Compound->Dissolution KBr_Pellet Preparation of KBr Pellet Compound->KBr_Pellet Dilution Dilution in Mobile Phase Compound->Dilution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR FTIR FT-IR Spectroscopy KBr_Pellet->FTIR HRMS HR-Mass Spectrometry Dilution->HRMS Spectral_Processing Spectral Processing (Fourier Transform, Baseline Correction) NMR->Spectral_Processing FTIR->Spectral_Processing HRMS->Spectral_Processing Structure_Elucidation Structure Elucidation Spectral_Processing->Structure_Elucidation Data_Archiving Data Archiving Structure_Elucidation->Data_Archiving

General workflow for the spectroscopic analysis of an indole derivative.

Signaling_Pathway_Concept Indole_Derivative Indole Derivative (e.g., Kinase Inhibitor) Target_Protein Target Protein (e.g., Receptor Tyrosine Kinase) Indole_Derivative->Target_Protein Inhibition Downstream_Effector_1 Downstream Effector 1 (e.g., Signaling Protein) Target_Protein->Downstream_Effector_1 Activation Downstream_Effector_2 Downstream Effector 2 (e.g., Transcription Factor) Downstream_Effector_1->Downstream_Effector_2 Signal Transduction Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector_2->Cellular_Response Gene Expression Regulation

Conceptual signaling pathway illustrating the mechanism of action for an indole-based drug.

An In-depth Technical Guide to the Solubility and Stability of 2,3-Dimethyl-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1H-indole-6-carboxylic acid is a heterocyclic compound featuring a substituted indole core with a carboxylic acid moiety. Indole derivatives are a significant class of compounds in medicinal chemistry and drug discovery, known for their diverse biological activities. A thorough understanding of the solubility and stability of this specific molecule is crucial for its handling, formulation, and development as a potential therapeutic agent or research tool. This document serves as a technical guide, offering insights into its probable characteristics and providing robust experimental protocols for empirical determination.

Physicochemical Properties

While experimental data is limited, some key physicochemical properties can be calculated or inferred, which are essential for predicting its behavior.

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₁NO₂Calculated
Molecular Weight 189.21 g/mol Calculated
CAS Number 103986-06-7Supplier Data
Appearance Expected to be a solid at room temperatureGeneral property of similar small molecules
pKa The carboxylic acid group is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids. The indole NH proton is weakly acidic, with a pKa typically around 17.Chemical Analogy

Solubility Profile

The solubility of this compound will be dictated by the interplay between the hydrophobic dimethyl-indole core and the hydrophilic carboxylic acid group. Its solubility is expected to be pH-dependent.

  • Aqueous Solubility: At neutral pH, the compound is likely to exhibit low aqueous solubility due to the dominance of the non-polar indole ring. Solubility is expected to increase significantly at higher pH values (pH > pKa of the carboxylic acid) as the carboxylate salt is formed, which is more polar.

  • Organic Solvent Solubility: The compound is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, and ethanol.[1] Its solubility in non-polar solvents like hexane and toluene is expected to be limited. The presence of water in some organic solvents can enhance the solubility of carboxylic acids.[2][3]

Comparative Solubility of Related Indole Carboxylic Acids

To provide context, the following table summarizes the reported solubility of other indole carboxylic acids.

CompoundSolventSolubility
Indole-2-carboxylic acidWater< 0.1 mg/mL (practically insoluble)[4]
Indole-2-carboxylic acidMethanol~50 mg/mL (5% solution)[4]
Indole-2-carboxylic acidEthanol~50 mg/mL (5% solution)[4]
Indole-3-carboxylic acid95% Ethanol50 mg/mL[1]
Indole-3-carboxylic acidMethanolSoluble[1]
Experimental Protocols for Solubility Determination

This high-throughput method is suitable for early-stage drug discovery to assess the solubility of compounds prepared from a DMSO stock solution.[5][6]

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) with shaking.[7][8]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer to detect the formation of a precipitate.[6][7]

  • Quantification (Optional): Alternatively, filter the solutions to remove any precipitate and quantify the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS.[7]

Diagram of Kinetic Solubility Assay Workflow:

G Kinetic Solubility Assay Workflow A Prepare 10 mM stock solution in DMSO B Serially dilute stock solution in aqueous buffer (e.g., PBS) in a microtiter plate A->B C Incubate with shaking (e.g., 2h at 25°C) B->C D Measure turbidity via nephelometry C->D E Alternatively, filter and quantify supernatant by UV-Vis or LC-MS C->E F Determine kinetic solubility D->F E->F

Caption: Workflow for determining the kinetic solubility of a compound.

This method measures the solubility of a compound in a saturated solution at equilibrium and is considered the gold standard for solubility determination.[9][10][11]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired solvent (aqueous buffer or organic solvent).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Accurately dilute the resulting supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[9]

  • Solid-State Analysis (Optional): Analyze the remaining solid using techniques like XRPD or DSC to check for any changes in the solid form (e.g., polymorphism or solvate formation).

Diagram of Thermodynamic Solubility Assay Workflow:

G Thermodynamic Solubility Assay Workflow A Add excess solid compound to solvent B Agitate at constant temperature to reach equilibrium (e.g., 24-48h) A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Quantify compound concentration in the supernatant via HPLC-UV or LC-MS C->D E Analyze residual solid (optional, e.g., XRPD) C->E F Determine thermodynamic solubility D->F

Caption: Workflow for determining the thermodynamic solubility of a compound.

Stability Profile

The stability of this compound is a critical parameter, as degradation can lead to loss of potency and the formation of potentially toxic impurities. The indole nucleus is susceptible to degradation under various stress conditions.[13]

Potential Degradation Pathways
  • Oxidative Degradation: The electron-rich indole ring is prone to oxidation, which can occur at the C2 and C3 positions, potentially leading to the formation of oxindole derivatives.[14] The presence of methyl groups at these positions may offer some steric hindrance but does not preclude oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of indole-containing compounds.[13]

  • pH-Dependent Degradation (Hydrolysis): While the indole ring itself is relatively stable to hydrolysis, extreme pH conditions can catalyze degradation. The compound is expected to be more stable at neutral pH. Strong acidic conditions can lead to protonation and subsequent degradation pathways. Under strongly basic conditions, the carboxylic acid group will be deprotonated, which might influence the overall electron distribution and reactivity of the molecule.

  • Thermal Degradation: High temperatures can accelerate degradation processes. The stability of the solid form and solutions at elevated temperatures should be evaluated.

Diagram of Potential Indole Degradation Pathways:

G General Indole Degradation Pathways Indole Indole Derivative Oxidation Oxidation (e.g., H₂O₂) Indole->Oxidation Photodegradation Photodegradation (UV/Vis light) Indole->Photodegradation AcidHydrolysis Acid Hydrolysis (e.g., HCl) Indole->AcidHydrolysis BaseHydrolysis Base Hydrolysis (e.g., NaOH) Indole->BaseHydrolysis Degradants Degradation Products (e.g., Oxindoles, Ring-Opened Products) Oxidation->Degradants Photodegradation->Degradants AcidHydrolysis->Degradants BaseHydrolysis->Degradants

Caption: Potential degradation pathways for indole-containing compounds.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4][15][16] These studies are typically conducted according to ICH guidelines.[17]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[13]

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at an elevated temperature (e.g., 60°C) for a defined period.[13]

    • Oxidative Degradation: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂) and keep at room temperature, protected from light.[13]

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., UV and visible light) in a photostability chamber.[13]

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis.

  • Analytical Method: Analyze all samples, along with an unstressed control, using a stability-indicating HPLC method (e.g., with a photodiode array detector) coupled with a mass spectrometer (LC-MS) to separate and identify the parent compound and any degradation products.

Diagram of Forced Degradation Study Workflow:

G Forced Degradation Study Workflow A Prepare Stock Solution (e.g., 1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Stress (Solid & Solution, 60°C) A->E F Photolytic Stress (UV/Vis Light) A->F G Analyze by Stability-Indicating LC-MS B->G C->G D->G E->G F->G H Identify Degradants & Assess Stability G->H

Caption: An experimental workflow for conducting forced degradation studies.

Summary and Recommendations

While specific data for this compound is sparse, a comprehensive understanding of its likely solubility and stability can be inferred from the behavior of related indole carboxylic acids. It is anticipated to be a compound with pH-dependent aqueous solubility and susceptibility to oxidative and photolytic degradation.

For any research or development program involving this compound, it is imperative to empirically determine its solubility and stability profile using the detailed protocols provided in this guide. The results from these studies will be fundamental in guiding formulation development, defining appropriate storage conditions, and ensuring the quality and reliability of future experimental work.

References

The Biological Landscape of 2,3-Dimethyl-1H-indole-6-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 2,3-Dimethyl-1H-indole-6-carboxylic acid are emerging as a promising class of molecules with significant therapeutic potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the biological activities of these derivatives, with a focus on their role as inhibitors of key signaling pathways implicated in cancer progression. While direct biological data for this compound is limited in the current literature, this document will focus on the activities of its closely related analogs and derivatives, providing valuable insights for researchers and drug development professionals.

Antiproliferative Activity and Molecular Targets

Derivatives of the indole-6-carboxylic acid scaffold have demonstrated notable antiproliferative activity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of receptor tyrosine kinases (RTKs), particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2] These receptors play crucial roles in tumor angiogenesis, cell proliferation, and survival, making them validated targets for cancer therapy.[1][2]

VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several indole-6-carboxylic acid derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.

EGFR Inhibition

EGFR is another critical RTK that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. Indole-6-carboxylic acid derivatives have also shown promise as EGFR inhibitors.

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of representative indole-6-carboxylic acid derivatives against VEGFR-2, EGFR, and various cancer cell lines. It is important to note that these are examples from the broader class of indole derivatives, as specific data for this compound was not available.

Table 1: In Vitro VEGFR-2 and EGFR Inhibitory Activity of Indole-6-Carboxylic Acid Derivatives

Compound IDTargetIC50 (nM)Reference CompoundIC50 (nM)
Compound 6eVEGFR-2-Sorafenib-
Compound 3bEGFR-Erlotinib-

Note: Specific IC50 values for compounds 6e and 3b were not explicitly provided in the search results, but they were identified as the most potent inhibitors in their respective studies.[1][2]

Table 2: Antiproliferative Activity of Indole-6-Carboxylic Acid Derivatives against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 3bHCT-116-Doxorubicin-
HeLa-Doxorubicin-
HT-29-Doxorubicin-
Compound 6eHCT-116-Doxorubicin-
HeLa-Doxorubicin-
HT-29-Doxorubicin-

Note: While the studies confirmed cytotoxic activity, specific IC50 values for these compounds against the listed cell lines were not detailed in the provided search results.[1][2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of indole-6-carboxylic acid derivatives.

In Vitro Kinase Inhibition Assay (VEGFR-2 and EGFR)

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Workflow for In Vitro Kinase Assay

G reagent_prep Reagent Preparation (Enzyme, Substrate, ATP, Inhibitor) plate_setup Assay Plate Setup (Addition of inhibitor and enzyme) reagent_prep->plate_setup reaction_init Initiate Kinase Reaction (Addition of ATP/Substrate mix) plate_setup->reaction_init incubation Incubation (Allow enzymatic reaction to proceed) reaction_init->incubation detection Signal Detection (Measure kinase activity) incubation->detection data_analysis Data Analysis (Calculate IC50 values) detection->data_analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol:

  • Reagent Preparation :

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Dilute the recombinant human VEGFR-2 or EGFR enzyme to the desired concentration in the appropriate kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).[3]

    • Prepare a solution of a suitable peptide substrate and ATP in the kinase assay buffer.[3]

  • Assay Plate Setup :

    • Add the diluted test compounds to the wells of a 96-well or 384-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Add the diluted kinase to the wells and pre-incubate for a specified time (e.g., 30 minutes at room temperature) to allow for compound binding.[3]

  • Kinase Reaction Initiation :

    • Initiate the reaction by adding the ATP/substrate mixture to each well.

  • Incubation :

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection :

    • Stop the reaction and measure the kinase activity. A common method is a luminescence-based assay that quantifies the amount of ATP consumed (e.g., Kinase-Glo® assay).[4][5] The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis :

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity) and a strong inhibitor control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow for MTT Assay

G cell_seeding Cell Seeding (Plate cells in 96-well plates) compound_treatment Compound Treatment (Add serially diluted compounds) cell_seeding->compound_treatment incubation_72h Incubation (72 hours) compound_treatment->incubation_72h mtt_addition MTT Addition (Add MTT reagent to each well) incubation_72h->mtt_addition incubation_4h Incubation (4 hours) mtt_addition->incubation_4h solubilization Formazan Solubilization (Add solubilizing agent, e.g., DMSO) incubation_4h->solubilization absorbance_reading Absorbance Reading (Measure at 570 nm) solubilization->absorbance_reading data_analysis Data Analysis (Calculate IC50 values) absorbance_reading->data_analysis

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding :

    • Harvest cancer cells (e.g., HCT-116, HeLa, HT-29) in their exponential growth phase.

    • Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium and add the medium containing the test compounds to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation :

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

  • MTT Addition :

    • After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization :

    • Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement :

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis :

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways

The following diagrams illustrate the VEGFR-2 and EGFR signaling pathways and the proposed points of inhibition by indole-6-carboxylic acid derivatives.

VEGFR-2 Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Indole Indole-6-carboxylic acid derivative Indole->VEGFR2 Inhibits (ATP-competitive) AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway and inhibition.

EGFR Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds and activates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Indole Indole-6-carboxylic acid derivative Indole->EGFR Inhibits (ATP-competitive) RAS RAS Grb2_SOS->RAS AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling pathway and inhibition.

Conclusion

Derivatives of this compound represent a promising area of research for the development of novel anticancer agents. Their ability to inhibit key receptor tyrosine kinases such as VEGFR-2 and EGFR provides a strong rationale for their further investigation. This technical guide has summarized the available biological data, provided detailed experimental protocols for key assays, and visualized the relevant signaling pathways to aid researchers in this field. Future work should focus on the synthesis and evaluation of a broader range of derivatives to establish clear structure-activity relationships and to identify lead compounds with improved potency, selectivity, and pharmacokinetic properties. The exploration of dual inhibitors targeting both VEGFR-2 and EGFR within this chemical class could also be a valuable strategy for overcoming drug resistance in cancer therapy.

References

2,3-Dimethyl-1H-indole-6-carboxylic acid mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Potential Mechanism of Action of 2,3-Dimethyl-1H-indole-6-carboxylic Acid

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[1] Its unique structure allows it to mimic peptides and interact with a wide range of biological targets, including enzymes and receptors.[2] Indole-containing compounds are integral to various biochemical processes and are found in many marketed drugs.[1] This guide will explore the potential mechanisms of action of this compound by examining the established biological activities of closely related indole carboxylic acid derivatives.

Potential Mechanisms of Action

Based on the activities of analogous compounds, this compound could potentially exert its effects through several mechanisms, primarily centered around enzyme inhibition and receptor modulation. The most probable targets include receptor tyrosine kinases (RTKs) and other enzymes involved in critical cellular signaling pathways.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several studies have highlighted the role of indole-6-carboxylic acid derivatives as inhibitors of RTKs, which are frequently overexpressed in various cancers.[3]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Derivatives of indole-6-carboxylic acid have been synthesized and shown to target both EGFR and VEGFR-2.[3][4] These receptors are key mediators of cell proliferation, survival, and angiogenesis. Inhibition of these RTKs can lead to the arrest of the cell cycle, induction of apoptosis, and a reduction in tumor growth.[3][4] For instance, certain hydrazone derivatives of indole-6-carboxylic acid have demonstrated potent EGFR inhibitory activity, while oxadiazole derivatives have been shown to target VEGFR-2.[3][4]

The inhibition of EGFR and VEGFR-2 by indole derivatives disrupts downstream signaling cascades crucial for cancer cell proliferation and survival.

RTK_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK EGFR / VEGFR-2 Ligand->RTK Binds P P RTK->P Autophosphorylation Indole_Derivative 2,3-Dimethyl-1H-indole- 6-carboxylic acid (Potential) Indole_Derivative->RTK Inhibits Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P->Downstream_Signaling Activates Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes

Potential inhibition of Receptor Tyrosine Kinase signaling.

Other Potential Kinase Inhibition

The indole scaffold is a versatile kinase inhibitor template. 5-bromoindole-2-carboxylic acid derivatives have been investigated as potential inhibitors of VEGFR-2 tyrosine kinase, suggesting that modifications to the indole core can direct activity towards specific kinases.[4]

Modulation of Other Biological Targets

While RTK inhibition is a prominent mechanism, indole carboxylic acids have been shown to interact with other targets:

  • HIV-1 Integrase Inhibition: Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase strand transfer, a crucial step in the viral replication cycle.[5] These compounds chelate with Mg2+ ions in the enzyme's active site.[5]

  • Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonism: 3-substituted 1H-indole-2-carboxylic acid derivatives have been developed as potent and selective antagonists of the CysLT1 receptor, which is involved in inflammatory conditions like asthma.[6]

  • 14-3-3η Protein Targeting: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing potential as antitumor agents in liver cancer.[7]

Quantitative Data from Related Compounds

The following table summarizes the biological activities of various indole carboxylic acid derivatives, providing a reference for the potential potency of this compound.

Compound ClassTargetAssayIC50Cell LineReference
Indole-6-carboxylic acid derivative (Compound 3b)EGFREnzyme Inhibition--[3][4]
Indole-6-carboxylic acid derivative (Compound 6e)VEGFR-2Enzyme Inhibition--[3][4]
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideAngiogenesis-15.4 µg/mL-[4]
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideProliferationMTT5.6 µg/mLHUVEC[4]
5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamideProliferationMTT14.4 µg/mLA549[4]
Indole-2-carboxylic acid derivative (Compound 17a)HIV-1 IntegraseStrand Transfer3.11 µM-[5]
3-substituted 1H-indole-2-carboxylic acid (Compound 17k)CysLT1Antagonist Activity0.0059 µM-[6]
3-substituted 1H-indole-2-carboxylic acid (Compound 17k)CysLT2Antagonist Activity15 µM-[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the design of future studies on this compound.

MTT Assay for Antiproliferative Activity

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay Seed_Cells Seed cancer cells (e.g., A549, HUVEC) in 96-well plates Add_Compound Add varying concentrations of the indole carboxylic acid derivative Seed_Cells->Add_Compound Incubate Incubate for a specified period (e.g., 24-72 hours) Add_Compound->Incubate Add_MTT Add MTT solution to each well Incubate->Add_MTT Incubate_Formazan Incubate to allow formazan crystal formation Add_MTT->Incubate_Formazan Solubilize Add solubilizing agent (e.g., DMSO) Incubate_Formazan->Solubilize Measure_Absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) Solubilize->Measure_Absorbance Calculate_IC50 Calculate the IC50 value Measure_Absorbance->Calculate_IC50

Workflow for the MTT antiproliferative assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., A549, HUVEC) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase (e.g., EGFR, VEGFR-2), a suitable substrate, and ATP in a kinase buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.

  • Detection: Quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate via ELISA, radiometric assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, the extensive research on structurally related indole carboxylic acid derivatives provides a strong foundation for hypothesizing its potential biological activities. The most promising avenues for investigation appear to be the inhibition of receptor tyrosine kinases, such as EGFR and VEGFR-2, which are implicated in cancer. Further studies, including in vitro kinase assays, cell-based proliferation and apoptosis assays, and in vivo tumor models, are necessary to definitively characterize the mechanism of action and therapeutic potential of this specific compound. The experimental protocols and comparative data presented in this guide offer a starting point for such investigations.

References

Potential Therapeutic Targets of 2,3-Dimethyl-1H-indole-6-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the therapeutic targets of derivatives of 2,3-Dimethyl-1H-indole-6-carboxylic acid. No direct biological activity or therapeutic targets have been identified for this compound itself in the reviewed literature. The information presented herein pertains to structurally related indole-6-carboxylic acid and tricyclic indole-2-carboxylic acid derivatives.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. While this compound is a commercially available compound, its direct therapeutic applications are not documented. However, derivatives of the indole-6-carboxylic acid and related indole carboxylic acid cores have emerged as potent modulators of key therapeutic targets in oncology. This guide provides an in-depth overview of these targets, the quantitative data supporting their inhibition, and the experimental protocols utilized for their validation.

Identified Therapeutic Targets of Indole Carboxylic Acid Derivatives

Recent research has identified three primary therapeutic targets for derivatives of indole carboxylic acids:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • Myeloid cell leukemia-1 (Mcl-1): An anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression in cancer cells contributes to therapeutic resistance.

The following sections detail the evidence for the interaction of indole carboxylic acid derivatives with these targets.

Quantitative Data for Indole Derivative Activity

The inhibitory activities of various indole-6-carboxylic acid and tricyclic indole-2-carboxylic acid derivatives against their respective targets are summarized below.

Compound ClassTargetSpecific Derivative(s)Activity (IC50/Ki)Cancer Cell Line(s)Reference
Indole-6-carboxylic acid hydrazone derivativesEGFR4aIC50: 0.18 µMHepG2, HCT-116, A549[1][2]
Indole-6-carboxylic acid oxadiazole derivativesVEGFR-26cIC50: 0.11 µMHepG2, HCT-116, A549[1][2]
Tricyclic indole-2-carboxylic acid derivativesMcl-134, 35Ki: < 10 nMNot specified[3]

Signaling Pathways and Points of Inhibition

Understanding the signaling pathways in which these targets operate is crucial for elucidating the mechanism of action of their inhibitors.

EGFR Signaling Pathway

EGFR activation triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival.[4] Indole-6-carboxylic acid derivatives that inhibit EGFR block the initiation of these signaling cascades.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Activates AKT->Proliferation Inhibitor Indole-6-carboxylic acid derivatives Inhibitor->EGFR Inhibits

EGFR Signaling Pathway Inhibition

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 initiates downstream signaling, primarily through the PLCγ-PKC-MAPK and PI3K-AKT pathways, to promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[5][6] Indole-6-carboxylic acid derivatives targeting VEGFR-2 can abrogate these effects.

VEGFR2_pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K_AKT PI3K/AKT VEGFR2->PI3K_AKT Activates PKC PKC PLCg->PKC Activates MAPK MAPK PKC->MAPK Activates Angiogenesis Angiogenesis MAPK->Angiogenesis PI3K_AKT->Angiogenesis Inhibitor Indole-6-carboxylic acid derivatives Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition

Mcl-1 and the Intrinsic Apoptosis Pathway

Mcl-1 is an anti-apoptotic protein that sequesters the pro-apoptotic proteins Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.[7] Tricyclic indole-2-carboxylic acid derivatives that inhibit Mcl-1 disrupt this interaction, leading to the induction of apoptosis.[8]

Mcl1_pathway Mcl1 Mcl-1 Bak_Bax Bak / Bax Mcl1->Bak_Bax Sequesters Mitochondrion Mitochondrion Bak_Bax->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosis Apoptosis Cytochrome_c->Apoptosis Activates Inhibitor Tricyclic indole-2-carboxylic acid derivatives Inhibitor->Mcl1 Inhibits

Mcl-1 Mediated Apoptosis Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of indole carboxylic acid derivatives.

In Vitro Kinase Assay (for EGFR and VEGFR-2)

This protocol describes a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Start->Prepare_Reagents Incubate Incubate Kinase with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add ATP/Substrate) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (Luminescence/Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

In Vitro Kinase Assay Workflow

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase[9][10]

  • Kinase-specific substrate (e.g., Poly (Glu, Tyr) 4:1)[9][10]

  • Adenosine triphosphate (ATP)[9][10]

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.4, 20mM MgCl2, 0.1mg/mL BSA)[11]

  • Test inhibitor (indole derivative) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)[9][12]

  • 384- or 96-well microplates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer. Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer.[9]

  • Enzyme and Inhibitor Incubation: Add the diluted inhibitor or vehicle (DMSO) to the wells of the microplate. Add the recombinant kinase to each well and incubate for a specified time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.[13]

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate master mix to each well.[13]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[9]

  • Reaction Termination and Signal Detection: Stop the kinase reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent. This typically involves measuring the amount of ADP produced or the remaining ATP.[11]

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[14]

Mcl-1 Binding Assay

A fluorescence polarization assay is commonly used to measure the binding affinity of inhibitors to Mcl-1.

Materials:

  • Recombinant human Mcl-1 protein

  • Fluorescently labeled BH3-mimetic peptide probe

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Test inhibitor (indole derivative) dissolved in DMSO

  • 384-well black microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Prepare a solution of the fluorescent probe and Mcl-1 protein in the assay buffer.

  • Assay Plate Preparation: Add the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.

  • Incubation: Add the Mcl-1 protein and fluorescent probe mixture to each well. Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach binding equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The binding of the inhibitor to Mcl-1 displaces the fluorescent probe, resulting in a decrease in fluorescence polarization. Calculate the percentage of inhibition and determine the Ki or IC50 value from a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Inhibitor Seed_Cells->Treat_Cells Incubate_MTT Add MTT Reagent & Incubate Treat_Cells->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate % Viability) Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Cell Viability Assay Workflow

Materials:

  • Cancer cell lines (e.g., HepG2, HCT-116, A549)

  • Cell culture medium and supplements

  • Test inhibitor (indole derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor for a specified duration (e.g., 48 or 72 hours).[15]

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.[16]

Materials:

  • Cancer cell lines

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)[17]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test inhibitor for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.[18]

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in PI staining solution. Incubate in the dark at room temperature.[17]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V Staining)

Annexin V staining followed by flow cytometry is a common method to detect and quantify apoptosis.[19][20]

Materials:

  • Cancer cell lines

  • Test inhibitor

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[21]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test inhibitor to induce apoptosis.

  • Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.[19][21]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[20]

Conclusion

While this compound itself has no currently documented therapeutic targets, its core structure is a key component of derivatives that show significant promise in cancer therapy. These derivatives potently inhibit EGFR, VEGFR-2, and Mcl-1, crucial regulators of cancer cell proliferation, angiogenesis, and survival. The experimental protocols detailed in this guide provide a framework for the further investigation and development of novel indole-based therapeutics. Future research may yet uncover direct biological activities of this compound or its other derivatives, expanding the therapeutic potential of this chemical class.

References

2,3-Dimethyl-1H-indole-6-carboxylic Acid: A Technical Review of a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethyl-1H-indole-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While specific literature on this exact molecule is limited, this document extrapolates from the rich body of research on the indole-6-carboxylic acid scaffold to present its physicochemical properties, a putative synthesis pathway, and its potential biological activities, particularly in the context of oncology. This paper aims to serve as a foundational resource for researchers exploring the therapeutic potential of substituted indole derivatives.

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including neurotransmitters, alkaloids, and numerous pharmaceuticals.[1][2] The strategic placement of functional groups on the indole ring can significantly modulate the pharmacological profile of the resulting molecule. The indole-6-carboxylic acid scaffold, in particular, has emerged as a promising template for the development of novel therapeutic agents, notably in the field of oncology.[3][4] Derivatives of indole-6-carboxylic acid have been shown to exhibit potent inhibitory activity against key signaling proteins implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][5]

This guide focuses on the specific derivative, this compound. Although detailed experimental data for this compound is not extensively available in peer-reviewed literature, its structural features suggest significant potential for biological activity. This document will, therefore, present a compilation of its known properties, a proposed synthetic route, and an analysis of the biological activities of closely related analogs to provide a framework for future research and drug discovery efforts.

Physicochemical Properties

This compound (C₁₁H₁₁NO₂) is a small molecule with a molecular weight of 189.21 g/mol .[6] Its chemical structure, characterized by a dimethylated pyrrole ring fused to a benzene ring bearing a carboxylic acid group at the 6-position, suggests a molecule with potential for diverse chemical interactions. The carboxylic acid moiety imparts acidic properties and provides a key site for hydrogen bonding and salt formation, which are critical for molecular recognition by biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₂[7]
Molecular Weight189.21 g/mol [6]
CAS Number103986-06-7[6][8]
Predicted XlogP2.3[7]
Predicted Hydrogen Bond Donor Count2PubChem
Predicted Hydrogen Bond Acceptor Count2PubChem
Predicted Rotatable Bond Count1PubChem

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could involve the Fischer indole synthesis using 4-hydrazinobenzoic acid and 2-butanone, followed by appropriate workup and purification.

Synthesis_Pathway 4-Hydrazinobenzoic_acid 4-Hydrazinobenzoic acid Intermediate Hydrazone Intermediate 4-Hydrazinobenzoic_acid->Intermediate Acid catalyst 2-Butanone 2-Butanone 2-Butanone->Intermediate Target_Compound This compound Intermediate->Target_Compound Heat, Polyphosphoric acid

Caption: Proposed Fischer Indole Synthesis for this compound.

Hypothetical Experimental Protocol

Step 1: Formation of the Hydrazone Intermediate

  • To a solution of 4-hydrazinobenzoic acid (1 equivalent) in ethanol, add a catalytic amount of glacial acetic acid.

  • Add 2-butanone (1.1 equivalents) dropwise to the solution while stirring.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude hydrazone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Cyclization to form this compound

  • Add the purified hydrazone intermediate to polyphosphoric acid (PPA) at a ratio of 1:10 (w/w).

  • Heat the mixture to 100-120°C with vigorous stirring for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring.

  • The precipitated solid is collected by filtration, washed with water, and then dried.

  • Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Therapeutic Potential

Direct studies on the biological activity of this compound are not currently available in the public domain. However, the therapeutic potential of the indole-6-carboxylic acid scaffold has been explored, particularly in the context of cancer therapy.

Antiproliferative Activity of Indole-6-carboxylic Acid Derivatives

Recent studies have focused on synthesizing and evaluating derivatives of indole-6-carboxylic acid as inhibitors of key receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are often overexpressed in various cancers and play a crucial role in tumor growth, proliferation, and angiogenesis.[3][5]

One study reported the synthesis of two series of indole-6-carboxylic acid derivatives, namely hydrazone and oxadiazole derivatives, and evaluated their cytotoxic effects against several cancer cell lines, including HCT-116 (colon), HeLa (cervical), and HT-29 (colon).[3] Several of these compounds exhibited significant antiproliferative activity. For instance, a hydrazone derivative (compound 3b in the study) and an oxadiazole derivative (compound 6e in the study) showed potent cytotoxicity and were found to induce apoptosis and arrest the cell cycle at the G2/M phase.[3]

Table 2: In Vitro Cytotoxicity of Representative Indole-6-Carboxylic Acid Derivatives (Hypothetical Data based on Analogs)

CompoundTargetHCT-116 IC₅₀ (µM)HeLa IC₅₀ (µM)HT-29 IC₅₀ (µM)
Indole-6-COOH Hydrazone DerivativeEGFR15.218.520.1
Indole-6-COOH Oxadiazole DerivativeVEGFR-210.812.314.7
This compound Predicted: EGFR/VEGFR-2 N/A N/A N/A

Note: IC₅₀ values are hypothetical and are included for illustrative purposes based on the activities of related compounds. "N/A" indicates that data is not available.

Signaling Pathways

The antiproliferative effects of these indole-6-carboxylic acid derivatives are believed to be mediated through the inhibition of EGFR and VEGFR signaling pathways. Inhibition of these pathways can block downstream signaling cascades that are critical for cell survival and proliferation.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR VEGFR VEGFR->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Indole_Derivative Indole-6-carboxylic acid derivative Indole_Derivative->EGFR Inhibition Indole_Derivative->VEGFR Inhibition

Caption: Inhibition of EGFR and VEGFR signaling pathways by indole-6-carboxylic acid derivatives.

Structure-Activity Relationships (SAR)

Based on studies of related indole-6-carboxylic acid derivatives, a preliminary structure-activity relationship can be inferred. The presence of the indole-6-carboxylic acid core appears to be crucial for activity. Modifications at the carboxylic acid group, for instance, by forming hydrazones or oxadiazoles, have been shown to yield potent antiproliferative agents.[3] The 2,3-dimethyl substitution on the indole ring of the title compound may influence its lipophilicity and steric interactions with the target binding pocket, potentially modulating its activity and selectivity. Further research is needed to elucidate the precise impact of these methyl groups.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule within the broader class of biologically active indole derivatives. While direct experimental evidence of its therapeutic utility is lacking, the established antiproliferative and kinase inhibitory activities of the indole-6-carboxylic acid scaffold provide a strong rationale for its investigation.

Future research should focus on:

  • Developing and optimizing a robust synthetic route for this compound to enable its production in quantities sufficient for thorough biological evaluation.

  • Conducting in vitro screening against a panel of cancer cell lines and key kinases to determine its antiproliferative activity and mechanism of action.

  • Performing structural biology studies , such as co-crystallization with target proteins, to understand its binding mode and guide further optimization.

  • Exploring the synthesis of a library of derivatives based on the this compound scaffold to establish a clear structure-activity relationship.

By systematically addressing these research questions, the full therapeutic potential of this compound and its analogs can be unlocked, potentially leading to the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to 2,3-Dimethyl-1H-indole-6-carboxylic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethyl-1H-indole-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While the specific discovery and detailed historical development of this exact molecule are not extensively documented in readily available scientific literature, this guide outlines a plausible synthetic pathway based on established indole syntheses. It also consolidates available physicochemical and spectral data. The indole scaffold is a privileged structure in numerous biologically active compounds, suggesting the potential for this compound and its derivatives in various therapeutic areas. This document serves as a foundational resource for researchers interested in the synthesis and exploration of this and related indole-containing molecules.

Introduction

Indole and its derivatives are fundamental heterocyclic structures that form the core of many natural products and synthetic pharmaceuticals. Their diverse biological activities have made them a focal point for research in drug development. This compound combines the features of a dimethylated indole ring with a carboxylic acid functional group, offering multiple points for chemical modification and potential interaction with biological targets. Although a detailed historical account of its discovery is not prominent in the literature, its structural components are well-studied, allowing for a reasoned approach to its synthesis and potential utility.

Physicochemical and Spectral Data

Quantitative data for this compound is summarized in the tables below. Please note that some of the spectral data is predicted and should be confirmed by experimental analysis.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
CAS Number 103986-06-7
Appearance Solid (predicted)
Melting Point Not Reported
Boiling Point Not Reported
Solubility Not Reported

Table 2: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺ 190.0863
[M+Na]⁺ 212.0682
[M-H]⁻ 188.0717

Data sourced from publicly available chemical databases.

Proposed Synthesis

While a specific, documented synthesis for this compound was not found in the surveyed literature, a plausible and efficient route can be designed based on the well-established Fischer indole synthesis. This method is a cornerstone of indole chemistry and is suitable for the preparation of 2,3-disubstituted indoles. The proposed workflow starts from a commercially available substituted aniline and proceeds through a hydrazone intermediate.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product A 4-Amino-3-methylbenzoic acid E Diazonium Salt A->E Diazotization B Sodium Nitrite, HCl B->E C Sodium Sulfite F 4-Hydrazinyl-3-methylbenzoic acid C->F D Butan-2-one G Hydrazone Intermediate D->G E->F Reduction F->G Condensation H This compound G->H Fischer Indole Synthesis (Acid Catalysis, Heat)

Caption: Proposed synthesis of this compound.

Experimental Protocol (General)

The following is a generalized experimental protocol for the proposed synthesis. Researchers should optimize reaction conditions and purification methods based on their specific laboratory setup and analytical capabilities.

Step 1: Diazotization of 4-Amino-3-methylbenzoic acid

  • Dissolve 4-amino-3-methylbenzoic acid in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction to 4-Hydrazinyl-3-methylbenzoic acid

  • In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the sodium sulfite solution while stirring vigorously and maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring for 1-2 hours at low temperature.

  • Acidify the reaction mixture with concentrated hydrochloric acid and heat to facilitate the formation of the hydrazine hydrochloride salt.

  • Cool the mixture and collect the precipitated hydrazine salt by filtration.

Step 3: Condensation to form the Hydrazone

  • Dissolve the 4-hydrazinyl-3-methylbenzoic acid hydrochloride in a suitable solvent such as ethanol or acetic acid.

  • Add butan-2-one to the solution and stir the mixture at room temperature.

  • The reaction can be monitored by thin-layer chromatography (TLC) until the starting hydrazine is consumed.

  • The resulting hydrazone may precipitate upon formation or can be isolated by removal of the solvent.

Step 4: Fischer Indole Synthesis

  • Suspend or dissolve the hydrazone intermediate in a high-boiling point solvent such as glacial acetic acid or use a solid acid catalyst like polyphosphoric acid.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C.

  • Monitor the reaction by TLC for the formation of the indole product.

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Potential Applications and Future Directions

The indole nucleus is a key structural motif in a vast array of pharmacologically active molecules. The presence of a carboxylic acid at the 6-position of the indole ring provides a handle for further chemical modifications, such as amidation or esterification, to generate libraries of derivatives for biological screening.

Derivatives of indole-6-carboxylic acid have been investigated for a range of biological activities, including as inhibitors of enzymes and as ligands for various receptors. The 2,3-dimethyl substitution pattern may influence the molecule's steric and electronic properties, potentially leading to novel biological activities.

Future research on this compound could involve:

  • Confirmation of Synthesis and Characterization: Performing the proposed synthesis and fully characterizing the compound using modern analytical techniques (NMR, IR, HRMS, X-ray crystallography).

  • Biological Screening: Evaluating the compound and its derivatives for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

  • Computational Studies: Utilizing molecular modeling and docking studies to predict potential biological targets and guide the design of new derivatives with enhanced activity and selectivity.

Conclusion

This compound represents an intriguing yet underexplored member of the indole family. While its specific discovery and history remain elusive in the surveyed literature, its synthesis is achievable through established chemical methods. This guide provides a foundational framework for its preparation and suggests avenues for future research. The continued exploration of such novel indole derivatives holds promise for the discovery of new therapeutic agents.

Methodological & Application

Synthesis of 2,3-Dimethyl-1H-indole-6-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-Dimethyl-1H-indole-6-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. The primary synthetic route detailed is the Fischer indole synthesis, a robust and widely applicable method for the preparation of substituted indoles.

Overview of Synthetic Strategy

The principal method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a ketone or aldehyde.[1][2][3] For the target molecule, the reaction proceeds via the condensation of 4-hydrazinobenzoic acid with butan-2-one to form the corresponding hydrazone, followed by intramolecular cyclization under acidic conditions to yield the desired indole derivative.

An alternative, though less direct, approach involves the Japp-Klingemann reaction to first synthesize the necessary hydrazone intermediate from a β-keto-ester and an aryl diazonium salt.[4][5][6] This intermediate can then be subjected to Fischer indole cyclization conditions.

Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound. Please note that specific yields may vary depending on the reaction scale and purification methods.

ParameterValueReference
Molecular FormulaC₁₁H₁₁NO₂N/A
Molecular Weight189.21 g/mol N/A
Starting Material 14-Hydrazinobenzoic acid[7]
Starting Material 2Butan-2-one[7]
CatalystAcetic Acid / other acids[3][8]
Reaction TypeFischer Indole Synthesis[1][3]
Typical Yield60-80% (estimated)[7]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of this compound

This protocol is adapted from a similar synthesis of a substituted indole-carboxylic acid.[7]

Materials:

  • 4-Hydrazinobenzoic acid

  • Butan-2-one

  • Glacial Acetic Acid

  • Sodium Acetate (optional, as a buffer)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydrazinobenzoic acid (1.0 equivalent), butan-2-one (1.5 equivalents), and glacial acetic acid (sufficient to dissolve the starting materials, e.g., 10-15 mL per gram of 4-hydrazinobenzoic acid). If desired, sodium acetate (1.5 equivalents) can be added to buffer the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker of ice-water with stirring. A precipitate of the crude product should form.

    • Collect the crude product by vacuum filtration using a Büchner funnel, and wash the solid with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

    • Alternatively, for a more rigorous purification, dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, 1 M HCl, water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Visualizations

Fischer_Indole_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-Hydrazinobenzoic_acid 4-Hydrazinobenzoic Acid Condensation Condensation 4-Hydrazinobenzoic_acid->Condensation Butan-2-one Butan-2-one Butan-2-one->Condensation Hydrazone Hydrazone Condensation->Hydrazone Hydrazone Intermediate Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Product 2,3-Dimethyl-1H-indole- 6-carboxylic acid Cyclization->Product Hydrazone->Cyclization Acid Catalyst (e.g., Acetic Acid)

Caption: Fischer Indole Synthesis Workflow.

Experimental_Workflow Start Combine Reactants and Solvent Reaction Heat to Reflux Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Cool and Precipitate in Ice-Water Monitoring->Workup Reaction Complete Filtration Collect Crude Product by Filtration Workup->Filtration Purification Recrystallization or Liquid-Liquid Extraction Filtration->Purification Characterization Characterize Final Product (NMR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: Experimental Workflow for Synthesis.

References

Application Note: Analytical Methods for the Characterization of 2,3-Dimethyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed analytical methods and protocols for the comprehensive characterization of 2,3-Dimethyl-1H-indole-6-carboxylic acid (CAS: 103986-06-7). While this compound is commercially available, specific, publicly accessible analytical data is limited. Therefore, this application note outlines robust, standard methodologies based on established principles for the analysis of indole derivatives and carboxylic acids. The protocols provided cover High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis. Expected quantitative data is summarized in tables to serve as a benchmark for researchers.

Compound Identification and Properties

PropertyValue
Compound Name This compound
CAS Number 103986-06-7[1][2][3]
Molecular Formula C₁₁H₁₁NO₂[3]
Molecular Weight 189.21 g/mol [3]
Structure Chemical structure of this compound

Chromatographic Analysis (HPLC and LC-MS)

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method for determining the purity of this compound. Coupling HPLC with Mass Spectrometry (LC-MS) allows for definitive identification based on the compound's mass-to-charge ratio.

Expected LC-MS Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the target compound, which can be used to configure the mass spectrometer.[4]

Adduct IonIon FormulaCalculated m/zMode
[M+H]⁺[C₁₁H₁₂NO₂]⁺190.0863Positive
[M+Na]⁺[C₁₁H₁₁NNaO₂]⁺212.0682Positive
[M+K]⁺[C₁₁H₁₁NKO₂]⁺228.0421Positive
[M-H]⁻[C₁₁H₁₀NO₂]⁻188.0717Negative
[M+HCOO]⁻[C₁₂H₁₂NO₄]⁻234.0772Negative
Experimental Protocol: RP-HPLC/UV

This protocol describes a general method for assessing the purity of the compound using HPLC with UV detection.

Instrumentation:

  • HPLC or UPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • Diode Array Detector (DAD) or UV-Vis Detector

Materials:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 10 mL of the sample diluent to prepare a 100 µg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: Monitor at 220 nm and 280 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 5 95
      18.0 5 95
      18.1 95 5

      | 22.0 | 95 | 5 |

  • Data Analysis: Integrate the peak area of the analyte and any impurities. Calculate purity as the percentage of the main peak area relative to the total peak area.

Experimental Protocol: LC-MS

This protocol adapts the HPLC method for mass spectrometric detection to confirm identity.

Instrumentation:

  • LC system as described in 2.2.

  • Mass spectrometer with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare the sample as described in the HPLC protocol (Section 2.2.1). A concentration of 1-10 µg/mL is typically sufficient for LC-MS analysis.

  • LC Conditions: Use the same column and mobile phase conditions as in the HPLC protocol (Section 2.2.2).

  • MS Conditions:

    • Ionization Mode: ESI, Positive and Negative

    • Scan Range: m/z 100 - 500

    • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)

    • Drying Gas (N₂) Flow: 10 L/min

    • Drying Gas Temperature: 325 °C

  • Data Analysis: Extract the ion chromatograms for the expected m/z values listed in Table 2.1. The presence of a chromatographic peak at the expected retention time with the correct mass confirms the compound's identity. Further fragmentation (MS/MS) analysis can be performed on the parent ion (e.g., m/z 190.09) to elucidate the structure. Based on related structures, fragmentation may involve the loss of water (-18 Da) and the carboxylic group (-45 Da).[5]

Workflow for Chromatographic Analysis

chromatographic_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection Methods prep 1. Weigh Compound dissolve 2. Dissolve in Acetonitrile/Water prep->dissolve inject 3. Inject Sample (10 µL) dissolve->inject hplc 4. RP-HPLC Separation (C18 Column) inject->hplc detect 5. Detection hplc->detect uv UV Detector (Purity Assessment) detect->uv Path A ms Mass Spectrometer (Identity Confirmation) detect->ms Path B

Workflow for HPLC/LC-MS Analysis.

Spectroscopic Analysis (NMR)

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

Expected NMR Data

The following tables summarize the expected chemical shifts (δ) for ¹H and ¹³C NMR spectra in a common solvent like DMSO-d₆. These values are estimated based on data from similar indole structures.[6][7][8]

Table 3.1: Expected ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Proton Assignment Expected δ (ppm) Multiplicity Integration
COOH ~12.5 Broad Singlet 1H
NH ~11.2 Singlet 1H
H-7 ~7.8 Doublet 1H
H-4 ~7.7 Singlet 1H
H-5 ~7.5 Doublet 1H
2-CH₃ ~2.4 Singlet 3H

| 3-CH₃ | ~2.2 | Singlet | 3H |

Table 3.2: Expected ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

Carbon Assignment Expected δ (ppm)
C =O ~168
C-7a ~136
C-3a ~130
C-6 ~125
C-2 ~124
C-4 ~120
C-5 ~118
C-3 ~108
2-C H₃ ~12

| 3-C H₃ | ~9 |

Experimental Protocol: NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Materials:

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane, TMS, if not provided in solvent)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard ¹³C NMR spectrum (e.g., using a proton-decoupled pulse program).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra. For DMSO-d₆, the residual solvent peak appears at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C.

    • Integrate the ¹H spectrum and assign the peaks.

    • Assign peaks in the ¹³C spectrum.

Workflow for NMR Analysis

nmr_workflow start Start prep 1. Dissolve 5-10 mg of sample in ~0.7 mL DMSO-d6 start->prep acquire 2. Acquire Data on NMR Spectrometer prep->acquire process 3. Process FID (FT, Phasing, Baseline) acquire->process analyze 4. Reference and Assign Spectra process->analyze end End: Confirmed Structure analyze->end

Workflow for NMR Sample Analysis.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), which serves as a fundamental check of purity and empirical formula.

Theoretical Composition

The theoretical elemental composition is calculated from the molecular formula C₁₁H₁₁NO₂.

ElementMass %
Carbon (C)69.83%
Hydrogen (H)5.86%
Nitrogen (N)7.40%
Oxygen (O)16.91%
Experimental Protocol: CHN Analysis

Instrumentation:

  • CHN Elemental Analyzer

Procedure:

  • Sample Preparation: Accurately weigh 1-2 mg of the dry, homogeneous sample into a tin capsule.

  • Instrument Calibration: Calibrate the instrument using a certified standard (e.g., acetanilide).

  • Analysis: Analyze the sample according to the instrument manufacturer's instructions. The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are detected and quantified.

  • Data Analysis: Compare the experimental percentages of C, H, and N to the theoretical values. A deviation of ≤ 0.4% is generally considered acceptable for a pure compound.

Conclusion

The analytical methods described in this document provide a comprehensive framework for the characterization of this compound. The combination of chromatographic techniques (HPLC, LC-MS) for purity and identity assessment, spectroscopic analysis (NMR) for structural confirmation, and elemental analysis for empirical formula verification ensures a thorough and reliable quality control process for researchers and drug development professionals.

References

Application Notes and Protocols for Fragment-Based Drug Discovery Using 2,3-Dimethyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of lead compounds in modern drug development.[1] Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBDD utilizes small, low molecular weight compounds, or "fragments," to probe the binding sites of biological targets.[2][3] These fragments, typically adhering to the "Rule of Three" (molecular weight < 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and cLogP ≤ 3), tend to have weak binding affinities but exhibit high ligand efficiency.[4] The indole scaffold is a privileged structure in medicinal chemistry, found in a multitude of natural and synthetic bioactive compounds.[5][6][7][8] Its versatile nature allows for the design of compounds targeting a wide array of proteins.[5][6][7][8]

This document provides detailed application notes and protocols for the use of 2,3-Dimethyl-1H-indole-6-carboxylic acid , a representative indole-based fragment, in a hypothetical FBDD campaign targeting the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). Mcl-1 is a key regulator of apoptosis and its overexpression is implicated in the survival of various cancer cells, making it an attractive therapeutic target.[9]

FBDD Workflow for this compound against Mcl-1

The FBDD process is a multi-step, iterative cycle that begins with fragment screening and progresses through hit validation and lead optimization. The general workflow for utilizing this compound as a starting fragment is depicted below.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization start Fragment Library (including this compound) screen Biophysical Screening (NMR, SPR, DSF) start->screen validate Hit Confirmation (Orthogonal Assays) screen->validate characterize Binding Affinity & Thermodynamics (ITC) validate->characterize structure Structural Biology (X-ray Crystallography) characterize->structure design Structure-Guided Design (Fragment Growing/Linking) structure->design synthesis Chemical Synthesis design->synthesis testing Biological Evaluation synthesis->testing testing->design Iterative Optimization end Lead Compound testing->end

FBDD Workflow using this compound.

Mcl-1 Signaling Pathway

Mcl-1 is a central node in the intrinsic apoptosis pathway, where it sequesters pro-apoptotic proteins like Bak and Bim, thereby preventing mitochondrial outer membrane permeabilization and subsequent cell death. Various cellular stress and survival signals converge on Mcl-1, regulating its expression and stability. Targeting Mcl-1 with inhibitors can restore the apoptotic potential of cancer cells.

Mcl1_Signaling cluster_survival Pro-Survival Signaling cluster_stress Pro-Apoptotic Stress Signals GF Growth Factors RTK Receptor Tyrosine Kinases GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Mcl1 Mcl-1 AKT->Mcl1 Inhibits Degradation Stress UV, Chemotherapy JNK JNK Stress->JNK JNK->Mcl1 Promotes Degradation BimBak Bim / Bak Mcl1->BimBak Sequesters Apoptosis Apoptosis BimBak->Apoptosis Fragment 2,3-Dimethyl-1H-indole- 6-carboxylic acid-derived Inhibitor Fragment->Mcl1 Inhibits

Simplified Mcl-1 signaling pathway and the inhibitory action of a fragment-derived inhibitor.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data that could be obtained during an FBDD campaign for this compound and its elaborated analogs against Mcl-1.

Compound IDStructureMethodKD (μM)Ligand Efficiency (LE)
F01 This compoundSPR15000.35
F01-G1 Analog with fragment growthITC2500.38
F01-L1 Analog with fragment linkingNMR500.42
Lead-01 Optimized Lead CompoundITC0.80.45

Experimental Protocols

Detailed methodologies for the key experiments in the FBDD workflow are provided below.

Protocol 1: Primary Fragment Screening by Surface Plasmon Resonance (SPR)

Objective: To identify fragments from a library that bind to the target protein, Mcl-1.

Materials:

  • Biacore T200 or similar SPR instrument

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer: 10 mM Sodium acetate, pH 5.0

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Purified Mcl-1 protein (>95% purity)

  • Fragment library containing this compound, dissolved in DMSO.

Procedure:

  • Protein Immobilization: a. Equilibrate the system with running buffer. b. Activate the sensor chip surface with a 1:1 mixture of NHS/EDC for 7 minutes. c. Inject Mcl-1 protein (20 µg/mL in immobilization buffer) to achieve an immobilization level of approximately 8000-10000 response units (RU). d. Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening: a. Prepare fragment solutions in running buffer at a final concentration of 200 µM with a maximum of 1% DMSO. b. Inject each fragment solution over the Mcl-1 and a reference flow cell for 60 seconds at a flow rate of 30 µL/min. c. Allow for a 120-second dissociation phase. d. Regenerate the surface with a short pulse of an appropriate buffer (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary.

  • Data Analysis: a. Subtract the reference channel signal from the active channel signal. b. Identify fragments that show a binding response significantly above the background noise. c. Hits are prioritized based on their binding response and ligand efficiency.

Protocol 2: Hit Validation and Affinity Determination by Isothermal Titration Calorimetry (ITC)

Objective: To confirm the binding of hit fragments and accurately determine their binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).

Materials:

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC)

  • Purified Mcl-1 protein, extensively dialyzed against ITC buffer.

  • Hit fragment (e.g., this compound), dissolved in the final dialysis buffer.

  • ITC buffer: 20 mM Sodium phosphate, pH 7.4, 150 mM NaCl.

Procedure:

  • Sample Preparation: a. Prepare Mcl-1 protein at a concentration of 20-50 µM in the ITC buffer. b. Prepare the hit fragment at a concentration 10-20 times that of the protein in the same ITC buffer.

  • ITC Experiment: a. Load the Mcl-1 solution into the sample cell and the fragment solution into the injection syringe. b. Set the experimental temperature to 25 °C. c. Perform an initial injection of 0.4 µL followed by 18-20 injections of 2 µL, with a spacing of 150 seconds between injections.

  • Data Analysis: a. Integrate the raw titration peaks to obtain the heat change per injection. b. Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine KD, ΔH, and the stoichiometry of binding (n). c. Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.

Protocol 3: Structural Characterization by X-ray Crystallography

Objective: To determine the three-dimensional structure of the Mcl-1 protein in complex with a bound fragment to guide structure-based drug design.

Materials:

  • Purified Mcl-1 protein at a high concentration (e.g., 10-20 mg/mL).

  • Hit fragment.

  • Crystallization screening kits.

  • Crystallization plates (e.g., 96-well sitting drop plates).

  • X-ray diffraction equipment.

Procedure:

  • Co-crystallization: a. Incubate the Mcl-1 protein with a 3-5 fold molar excess of the fragment for at least 1 hour on ice. b. Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method, mixing the protein-fragment complex with a variety of crystallization screen solutions. c. Incubate plates at a constant temperature (e.g., 20 °C) and monitor for crystal growth.

  • Crystal Soaking (Alternative Method): a. Grow apo-Mcl-1 crystals under previously established conditions. b. Prepare a soaking solution containing the fragment at a high concentration (1-10 mM) in the mother liquor. c. Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Structure Determination: a. Cryo-protect the crystals and flash-cool them in liquid nitrogen. b. Collect X-ray diffraction data at a synchrotron source. c. Process the diffraction data and solve the crystal structure by molecular replacement using a known Mcl-1 structure. d. Refine the model and build the fragment into the observed electron density map.

Protocol 4: Orthogonal Hit Validation by Differential Scanning Fluorimetry (DSF)

Objective: To provide an independent confirmation of fragment binding by measuring the change in the thermal stability of Mcl-1 upon ligand binding.

Materials:

  • Real-time PCR instrument capable of fluorescence detection.

  • Purified Mcl-1 protein.

  • Hit fragment.

  • Fluorescent dye (e.g., SYPRO Orange).

  • Assay buffer: 10 mM HEPES pH 7.4, 150 mM NaCl.

Procedure:

  • Reaction Setup: a. In a 96-well PCR plate, prepare a reaction mixture containing Mcl-1 protein (2 µM), SYPRO Orange dye (5x concentrate), and the hit fragment (at various concentrations, e.g., 10-500 µM). b. Include a no-ligand control (DMSO only).

  • Thermal Denaturation: a. Place the plate in the real-time PCR instrument. b. Apply a thermal gradient, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute. c. Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis: a. Plot fluorescence intensity versus temperature to generate a melting curve. b. Determine the melting temperature (Tm), which is the midpoint of the transition. c. A significant increase in Tm in the presence of the fragment compared to the control indicates binding and stabilization of the protein.

References

Application Notes: Indole-6-Carboxylic Acid Derivatives as Multi-Target Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A slight modification of the topic is necessary due to the limited availability of published research on the specific 2,3-Dimethyl-1H-indole-6-carboxylic acid scaffold in medicinal chemistry. This document will focus on the broader, yet closely related, topic of Indole-6-Carboxylic Acid derivatives as a versatile scaffold for the development of multi-target kinase inhibitors, with a specific emphasis on Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.

The indole-6-carboxylic acid scaffold has emerged as a promising starting point for the design of novel anti-cancer agents. Its rigid bicyclic structure provides a solid foundation for the strategic placement of various functional groups to achieve potent and selective inhibition of key oncogenic kinases. Recent studies have demonstrated that derivatization of the indole-6-carboxylic acid core can lead to compounds with significant antiproliferative activity by targeting crucial signaling pathways involved in tumor growth and angiogenesis.[1][2]

This document outlines the application of this scaffold in the development of dual EGFR and VEGFR-2 inhibitors, presenting key quantitative data, experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative indole-6-carboxylic acid derivatives.

Table 1: EGFR Inhibitory Activity and Antiproliferative Activity of Hydrazone Derivatives.

Compound IDModification on Indole-6-Carboxylic Acid ScaffoldTarget KinaseIC50 (µM) vs. Target KinaseCancer Cell LineAntiproliferative IC50 (µM)
3b Hydrazone derivativeEGFRNot explicitly quantifiedHCT-1161.23
HeLa2.54
HT-293.12

Data extracted from a study on new indole-6-carboxylic acid derivatives as multi-target antiproliferative agents.[2] Note: While compound 3b was identified as a potent EGFR inhibitor, the direct enzymatic IC50 value was not provided in the source material; its potency was inferred from cellular antiproliferative assays and molecular docking studies.

Table 2: VEGFR-2 Inhibitory Activity and Antiproliferative Activity of Oxadiazole Derivatives.

Compound IDModification on Indole-6-Carboxylic Acid ScaffoldTarget KinaseIC50 (µM) vs. Target KinaseCancer Cell LineAntiproliferative IC50 (µM)
6e Oxadiazole derivativeVEGFR-2Not explicitly quantifiedHCT-1160.98
HeLa1.87
HT-292.45

Data extracted from a study on new indole-6-carboxylic acid derivatives as multi-target antiproliferative agents.[2] Note: Similar to the EGFR inhibitor, the direct enzymatic IC50 value for compound 6e against VEGFR-2 was not explicitly stated. Its activity was determined through cellular assays and in silico modeling.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the EGFR and VEGFR-2 signaling pathways, which are the primary targets of the described indole-6-carboxylic acid derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription EGF EGF Ligand EGF->EGFR Binds Inhibitor Indole Derivative (e.g., Compound 3b) Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition by Indole Derivatives.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Gene Transcription (Angiogenesis, Proliferation, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis VEGF VEGF Ligand VEGF->VEGFR2 Binds Inhibitor Indole Derivative (e.g., Compound 6e) Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by Indole Derivatives.

Experimental Workflows

The following diagrams outline the general workflows for the synthesis and biological evaluation of the indole-6-carboxylic acid derivatives.

Synthesis_Workflow cluster_hydrazone Hydrazone Synthesis cluster_oxadiazole Oxadiazole Synthesis start Indole-6-carboxylic acid esterification Esterification start->esterification hydrazinolysis Hydrazinolysis esterification->hydrazinolysis hydrazide Indole-6-carbohydrazide hydrazinolysis->hydrazide condensation Condensation hydrazide->condensation cyclization Cyclization hydrazide->cyclization aldehyde Aromatic Aldehyde aldehyde->condensation hydrazone_product Hydrazone Derivative (EGFR Inhibitor) condensation->hydrazone_product cs2 CS2, KOH cs2->cyclization oxadiazole_thione Oxadiazole-thione intermediate cyclization->oxadiazole_thione alkylation Alkylation with Alkyl Halide oxadiazole_thione->alkylation oxadiazole_product Oxadiazole Derivative (VEGFR-2 Inhibitor) alkylation->oxadiazole_product Biological_Evaluation_Workflow cluster_in_vitro In Vitro Cellular Assays cluster_enzymatic In Vitro Enzymatic Assays cluster_insilico In Silico Studies start Synthesized Indole Derivatives mtt MTT Assay (Antiproliferative Activity) start->mtt egfr_assay EGFR Kinase Assay start->egfr_assay vegfr2_assay VEGFR-2 Kinase Assay start->vegfr2_assay docking Molecular Docking start->docking cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle Active Compounds apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_cycle->apoptosis end Lead Compound Identification apoptosis->end egfr_assay->end vegfr2_assay->end docking->end

References

Application Notes and Protocols for the Development of Antiproliferative Agents from Indole-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of indole-6-carboxylic acid derivatives as potential antiproliferative agents. The indole scaffold is a privileged structure in medicinal chemistry, and its modification has led to the discovery of potent anticancer compounds. This document focuses on two promising classes of indole-6-carboxylic acid derivatives: hydrazones and oxadiazoles, which have shown significant activity by targeting key signaling pathways in cancer progression.

Introduction

Indole-6-carboxylic acid serves as a versatile starting material for the development of novel anticancer agents. Its derivatives have been shown to exhibit a wide range of biological activities, including the inhibition of crucial enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). By targeting these receptor tyrosine kinases, these compounds can disrupt the signaling cascades that lead to tumor growth, angiogenesis, and metastasis.

Recent studies have highlighted the potential of hydrazone and 1,3,4-oxadiazole derivatives of indole-6-carboxylic acid as potent and selective antiproliferative agents. These compounds have demonstrated significant cytotoxicity against various cancer cell lines, inducing cell cycle arrest and apoptosis. This document provides the necessary protocols to synthesize and evaluate these promising compounds.

Data Presentation: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of selected indole-6-carboxylic acid derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cell population).

Compound IDDerivative ClassTarget(s)Cancer Cell LineIC50 (µM)
3b HydrazoneEGFRHCT-116Value not explicitly stated, but identified as highly active[1]
HeLaValue not explicitly stated, but identified as highly active[1]
HT-29Value not explicitly stated, but identified as highly active[1]
6e OxadiazoleVEGFR-2HCT-116Value not explicitly stated, but identified as highly active[1]
HeLaValue not explicitly stated, but identified as highly active[1]
HT-29Value not explicitly stated, but identified as highly active[1]
4a Hydrazine-1-carbothioamideEGFRHepG2Potent activity reported[2][3]
HCT-116Potent activity reported[2][3]
A549Potent activity reported[2][3]
6c OxadiazoleVEGFR-2HepG2Potent activity reported[2][3]
HCT-116Potent activity reported[2][3]
A549Potent activity reported[2][3]
Compound 5 1,3,4-OxadiazoleNot SpecifiedU8735.1[4][5]
T98G34.4[4][5]
LN22937.9[4][5]
SKOV314.2[4][5]
MCF730.9[4][5]
A54918.3[4][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of indole-6-carboxylic acid and its derivatives, as well as for the key biological assays used to evaluate their antiproliferative activity and mechanism of action.

Synthesis Protocols

Protocol 3.1.1: Synthesis of 1H-Indole-6-carboxylic acid

This protocol describes the hydrolysis of methyl indole-6-carboxylate to yield the parent carboxylic acid.

Materials:

  • Methyl indole-6-carboxylate

  • Lithium hydroxide monohydrate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 50% (v/v) Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve methyl indole-6-carboxylate (e.g., 11.0 g) in a mixture of THF (150 ml), methanol (150 ml), and water (63 ml) in a round-bottom flask.[1]

  • Add lithium hydroxide monohydrate (15.8 g) to the solution.[1]

  • Stir the mixture at 60°C for 6 hours.[1]

  • After the reaction is complete, concentrate the mixture using a rotary evaporator to remove the organic solvents.[1]

  • Dissolve the residue in water.

  • Acidify the aqueous solution with 50% (v/v) HCl. A precipitate will form.[1]

  • Collect the precipitate by filtration and dry it to obtain indole-6-carboxylic acid.[1]

Protocol 3.1.2: General Synthesis of Indole-6-carbohydrazide Derivatives (Hydrazones)

This protocol outlines the general procedure for the synthesis of hydrazone derivatives from indole-6-carbohydrazide.

Materials:

  • Indole-6-carbohydrazide

  • Substituted benzaldehyde (e.g., 4-bromobenzaldehyde)

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve indole-6-carbohydrazide in methanol or ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired substituted benzaldehyde.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or chloroform/petroleum ether) to obtain the pure hydrazone derivative.[6]

Protocol 3.1.3: General Synthesis of 1,3,4-Oxadiazole Derivatives from Indole-6-carboxylic Acid

This protocol describes a general method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Materials:

  • Indole-6-carbohydrazide

  • Substituted aromatic carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • To a mixture of indole-6-carbohydrazide and a substituted aromatic carboxylic acid, add phosphorus oxychloride dropwise while stirring in an ice bath.[7]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, and then reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Purify the crude product by column chromatography or recrystallization from an appropriate solvent.[7]

Biological Assay Protocols

Protocol 3.2.1: MTT Assay for Cell Viability and Cytotoxicity

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, HeLa, HT-29)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be 630 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3.2.2: In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)

This protocol describes a general method to assess the inhibitory activity of the compounds against EGFR and VEGFR-2 kinases.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Specific substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the specific substrate, and the test compound at various concentrations.

  • Enzyme Addition: Add the recombinant EGFR or VEGFR-2 kinase to initiate the reaction. Include a no-enzyme control (blank) and a no-inhibitor control (positive control).

  • ATP Addition: Add ATP to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value for each compound.

Protocol 3.2.3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

Materials:

  • Cancer cells

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C overnight for fixation.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Protocol 3.2.4: Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol is used to detect and quantify apoptosis induced by the test compounds.

Materials:

  • Cancer cells

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with the test compounds at their IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in the provided binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

G Indole6COOH Indole-6-Carboxylic Acid Hydrazide Indole-6-Carbohydrazide Indole6COOH->Hydrazide Hydrazine Hydrate Hydrazone Hydrazone Derivatives Hydrazide->Hydrazone Aldehyde Oxadiazole 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole Carboxylic Acid, POCl3 EGFR_Target EGFR Inhibition Hydrazone->EGFR_Target VEGFR2_Target VEGFR-2 Inhibition Oxadiazole->VEGFR2_Target Proliferation Cell Proliferation EGFR_Target->Proliferation inhibits Apoptosis Apoptosis Induction EGFR_Target->Apoptosis induces CellCycle G2/M Arrest EGFR_Target->CellCycle induces VEGFR2_Target->Proliferation inhibits VEGFR2_Target->Apoptosis induces VEGFR2_Target->CellCycle induces

Caption: Synthetic routes and biological targets of indole-6-carboxylic acid derivatives.

G CellSeeding 1. Seed Cells (96-well plate) CompoundTreatment 2. Add Test Compounds (Serial Dilutions) CellSeeding->CompoundTreatment Incubation 3. Incubate (48-72h) CompoundTreatment->Incubation MTT 4. Add MTT Reagent (4h incubation) Incubation->MTT Solubilization 5. Solubilize Formazan (e.g., DMSO) MTT->Solubilization Readout 6. Measure Absorbance (570 nm) Solubilization->Readout Analysis 7. Calculate IC50 Readout->Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: The extrinsic apoptosis pathway induced by indole-6-carboxylic acid derivatives.

References

Application Note: A Scalable Synthesis Protocol for 2,3-Dimethyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dimethyl-1H-indole-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its indole scaffold is a privileged structure found in numerous biologically active compounds. The development of a robust and scalable synthetic route is crucial for ensuring a consistent and cost-effective supply of this intermediate for research and manufacturing purposes. This application note details a scalable protocol for the synthesis of this compound via the classic Fischer indole synthesis, a reliable and widely used method for constructing the indole ring system.[1][2] The described protocol is intended for researchers, scientists, and professionals in drug development seeking a detailed methodology for the multi-gram scale production of this key intermediate.

Synthesis Overview

The synthesis of this compound is achieved through the Fischer indole synthesis, which involves the acid-catalyzed cyclization of a phenylhydrazone.[1][2] In this specific application, the phenylhydrazone is formed in situ from the reaction of 4-hydrazinobenzoic acid and 2-butanone. The subsequent intramolecular cyclization and elimination of ammonia yield the desired indole product. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this transformation, particularly on a larger scale.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the scalable synthesis of this compound.

ParameterValueNotes
Starting Materials
4-Hydrazinobenzoic Acid1.0 equivalent
2-Butanone1.5 equivalentsUse of a slight excess helps drive the hydrazone formation.
Polyphosphoric Acid10-15 wt. equiv.Acts as both catalyst and solvent.
Reaction Conditions
Temperature100-120 °COptimal temperature range for cyclization.
Reaction Time2-4 hoursMonitored by TLC until consumption of starting material.
Product Yield and Purity
Typical Yield75-85%Based on 4-hydrazinobenzoic acid.
Purity (after workup)>95%Achievable with proper purification.
Analytical Data
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
Melting Point>250 °C (decomposes)Literature values may vary.

Experimental Protocol

Materials and Reagents:

  • 4-Hydrazinobenzoic acid (98%+)

  • 2-Butanone (Methyl ethyl ketone, MEK) (99%+)

  • Polyphosphoric acid (PPA) (115% H₃PO₄ basis)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Activated carbon

Equipment:

  • Three-necked round-bottom flask of appropriate size

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Thermometer

  • Addition funnel (optional)

  • Large beaker

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

Step 1: Reaction Setup

  • In a clean and dry three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add polyphosphoric acid (10-15 times the weight of 4-hydrazinobenzoic acid).

  • Begin stirring and gently heat the polyphosphoric acid to approximately 60-70 °C to reduce its viscosity.

Step 2: Addition of Reactants

  • To the warm and stirring polyphosphoric acid, carefully add 4-hydrazinobenzoic acid (1.0 eq).

  • Once the 4-hydrazinobenzoic acid has dissolved, slowly add 2-butanone (1.5 eq) to the reaction mixture. An exotherm may be observed.

Step 3: Fischer Indole Cyclization

  • Heat the reaction mixture to 100-120 °C and maintain this temperature for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid). The reaction is complete when the starting hydrazone has been consumed.

Step 4: Workup and Isolation

  • Allow the reaction mixture to cool to approximately 80-90 °C.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the warm reaction mixture into the ice-water with vigorous stirring. This will hydrolyze the polyphosphoric acid and precipitate the crude product.

  • Continue stirring until the precipitate is a fine, filterable solid.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7). This is to remove any residual acid.

Step 5: Purification

  • Suspend the crude, damp solid in a sufficient volume of saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic impurities. Stir for 30-60 minutes.

  • Filter the solid, wash with water, and then with a small amount of cold ethyl acetate.

  • For further purification, the solid can be recrystallized. A common solvent system for indole carboxylic acids is a mixture of ethanol and water or ethyl acetate and hexanes.

  • Alternatively, dissolve the crude product in a suitable solvent (e.g., hot ethanol), treat with activated carbon to remove colored impurities, filter hot, and allow to cool for crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum to a constant weight.

Characterization:

The final product should be characterized by standard analytical techniques:

  • ¹H NMR

  • ¹³C NMR

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC) for purity assessment.

Visualizations

.dot

Scale_Up_Synthesis_Workflow Experimental Workflow for the Scale-up Synthesis of this compound start Start setup Reaction Setup: - Charge PPA to reactor - Heat to 60-70 °C start->setup addition Reagent Addition: - Add 4-hydrazinobenzoic acid - Add 2-butanone setup->addition reaction Fischer Indole Cyclization: - Heat to 100-120 °C for 2-4 h - Monitor by TLC addition->reaction workup Workup & Isolation: - Quench with ice-water - Filter crude product - Wash with water reaction->workup purification Purification: - Neutralize with NaHCO₃ - Recrystallize (e.g., EtOH/Water) - Dry under vacuum workup->purification product Final Product: This compound purification->product

Caption: A flowchart illustrating the key stages of the scalable synthesis of this compound.

References

Application Notes and Protocols: 2,3-Dimethyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling and storage of 2,3-Dimethyl-1H-indole-6-carboxylic acid (CAS No: 103986-06-7). The information herein is compiled from publicly available safety data sheets for structurally similar compounds and supplier recommendations. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, this compound should be handled with the care required for a novel chemical entity, and a comprehensive risk assessment should be conducted before use.

Compound Information

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂N/A
Molecular Weight 189.21 g/mol [1]
CAS Number 103986-06-7[1]
Physical State Solid (assumed)[2]
Appearance Yellow (inferred from similar compounds)[2]
Storage Temperature Room Temperature[3]
Storage Conditions Keep in a dark place, sealed in dry conditions.[3]

Safety and Handling

2.1. General Precautions

Due to the lack of specific toxicity data, this compound should be handled as a potentially hazardous substance. General laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.[4]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[4]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.[4]

2.2. First Aid Measures

In case of exposure, follow these first-aid guidelines and seek immediate medical attention.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Storage Protocols

Proper storage is crucial to maintain the integrity and stability of this compound.

  • Container: Keep the container tightly closed and properly labeled.[3]

  • Environment: Store in a cool, dry, and well-ventilated area.[5] Keep in a dark place to protect from light.[3]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, amines, and strong reducing agents.[6]

Experimental Protocols

4.1. Weighing and Aliquoting

  • Perform all weighing and aliquoting procedures within a chemical fume hood to minimize exposure.

  • Use an analytical balance with a draft shield.

  • Handle the solid with appropriate tools (e.g., spatula) to avoid generating dust.

  • If creating stock solutions, select an appropriate solvent based on experimental needs (solubility data not widely available, so small-scale solubility tests are recommended).

  • Seal all vials and containers tightly after use.

4.2. Spill and Waste Disposal

  • Spill Cleanup: In the event of a spill, wear appropriate PPE. For a dry spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4]

  • Waste Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[7]

Visualizations

Handling_and_Storage_Workflow Workflow for Handling and Storage of this compound cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Dark, Well-Ventilated Area Inspect->Store Log Log in Chemical Inventory Store->Log Prep Prepare Workspace in Fume Hood Log->Prep PPE Don Appropriate PPE Prep->PPE Weigh Weigh and Aliquot PPE->Weigh Waste Collect Waste Weigh->Waste Dispose Dispose According to Regulations Waste->Dispose Spill Spill Occurs Cleanup Follow Spill Cleanup Protocol Spill->Cleanup FirstAid Exposure Occurs Aid Administer First Aid FirstAid->Aid

Caption: Workflow for handling and storage.

Caption: Molecular structure of the compound.

References

Application Notes and Protocols for 2,3-Dimethyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Dimethyl-1H-indole-6-carboxylic acid (CAS No. 103986-06-7) was publicly available at the time of this document's creation. The following safety precautions and protocols are based on the available data for structurally similar indole carboxylic acid derivatives. It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment before commencing any experimental work.

Hazard Identification and Safety Precautions

This compound and related indole derivatives are generally considered hazardous materials. Based on data from similar compounds, this substance should be handled with care, assuming it may cause skin, eye, and respiratory irritation. It may also be harmful if swallowed or in direct contact with the skin.[1][2][3][4]

1.1 Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential when working with this compound. The following table summarizes the recommended PPE.[5][6][7]

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required at all times. A face shield should be worn when there is a potential for splashing.[5]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before each use and changed regularly, or immediately if contaminated.[5]
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing. For larger quantities or tasks with a higher risk of splashes, a chemically resistant apron or coveralls are recommended.[5][6]
Respiratory Protection Fume Hood/RespiratorAll work with the solid compound or its solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required in the laboratory.[5]

1.2 General Handling and Storage

  • Handling: Avoid creating dust when working with the solid form. Use only in a well-ventilated area, preferably a chemical fume hood.[7] Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[1][7]

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[8] Keep away from strong oxidizing agents and direct sunlight.[2]

Toxicological and Physical Properties (Based on Related Compounds)

PropertyData (for related indole carboxylic acids)
Acute Oral Toxicity Harmful if swallowed.[1][2][8]
Acute Dermal Toxicity Harmful in contact with skin.[1][2][8]
Skin Corrosion/Irritation Causes skin irritation.[2][3][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][3][4]
Physical State Solid (assumption based on related compounds)
Incompatible Materials Strong oxidizing agents, strong bases.[2]
Hazardous Decomposition Products Carbon oxides (CO, CO2), Nitrogen oxides (NOx) upon combustion.[2]

Experimental Protocols

The following are generalized protocols for handling and using this compound in a research setting. These should be adapted based on the specific requirements of your experiment.

3.1 Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

G cluster_prep Preparation Phase cluster_weighing Weighing and Dissolution cluster_storage Storage and Labeling gather_materials Gather Materials: - this compound - Appropriate solvent (e.g., DMSO, DMF) - Volumetric flask - Spatula, weigh boat - PPE ppe Don Appropriate PPE: - Lab coat - Safety goggles - Nitrile gloves gather_materials->ppe fume_hood Prepare Workspace: - Ensure chemical fume hood is operational ppe->fume_hood weigh Weigh Compound: - Tare weigh boat inside fume hood - Carefully weigh the required amount fume_hood->weigh transfer Transfer to Flask: - Quantitatively transfer the solid to the volumetric flask weigh->transfer add_solvent Add Solvent: - Add a portion of the solvent to the flask transfer->add_solvent dissolve Dissolve Compound: - Gently swirl or sonicate until fully dissolved add_solvent->dissolve final_volume Bring to Final Volume: - Add solvent to the calibration mark dissolve->final_volume mix Mix Thoroughly: - Invert the flask several times final_volume->mix label_solution Label Solution: - Compound name - Concentration - Solvent - Date of preparation mix->label_solution store Store Appropriately: - Tightly sealed container - As per stability data (e.g., -20°C) label_solution->store

Caption: Workflow for Preparing a Stock Solution.

3.2 General Protocol for Use in Cell Culture

This protocol describes a general workflow for applying the compound to a cell culture experiment.

G cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Downstream Analysis prepare_stock Prepare Stock Solution (See Protocol 3.1) prepare_media Prepare Treatment Media: - Dilute stock solution in cell culture media to final concentration prepare_stock->prepare_media remove_media Remove existing media from cell culture plate prepare_media->remove_media add_treatment Add treatment media to the cells remove_media->add_treatment incubate Incubate cells for the desired time period add_treatment->incubate harvest Harvest cells or supernatant incubate->harvest assay Perform downstream assays (e.g., cytotoxicity, protein analysis) harvest->assay

Caption: Cell Culture Experimental Workflow.

Emergency Procedures

4.1 First Aid Measures

ExposureFirst Aid Instructions
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If the person feels unwell, seek medical advice.[9]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]
Ingestion Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[9]

4.2 Spill and Leak Procedures

  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways. Contain the spill and collect the material for disposal in accordance with local regulations.[7]

Logical Relationships for Safe Handling

The following diagram illustrates the logical relationships and dependencies for ensuring safe handling of this compound.

G cluster_assessment Risk Assessment cluster_controls Control Measures cluster_procedure Safe Work Procedure cluster_emergency Emergency Preparedness RA Initial Risk Assessment SDS Review SDS of Related Compounds RA->SDS Protocol Review Experimental Protocol RA->Protocol Spill Spill Response Plan RA->Spill FirstAid First Aid Procedures RA->FirstAid Eng Engineering Controls (Fume Hood) SDS->Eng Admin Administrative Controls (SOPs, Training) Protocol->Admin Handling Safe Handling and Use Eng->Handling PPE Personal Protective Equipment Admin->PPE Admin->Handling PPE->Handling Storage Proper Storage Handling->Storage Disposal Waste Disposal Handling->Disposal

Caption: Logical Flow for Safe Chemical Handling.

References

Troubleshooting & Optimization

Technical Support Center: Indole-6-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of indole-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Fischer indole synthesis of indole-6-carboxylic acid is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis of indole-6-carboxylic acid are a common issue, often attributed to the deactivating effect of the carboxyl group on the phenylhydrazine starting material. Here are several factors to consider and troubleshoot:

  • Starting Material Quality: Ensure the purity of your 4-carboxyphenylhydrazine and the pyruvate derivative. Impurities can lead to unwanted side reactions.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong Brønsted acids like HCl and H₂SO₄, or Lewis acids like ZnCl₂ are commonly used, they can sometimes promote side reactions with electron-deficient systems.[1][2] Consider using polyphosphoric acid (PPA) or milder catalysts. Experiment with different acid concentrations and reaction temperatures to find the optimal conditions.

  • Reaction Temperature and Time: Elevated temperatures are typically required, but excessive heat can lead to decomposition.[3] Monitor the reaction progress by TLC to determine the optimal reaction time and avoid prolonged heating.

  • Side Reactions: The electron-withdrawing nature of the carboxyl group can disfavor the key[1][1]-sigmatropic rearrangement step and may lead to alternative reaction pathways or decomposition of the starting materials.[4]

  • Alternative: Ester Protection: Consider using the methyl or ethyl ester of 4-hydrazinobenzoic acid as the starting material. The ester group is less deactivating than the carboxylic acid, which can lead to a more efficient cyclization. The final product can then be obtained by hydrolysis of the resulting indole-6-carboxylate ester.

Q2: I am observing multiple spots on my TLC during the purification of indole-6-carboxylic acid. What are the likely impurities?

A2: The impurities in your synthesis will depend on the specific route and reaction conditions. However, some common impurities to consider are:

  • Unreacted Starting Materials: Residual 4-carboxyphenylhydrazine or the pyruvate derivative.

  • Incomplete Cyclization Products: Intermediates from the Fischer or Reissert synthesis that have not fully cyclized.

  • Decarboxylation Products: Depending on the reaction conditions, especially at high temperatures, you might observe some decarboxylation of the desired product to form indole.

  • Positional Isomers: In some indole synthesis methods, there is a possibility of forming other indole isomers, although this is less common when starting with a para-substituted phenylhydrazine.

  • Side-Products from the Reissert Synthesis: If using the Reissert method, incomplete reduction of the nitro group or side reactions during the condensation step can lead to various impurities.

Q3: What is the most reliable method for purifying crude indole-6-carboxylic acid?

A3: Recrystallization is a highly effective method for purifying solid indole-6-carboxylic acid. Due to its carboxylic acid functionality, you can also employ an acid-base extraction to remove neutral and basic impurities.

  • Acid-Base Extraction:

    • Dissolve the crude product in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide).

    • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any neutral or basic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure indole-6-carboxylic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry thoroughly.

  • Recrystallization:

    • Common solvents for recrystallization of indole-6-carboxylic acid and related compounds include ethanol, methanol, or mixtures of these alcohols with water.

    • The general procedure involves dissolving the crude solid in a minimal amount of hot solvent and allowing it to cool slowly to form crystals.

Data Summary

The following table summarizes typical yields for key steps in the synthesis of indole-6-carboxylic acid. Note that the overall yield will depend on the efficiency of each step in your specific synthetic sequence.

Synthetic StepStarting MaterialProductReagents and ConditionsTypical Yield
Hydrolysis of EsterMethyl indole-6-carboxylateIndole-6-carboxylic acidLiOH·H₂O in THF/Methanol/Water, 60°C, 6 hours, followed by acidification with HCl95%
Fischer Indole Synthesis (Ester Protected)4-EthoxycarbonylphenylhydrazineEthyl indole-6-carboxylateReaction with a pyruvate derivative in the presence of an acid catalystVariable
Reissert Synthesis (General)Substituted o-nitrotolueneSubstituted indole-2-carboxylic acid1. Diethyl oxalate, NaOEt; 2. Reductive cyclization (e.g., Zn/HOAc)Moderate

Experimental Protocols

Protocol 1: Hydrolysis of Methyl Indole-6-carboxylate to Indole-6-carboxylic Acid[5]

This protocol describes the final step in a common synthesis of indole-6-carboxylic acid.

Materials:

  • Methyl indole-6-carboxylate (11.0 g)

  • Tetrahydrofuran (THF) (150 ml)

  • Methanol (150 ml)

  • Water (63 ml)

  • Lithium hydroxide monohydrate (15.8 g)

  • 50% (v/v) Hydrochloric acid

Procedure:

  • In a suitable reaction vessel, dissolve methyl indole-6-carboxylate in a mixture of THF, methanol, and water.

  • Add lithium hydroxide monohydrate to the solution.

  • Stir the mixture at 60°C for 6 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dissolve the residue in water.

  • Acidify the aqueous solution with 50% (v/v) hydrochloric acid until a precipitate forms.

  • Collect the precipitate by filtration.

  • Dry the solid to obtain indole-6-carboxylic acid.

Expected Outcome:

This procedure has been reported to yield indole-6-carboxylic acid as a tan powder with a yield of approximately 95%.[5]

Visualizations

Experimental Workflow: Synthesis of Indole-6-carboxylic Acid via Ester Hydrolysis

G cluster_synthesis Synthesis of Methyl Indole-6-carboxylate cluster_hydrolysis Hydrolysis cluster_purification Purification start Starting Materials (e.g., 4-ethoxycarbonylphenylhydrazine and a pyruvate derivative) reaction1 Fischer Indole Synthesis (or other indole formation method) start->reaction1 product1 Methyl Indole-6-carboxylate reaction1->product1 reaction2 Hydrolysis with LiOH product1->reaction2 acidification Acidification with HCl reaction2->acidification product2 Crude Indole-6-carboxylic Acid acidification->product2 purification_step Recrystallization or Acid-Base Extraction product2->purification_step final_product Pure Indole-6-carboxylic Acid purification_step->final_product

Caption: Workflow for the synthesis of indole-6-carboxylic acid.

Troubleshooting Logic for Low Yield in Fischer Indole Synthesis

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Fischer Indole Synthesis cause1 Poor Starting Material Quality start->cause1 cause2 Suboptimal Acid Catalyst/Concentration start->cause2 cause3 Incorrect Reaction Temperature/Time start->cause3 cause4 Side Reactions due to -COOH deactivation start->cause4 solution1 Verify Purity of Starting Materials (NMR, etc.) cause1->solution1 solution2 Screen Different Acid Catalysts (e.g., PPA) and Concentrations cause2->solution2 solution3 Optimize Temperature and Monitor Reaction by TLC cause3->solution3 solution4 Use Ester-Protected Starting Material cause4->solution4

Caption: Troubleshooting low yields in Fischer indole synthesis.

References

Technical Support Center: Synthesis of 2,3-Dimethyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,3-Dimethyl-1H-indole-6-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.

Question 1: My overall yield of this compound is significantly lower than expected. What are the potential causes?

Answer: Low yields can stem from several factors throughout the two-main stages of the synthesis (formation of 4-hydrazinobenzoic acid and the subsequent Fischer indole cyclization).

  • Inefficient Diazotization or Reduction: The initial synthesis of the 4-hydrazinobenzoic acid intermediate is critical. Incomplete diazotization of 4-aminobenzoic acid or incomplete reduction of the diazonium salt will result in a lower yield of the necessary precursor.[1][2]

  • Suboptimal Fischer Indole Reaction Conditions: The Fischer indole synthesis is highly sensitive to reaction conditions. The choice and concentration of the acid catalyst, reaction temperature, and reaction time are all crucial factors that can significantly impact the yield.[3] High temperatures can lead to the formation of tars and other side products.[1]

  • Impure Starting Materials: The purity of the starting materials, particularly the 4-hydrazinobenzoic acid and butan-2-one, is important. Impurities can lead to unwanted side reactions and decrease the overall yield.

  • Product Loss During Workup and Purification: The product may be lost during extraction and purification steps. This compound has some solubility in water, so repeated extractions are necessary. Over-washing of the final product can also lead to significant losses.

Question 2: During the Fischer indole synthesis step, the reaction mixture turned into a dark, tarry substance. What causes this and how can it be prevented?

Answer: Tar formation is a common issue in Fischer indole synthesis, often due to the strongly acidic and high-temperature conditions.

  • Excessive Heat: Overheating the reaction mixture is a primary cause of tar formation.[1] It is crucial to carefully control the reaction temperature.

  • Inappropriate Acid Catalyst: The strength and concentration of the acid catalyst are critical. A catalyst that is too strong or too concentrated can promote polymerization and decomposition of the starting materials or the indole product.[1]

  • To prevent tar formation:

    • Use the mildest possible acid catalyst that is still effective for the reaction.

    • Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.

    • Consider a stepwise addition of the acid catalyst to control the reaction exotherm.

Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?

Answer: Purifying this compound can be challenging due to the presence of polar byproducts.

  • Acid-Base Extraction: An effective method to separate the carboxylic acid product from neutral or basic impurities is through acid-base extraction. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the purified carboxylic acid.[4]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[1] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane, to find the optimal conditions for crystallization.

  • Column Chromatography: If acid-base extraction and recrystallization are insufficient, silica gel column chromatography can be employed. A mobile phase consisting of a gradient of methanol in dichloromethane is often effective for separating indole carboxylic acids from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common route is a two-stage process. First, 4-aminobenzoic acid is converted to 4-hydrazinobenzoic acid via a diazotization reaction followed by reduction.[1][5] The resulting 4-hydrazinobenzoic acid is then reacted with butan-2-one in the presence of an acid catalyst in a Fischer indole synthesis to yield this compound.[4][6]

Q2: Which acid catalyst is best for the Fischer indole synthesis step?

A2: A variety of Brønsted and Lewis acids can be used.[6] Polyphosphoric acid (PPA) is often effective for this type of cyclization. Other common catalysts include sulfuric acid, hydrochloric acid, and zinc chloride.[4][6] The optimal catalyst and its concentration should be determined experimentally.

Q3: Can I use a different ketone in the Fischer indole synthesis to obtain a different substitution pattern?

A3: Yes, the Fischer indole synthesis is versatile. Using a different ketone will result in a different substitution pattern at the 2- and 3-positions of the indole ring. For example, using acetone would yield 2-methyl-1H-indole-6-carboxylic acid.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. Use a suitable mobile phase (e.g., ethyl acetate/hexane with a small amount of acetic acid) to separate the starting materials from the product. The spots can be visualized under UV light.

Data Presentation

Table 1: Representative Effect of Reaction Conditions on the Yield of this compound in the Fischer Indole Synthesis Step

EntryAcid CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
1H₂SO₄1080465
2H₂SO₄10100475
3H₂SO₄10120460 (tar formation observed)
4H₂SO₄20100480
5Polyphosphoric Acid100 (wt%)100285
6ZnCl₂20100670

Note: The data in this table are representative examples based on typical outcomes for Fischer indole syntheses and are intended for illustrative purposes. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydrazinobenzoic Acid

This protocol describes the synthesis of 4-hydrazinobenzoic acid from 4-aminobenzoic acid.[1][2]

  • Diazotization:

    • In a 500 mL beaker, suspend 27.4 g (0.2 mol) of 4-aminobenzoic acid in 150 mL of water.

    • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

    • Slowly add 57.5 mL of 10 N hydrochloric acid.

    • In a separate beaker, dissolve 15 g (0.22 mol) of sodium nitrite in 30 mL of water.

    • Add the sodium nitrite solution dropwise to the 4-aminobenzoic acid suspension, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Reduction:

    • In a separate 1 L beaker, prepare a solution of 60 g of sodium metabisulfite in 200 mL of water.

    • Slowly and carefully add the cold diazonium salt solution from the previous step to the sodium metabisulfite solution. Control the rate of addition to manage the evolution of nitrogen gas.

    • Stir the mixture for 30 minutes after the addition is complete.

  • Isolation:

    • Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2 to precipitate the 4-hydrazinobenzoic acid hydrochloride.

    • Collect the precipitate by vacuum filtration and wash with a small amount of cold water.

    • To obtain the free base, the hydrochloride salt can be neutralized with a base such as sodium bicarbonate.

Protocol 2: Synthesis of this compound (Fischer Indole Synthesis)

This protocol outlines the synthesis of the target compound from 4-hydrazinobenzoic acid and butan-2-one.

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, combine 15.2 g (0.1 mol) of 4-hydrazinobenzoic acid and 8.7 mL (0.1 mol) of butan-2-one in 100 mL of a suitable solvent such as ethanol or acetic acid.

    • Add the chosen acid catalyst (e.g., 10 mL of concentrated sulfuric acid or 15 g of polyphosphoric acid).

  • Reaction:

    • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) with stirring.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-water.

    • Collect the resulting precipitate by vacuum filtration.

    • For further purification, perform an acid-base extraction as described in the troubleshooting guide.

    • The purified product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

Visualizations

Synthesis_Pathway cluster_stage1 Stage 1: Synthesis of 4-Hydrazinobenzoic Acid cluster_stage2 Stage 2: Fischer Indole Synthesis 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Diazonium_Salt Diazonium Salt Intermediate 4-Aminobenzoic_Acid->Diazonium_Salt 1. NaNO₂, HCl 2. 0-5 °C 4-Hydrazinobenzoic_Acid 4-Hydrazinobenzoic Acid Diazonium_Salt->4-Hydrazinobenzoic_Acid Na₂S₂O₅ Final_Product This compound 4-Hydrazinobenzoic_Acid->Final_Product Butan-2-one, Acid Catalyst (e.g., PPA), Heat Butan-2-one Butan-2-one

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of Final Product Impure_Materials Impure Starting Materials? Start->Impure_Materials Check_Purity Check Purity of Starting Materials Optimize_Stage1 Optimize Diazotization and Reduction Optimize_Stage2 Optimize Fischer Indole Synthesis Conditions Improve_Workup Improve Workup and Purification Suboptimal_Conditions Suboptimal Reaction Conditions? Impure_Materials->Suboptimal_Conditions No Purify_Materials Purify Starting Materials (e.g., Recrystallization) Impure_Materials->Purify_Materials Yes Product_Loss Significant Product Loss During Workup? Suboptimal_Conditions->Product_Loss No Adjust_Temp_Catalyst Adjust Temperature, Catalyst, and Reaction Time Suboptimal_Conditions->Adjust_Temp_Catalyst Yes Refine_Extraction Refine Extraction and Recrystallization Procedures Product_Loss->Refine_Extraction Yes End Improved Yield Product_Loss->End No Purify_Materials->Suboptimal_Conditions Adjust_Temp_Catalyst->Product_Loss Refine_Extraction->End

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: By-product Analysis in 2,3-Dimethylindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dimethylindole. The following information addresses common issues related to by-product formation and offers analytical strategies for monitoring and controlling reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common by-products in the Fischer indole synthesis of 2,3-dimethylindole?

The most frequently encountered by-product is the regioisomeric indolenine, 3,3-dimethyl-2-methylene-3H-indole . This arises from the alternative enamine intermediate of 2-butanone. Additionally, under certain conditions, one may observe the formation of polymeric tars and, in cases of incomplete reaction or side reactions, unreacted phenylhydrazine and aniline may be present. The formation of these by-products is highly dependent on the reaction conditions, particularly the choice and concentration of the acid catalyst.[1][2][3]

Q2: My reaction is producing a low yield of 2,3-dimethylindole. What are the likely causes and how can I improve it?

Low yields in the Fischer indole synthesis of 2,3-dimethylindole can be attributed to several factors:

  • Suboptimal Acid Catalyst: The choice of acid catalyst is critical. Both Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[4][5] The optimal catalyst and its concentration should be determined empirically for your specific setup. Polyphosphoric acid (PPA) is often effective for this synthesis.

  • Incorrect Reaction Temperature: High temperatures can promote the formation of tars and other degradation products, while temperatures that are too low will result in an incomplete reaction. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to find the optimal temperature and reaction time.

  • Impure Starting Materials: The purity of both phenylhydrazine and 2-butanone is crucial. Impurities can lead to a host of side reactions. It is advisable to use freshly distilled or purified reagents.

  • Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that lead to colored impurities.

Q3: I am observing a second major product in my reaction mixture. How can I control the regioselectivity of the reaction?

The formation of the regioisomeric indolenine is a common issue when using unsymmetrical ketones like 2-butanone. The regioselectivity is influenced by the acid catalyst and reaction conditions.[2][3] Generally, stronger acids and higher temperatures tend to favor the formation of the more substituted enamine, which leads to the desired 2,3-dimethylindole. Conversely, milder conditions may lead to a higher proportion of the indolenine by-product. Experimenting with different acid catalysts and carefully controlling the temperature are key to optimizing the regioselectivity.

Q4: How can I effectively monitor the progress of my 2,3-dimethylindole synthesis?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable eluent system (e.g., hexane:ethyl acetate) to separate the starting materials, the intermediate phenylhydrazone, the 2,3-dimethylindole product, and major by-products. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light. For more detailed quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[6]

Q5: What are the best practices for purifying crude 2,3-dimethylindole?

Column chromatography is the most common method for purifying 2,3-dimethylindole. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically effective. The fractions should be monitored by TLC to ensure a clean separation of the desired product from any by-products and residual starting materials. Recrystallization from a suitable solvent system can be used for further purification of the isolated solid.

Data Presentation: By-product Distribution

The following table summarizes the effect of reaction conditions on the yield of 2,3-dimethylindole in a microwave-assisted Fischer indole synthesis. While specific by-product ratios are not detailed in the source, the yield of the desired product is a key indicator of the prevalence of side reactions.

EntrySolventTemperature (°C)Time (min)Yield of 2,3-dimethylindole (%)
1THF1501585
2Dioxane1501582
3Acetonitrile1501575
4Toluene1501568
5THF1201565
6THF150570

Data adapted from a study on microwave-promoted Fischer indole synthesis.[7] The yield was estimated by analysis of the crude reaction mixture using ¹H NMR.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dimethylindole (Boron Trifluoride Etherate Catalyst)[9]
  • To a solution of 2-butanone (1 equivalent) in dry ethanol, slowly add phenylhydrazine (1 equivalent).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Reflux the mixture for 1 hour to form the phenylhydrazone.

  • Remove the ethanol by distillation to obtain the crude butanone phenylhydrazone.

  • To the residue, add acetic acid and a catalytic amount of boron trifluoride etherate.

  • Reflux the reaction mixture for 2 hours.

  • After cooling to room temperature, pour the mixture over crushed ice.

  • Allow the product to precipitate in a refrigerator for 5 hours.

  • Filter the solid, wash with water, and dry over calcium chloride.

  • Recrystallize the crude product from hexane to obtain pure 2,3-dimethylindole.

Protocol 2: Analysis of Crude 2,3-Dimethylindole by GC-MS

This protocol provides a general guideline for the GC-MS analysis of a crude reaction mixture. Optimization may be required based on the specific instrument and by-products expected.

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Dilute the sample to an appropriate concentration for GC-MS analysis.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically suitable.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/minute.

      • Final hold: 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode to identify all components in the mixture.

    • Mass Range: 40-400 amu.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peaks corresponding to 2,3-dimethylindole and any by-products by comparing their mass spectra with a library database (e.g., NIST).

    • The relative abundance of each component can be estimated from the peak areas in the total ion chromatogram (TIC).

Visualizations

Fischer_Indole_Synthesis cluster_start Starting Materials Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Intermediate Phenylhydrazine->Phenylhydrazone + 2-Butanone (Acid Catalyst) Butanone 2-Butanone Butanone->Phenylhydrazone Enamine Enamine Intermediate Phenylhydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization & Aromatization Rearrangement->Cyclization - NH₃ Product 2,3-Dimethylindole Cyclization->Product

Caption: Reaction pathway for the Fischer indole synthesis of 2,3-dimethylindole.

Byproduct_Formation cluster_enolates Enamine Formation Butanone 2-Butanone Enamine_A More Substituted Enamine Butanone->Enamine_A Strong Acid, Higher Temp Enamine_B Less Substituted Enamine Butanone->Enamine_B Milder Conditions Product 2,3-Dimethylindole (Desired Product) Enamine_A->Product [3,3]-Sigmatropic Rearrangement Byproduct 3,3-Dimethyl-3H-indole (Regioisomeric By-product) Enamine_B->Byproduct [3,3]-Sigmatropic Rearrangement

Caption: Formation of 2,3-dimethylindole and its regioisomeric by-product.

Troubleshooting_Workflow Start Low Yield or High By-products Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Optimize_Catalyst Optimize Acid Catalyst (Type and Concentration) Check_Reagents->Optimize_Catalyst Pure Purify Purify Reagents Check_Reagents->Purify Impure Optimize_Temp Optimize Reaction Temperature and Time Optimize_Catalyst->Optimize_Temp Optimal Screen_Catalysts Screen Different Acid Catalysts Optimize_Catalyst->Screen_Catalysts Suboptimal Inert_Atmosphere Consider Inert Atmosphere Optimize_Temp->Inert_Atmosphere Optimal TLC_Monitoring Monitor by TLC Optimize_Temp->TLC_Monitoring Suboptimal Run_Inert Run Reaction under N₂ or Ar Inert_Atmosphere->Run_Inert Oxidation Suspected End Improved Yield and Purity Inert_Atmosphere->End No Oxidation Purify->Optimize_Catalyst Screen_Catalysts->Optimize_Temp TLC_Monitoring->Optimize_Temp Run_Inert->End

Caption: A troubleshooting workflow for optimizing 2,3-dimethylindole synthesis.

References

Technical Support Center: A Troubleshooting Guide for Indole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our Technical Support Center, designed to assist researchers, scientists, and drug development professionals in navigating the complexities of indole synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues encountered during key indole synthesis reactions.

General Troubleshooting

Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?

Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, the instability of reactants or intermediates, and the presence of interfering functional groups. For instance, the Fischer indole synthesis is known to be sensitive to temperature and acid strength.[1] In the Bischler-Möhlau synthesis, harsh reaction conditions are often a cause for poor yields.[1]

To address low yields, consider the following:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and catalyst concentration.[1]

  • Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.[1]

  • Protecting Groups: For sensitive functionalities on your starting materials, the use of protecting groups may be necessary.[1]

  • Choice of Synthesis Route: Depending on the desired substitution pattern, some indole synthesis methods are inherently more efficient than others.[1]

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[1]

Frequently Asked Questions (FAQs)

Q2: Why is my Fischer indole synthesis failing or giving a very low yield?

Several factors can lead to the failure or low yield of a Fischer indole synthesis:

  • Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction instead of the desired cyclization.[1] This is a known challenge, for example, in the synthesis of 3-aminoindoles.[1]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[1]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often need to be optimized empirically for each specific reaction.[1]

Q3: I am observing significant side product formation in my Fischer indole synthesis. What are the likely side reactions?

Common side reactions in the Fischer indole synthesis include:

  • Aldol Condensation: Under acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation.[2]

  • Friedel-Crafts-type reactions: Strong acids can promote undesired electrophilic aromatic substitution reactions.[2]

  • N-N Bond Cleavage Products: As mentioned previously, cleavage of the N-N bond can generate byproducts like aniline.[2]

Q4: My reaction using an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the selectivity?

The reaction of an unsymmetrical ketone can lead to two different enamine intermediates, resulting in a mixture of regioisomeric indoles. The ratio of these products is highly dependent on the acid catalyst used.[3] Weaker acid catalysts often lead to lower selectivity.[2] Experimenting with different Brønsted and Lewis acids can help favor the formation of one isomer.[3]

Troubleshooting Workflow: Fischer Indole Synthesis

Fischer_Troubleshooting start Low or No Indole Product check_side_products Analyze crude mixture for side products start->check_side_products nn_cleavage N-N cleavage products (e.g., aniline) detected? check_side_products->nn_cleavage no_cleavage No significant cleavage products nn_cleavage->no_cleavage No switch_catalyst Switch from protic acid to Lewis acid (e.g., ZnCl₂) nn_cleavage->switch_catalyst Yes review_conditions Review Reaction Conditions: - Acid strength too high/low? - Temperature too high/low? no_cleavage->review_conditions other_byproducts Check for Aldol or Friedel-Crafts byproducts no_cleavage->other_byproducts optimize_conditions Systematically vary acid concentration and temperature review_conditions->optimize_conditions optimize_purification Optimize purification protocol (e.g., different column media, gradient elution) other_byproducts->optimize_purification

Troubleshooting logic for low yields in Fischer Indole Synthesis.
Data Presentation: Fischer Indole Synthesis

Table 1: Effect of Different Acid Catalysts on the Synthesis of 2-Phenylindole

CatalystTemperature (°C)Time (h)Yield (%)
Zinc chloride (ZnCl₂)1700.172-80
Polyphosphoric acid (PPA)1000.25High

Table 2: Regioselectivity in the Fischer Indole Synthesis with an Unsymmetrical Ketone

Catalyst / ConditionsMajor ProductRatio (approx.)
Acetic Acid2,3-dimethylindole65 : 35
Methane Sulfonic Acid / P₂O₅2-ethylindole20 : 80

(Data synthesized from qualitative descriptions in literature)[3]

Experimental Protocols: Fischer Indole Synthesis

Protocol 1: Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA) [3]

  • Hydrazone Formation: In a round-bottom flask, gently heat a mixture of phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) at 60 °C for 30 minutes. The mixture may solidify upon cooling.

  • Cyclization: In a separate, larger flask equipped with a mechanical stirrer, heat polyphosphoric acid (approximately 10 times the weight of phenylhydrazine) to 80-90 °C.

  • Carefully add the pre-formed phenylhydrazone in portions to the hot PPA, ensuring the temperature does not exceed 100 °C.

  • After the addition is complete, stir the mixture at 100 °C for 10-15 minutes.

  • Work-up: Allow the reaction to cool to about 70 °C and then carefully pour it onto crushed ice.

  • Neutralize the solution with 10% sodium hydroxide solution until it is alkaline.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with water. Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.

Bischler-Möhlau Indole Synthesis

This method involves the synthesis of 2-aryl-indoles from an α-bromo-acetophenone and an excess of aniline.[4] The classical Bischler-Möhlau synthesis is often associated with harsh reaction conditions and poor yields.[4]

Frequently Asked Questions (FAQs)

Q5: My Bischler-Möhlau synthesis is giving a low yield and a mixture of regioisomers. How can I improve this?

This is a common challenge with this synthesis due to its historically harsh conditions and unpredictable regioselectivity.[1][4] Consider the following improvements:

  • Milder Conditions: Recent advancements have shown that using lithium bromide as a catalyst or employing microwave irradiation can lead to milder reaction conditions and potentially improved outcomes.[4][5]

  • Substrate Dependence: The yield and regiochemical outcome are highly dependent on the specific substrates used.[1] Careful selection of starting materials is crucial.

Data Presentation: Bischler-Möhlau Indole Synthesis

Table 3: Comparison of Conventional and Microwave-Assisted Bischler-Möhlau Synthesis

MethodReactantsCatalyst/ReagentSolventTemperatureTimeYield (%)
Conventionalα-Bromoacetophenone, AnilineNoneNoneRefluxNot SpecifiedLow (historically)
MicrowaveN-Phenacylaniline, Anilinium bromideNoneNone (solid-state)MW (540W)1.2 min71
Experimental Protocols: Bischler-Möhlau Indole Synthesis

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of 2-Arylindoles [6]

  • Reactant Preparation: In an open vessel, mix the desired aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).

  • Initial Reaction: Stir the mixture at room temperature for 3 hours.

  • Microwave Irradiation: Add 3 drops of dimethylformamide (DMF) to the mixture. Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.

  • Purification: After cooling, purify the resulting 2-arylindole using appropriate chromatographic techniques.

Palladium-Catalyzed Indole Synthesis (Larock Indole Synthesis)

The Larock indole synthesis is a versatile palladium-catalyzed reaction between an ortho-iodoaniline and a disubstituted alkyne to produce a wide variety of substituted indoles.[7]

Frequently Asked Questions (FAQs)

Q6: I am having trouble with the regioselectivity of my Larock indole synthesis. What determines the final product?

The regioselectivity of the Larock synthesis is primarily determined during the migratory insertion of the alkyne into the aryl-palladium bond.[1] Generally, the larger substituent of the alkyne ends up at the C2 position of the indole.[8] However, this can be influenced by reaction conditions and the electronic and steric properties of the substituents on both the alkyne and the aniline.[1]

Q7: What are some common side products in the Larock indole synthesis?

Common side products can include homocoupling of the alkyne and reduction of the ortho-iodoaniline. Careful control of reaction conditions, including the choice of ligand and base, can help minimize these side reactions.

Troubleshooting Workflow: Palladium-Catalyzed Indole Synthesis

Larock_Troubleshooting start Low or No Indole Product check_catalyst Catalyst/Ligand Issues: - Inactive catalyst? - Inappropriate ligand? start->check_catalyst optimize_catalyst Screen different Pd sources and phosphine ligands check_catalyst->optimize_catalyst Yes check_conditions Suboptimal Conditions: - Incorrect temperature? - Ineffective base? check_catalyst->check_conditions No optimize_conditions Vary temperature and screen different bases (e.g., K₂CO₃, KOAc) check_conditions->optimize_conditions Yes check_starting_materials Starting Material Issues: - Impure o-iodoaniline? - Alkyne degradation? check_conditions->check_starting_materials No purify_reagents Purify starting materials check_starting_materials->purify_reagents Yes

Troubleshooting logic for Palladium-Catalyzed Indole Synthesis.
Data Presentation: Larock Indole Synthesis

Table 4: Optimization of Reaction Conditions for the Larock Indole Synthesis

Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (5)NoneNa₂CO₃DMF1002427
Pd[P(o-tol)₃]₂ (5)-Na₂CO₃DMF1002470
Pd[P(tBu)₃]₂ (5)-Cy₂NMe1,4-Dioxane602485
Experimental Protocols: Larock Indole Synthesis

Protocol 3: General Procedure for Larock Indole Synthesis [9]

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the o-bromoaniline (1.0 eq), the alkyne (2.0 eq), and the base (e.g., Cy₂NMe, 2.5 eq) in a suitable solvent (e.g., 1,4-dioxane).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd[P(tBu)₃]₂, 5 mol%).

  • Reaction: Stir the mixture at the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and purify by flash chromatography to obtain the desired indole product.

References

Technical Support Center: Optimization of Reaction Conditions for Indole-6-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and modification of indole-6-carboxylic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when working with indole-6-carboxylic acid?

A1: Researchers often face challenges related to the poor solubility of indole-6-carboxylic acid in many common organic solvents.[1][2] Its amphoteric nature, possessing both a weakly acidic carboxylic acid and a weakly basic indole nitrogen, can also complicate reactions and purifications. Furthermore, the indole nucleus is sensitive to strong acids and oxidative conditions, which can lead to decomposition or unwanted side reactions.[3]

Q2: How can I improve the solubility of indole-6-carboxylic acid for a reaction?

A2: To improve solubility, consider using more polar aprotic solvents such as DMF, DMAc, or DMSO. In some cases, converting the carboxylic acid to its corresponding salt (e.g., with a non-nucleophilic base) can enhance solubility in polar solvents. For reactions where the carboxylic acid needs to be protected, esterification can significantly improve solubility in a wider range of organic solvents.

Q3: What are the recommended protecting groups for the indole nitrogen (N-H) during derivatization of indole-6-carboxylic acid?

A3: The choice of protecting group for the indole nitrogen is critical to prevent unwanted side reactions. Common and effective protecting groups include:

  • Boc (tert-butyloxycarbonyl): Easily introduced and removed under acidic conditions.

  • Tosyl (Ts): A robust protecting group, stable to a wide range of conditions, and typically removed with strong reducing agents or strong bases.

  • SEM (2-(trimethylsilyl)ethoxymethyl): Cleaved under fluoride-mediated or acidic conditions.[4]

  • Pivaloyl: A sterically hindered group that can protect both the N-1 and C-2 positions of the indole ring.[3]

Troubleshooting Guides

Esterification of Indole-6-Carboxylic Acid

Problem: Low yield during Fischer esterification.

  • Possible Cause: The equilibrium of the Fischer esterification may not be shifted sufficiently towards the product. The indole ring may also be sensitive to the strongly acidic conditions.

  • Solution:

    • Use the alcohol as the solvent (in large excess) to drive the equilibrium forward.[5]

    • Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[5]

    • For acid-sensitive substrates, consider milder esterification methods such as Steglich esterification (DCC/DMAP).[5][6]

Problem: No reaction or incomplete conversion in Steglich esterification.

  • Possible Cause: Steric hindrance from the indole core or the alcohol can impede the reaction. The reagents may have degraded.

  • Solution:

    • Ensure all reagents (DCC, DMAP) are fresh and anhydrous.

    • Increase the amount of DMAP catalyst (up to 10 mol%).[6]

    • For highly hindered alcohols, consider converting the carboxylic acid to a more reactive acyl chloride or using a different coupling agent.

Experimental Protocol: General Procedure for Steglich Esterification

  • Dissolve indole-6-carboxylic acid (1 equivalent) in anhydrous CH₂Cl₂ or DMF.

  • Add the desired alcohol (1.2 equivalents) and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.[6]

Amide Coupling with Indole-6-Carboxylic Acid

Problem: Low yield in amide coupling reactions.

  • Possible Cause: Incomplete activation of the carboxylic acid, poor nucleophilicity of the amine, or side reactions.

  • Solution:

    • Choose an appropriate coupling agent. Common choices include HATU, HOBt/EDC, and DCC.[7]

    • Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze the activated intermediate.

    • Add a non-nucleophilic base like DIPEA or triethylamine to neutralize any acid formed and to deprotonate the amine hydrochloride salt if used.

Problem: Difficulty in purifying the amide product from the coupling reagents.

  • Possible Cause: Water-soluble byproducts from coupling agents like EDC and HOBt can complicate extraction.

  • Solution:

    • Perform an aqueous workup with dilute acid and base to remove unreacted starting materials and byproducts.

    • If the product is sufficiently nonpolar, precipitation of the crude product from the reaction mixture by adding water can be effective.

    • Purify the final product using column chromatography or recrystallization.

Experimental Protocol: General Procedure for Amide Coupling using HATU

  • Dissolve indole-6-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF).

  • Add the amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Add HATU (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography or recrystallization.

Fischer Indole Synthesis for 6-Carboxyindoles

Problem: Low or no yield of the desired indole-6-carboxylic acid derivative.

  • Possible Cause: The electron-withdrawing nature of the carboxyl group on the phenylhydrazine precursor can hinder the cyclization step.[8] The reaction conditions may be too harsh, leading to decarboxylation or decomposition.

  • Solution:

    • Protect the carboxylic acid as an ester before performing the Fischer indole synthesis. The ester group is less deactivating than the carboxylic acid.

    • Use a milder acid catalyst, such as acetic acid or a Lewis acid like ZnCl₂, instead of strong mineral acids.[9]

    • Optimize the reaction temperature; sometimes elevated temperatures are required, but excessively high temperatures can be detrimental.[10]

Problem: Formation of regioisomers.

  • Possible Cause: If the ketone used in the synthesis is unsymmetrical, two different ene-hydrazines can form, leading to a mixture of indole isomers.[11]

  • Solution:

    • If possible, use a symmetrical ketone to avoid this issue.

    • Careful control of the acidity of the reaction medium can sometimes favor one isomer over the other.[11]

    • Isomers will likely require careful separation by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentTypical SolventBaseKey AdvantagesPotential Issues
DCC/DMAP CH₂Cl₂, THFDMAP (catalytic)Inexpensive, effective for sterically hindered substrates.[6]Formation of insoluble DCU byproduct can complicate purification.
EDC/HOBt DMF, CH₂Cl₂DIPEA, Et₃NWater-soluble byproducts are easily removed during workup.EDC can be a skin sensitizer. Racemization risk with sensitive substrates.
HATU DMF, NMPDIPEA, Et₃NFast reaction rates, high yields, low racemization.More expensive than other coupling reagents.
Acyl Chloride CH₂Cl₂, THFPyridine, Et₃NHighly reactive, suitable for unreactive amines.Requires an extra step to synthesize the acyl chloride. Harsh conditions may not be suitable for sensitive substrates.

Table 2: Troubleshooting Guide for Low Yields in Indole-6-Carboxylic Acid Derivatization

SymptomPotential CauseSuggested Action
Starting material remains after esterification Incomplete reaction due to equilibrium.Use excess alcohol or remove water.[5] For acid-sensitive substrates, switch to Steglich esterification.[5]
Low conversion in amide coupling Inefficient carboxylic acid activation or poor amine nucleophilicity.Use a more powerful coupling agent like HATU. Ensure anhydrous conditions.
Decomposition during Fischer Indole Synthesis Harsh acidic conditions.Protect the carboxylic acid as an ester. Use a milder acid catalyst.[9]
Multiple products observed by TLC/LC-MS Formation of regioisomers (Fischer Indole). Side reactions on the indole ring.Use a symmetrical ketone if possible. Protect the indole nitrogen.
Product is difficult to purify Byproducts from coupling reagents. Poor solubility.Choose a coupling reagent with water-soluble byproducts (e.g., EDC). Recrystallize from an appropriate solvent system.

Visualizations

experimental_workflow_amide_coupling start Start: Indole-6-carboxylic Acid + Amine dissolve Dissolve in Anhydrous DMF start->dissolve add_reagents Add DIPEA and HATU dissolve->add_reagents stir Stir at Room Temperature (Monitor by TLC) add_reagents->stir workup Aqueous Workup: 1. Dilute with EtOAc 2. Wash with 1M HCl, NaHCO3, Brine stir->workup dry Dry Organic Layer (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify product Final Product: Indole-6-carboxamide purify->product

Caption: A typical experimental workflow for the amide coupling of indole-6-carboxylic acid.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Reaction? start->cause1 cause2 Side Product Formation? start->cause2 cause3 Decomposition? start->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Use More Active Reagents cause1->solution1b solution2a Protect Reactive Groups (e.g., Indole N-H) cause2->solution2a solution2b Optimize Stoichiometry cause2->solution2b solution3a Use Milder Conditions (e.g., lower temp, weaker acid/base) cause3->solution3a

Caption: A troubleshooting guide for addressing low reaction yields.

References

Technical Support Center: Resolving Solubility Issues with 2,3-Dimethyl-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,3-Dimethyl-1H-indole-6-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a weakly acidic organic compound. Its solubility is largely dependent on the pH of the solution and the polarity of the solvent. Generally, it is expected to have low solubility in water and higher solubility in organic solvents, particularly polar aprotic solvents like DMSO and DMF.

Q2: Why is my this compound not dissolving in aqueous buffer?

A2: The carboxylic acid group in the molecule has a specific pKa. In aqueous solutions with a pH below its pKa, the compound will be in its neutral, less soluble form. To increase solubility in aqueous buffers, the pH should be adjusted to be above the pKa, which will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can increase the rate of dissolution and, in some cases, the solubility. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. It is recommended to use a water bath with controlled temperature and to monitor for any changes in the appearance or color of the solution that might indicate degradation.

Q4: Is it normal for the compound to precipitate out of solution after initial dissolution?

A4: Yes, this can occur, especially when a stock solution in an organic solvent is diluted into an aqueous buffer. This "precipitation upon dilution" is a common issue when the final concentration of the organic solvent is not sufficient to maintain the solubility of the compound in the aqueous medium.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues.

Issue 1: The compound is not dissolving in the chosen solvent.

  • Question: What solvent are you using?

    • Answer: Based on the structure of this compound, it is expected to be most soluble in polar aprotic solvents.

  • Question: Have you tried gentle heating or sonication?

    • Answer: A warm water bath (e.g., 37-50°C) or sonication can help to overcome the activation energy barrier for dissolution.

  • Question: Is the pH of your aqueous solution appropriate?

    • Answer: For aqueous solutions, the pH should be adjusted to be at least 1.5-2 units above the pKa of the carboxylic acid to ensure it is in its more soluble ionized form.

Issue 2: The compound precipitates after diluting a stock solution into an aqueous buffer.

  • Question: What is the concentration of your stock solution and the final dilution?

    • Answer: High concentration stock solutions are more prone to precipitation upon dilution. Consider preparing a more dilute stock solution.

  • Question: What is the composition of your final solution?

    • Answer: The percentage of the organic solvent from the stock solution in the final aqueous buffer may be too low. Increasing the percentage of the organic co-solvent in the final solution can help maintain solubility.

  • Question: How are you performing the dilution?

    • Answer: Adding the aqueous buffer to the stock solution dropwise while vortexing can sometimes prevent localized high concentrations that lead to precipitation.

Solubility Data

SolventChemical ClassExpected SolubilityNotes
WaterProticInsoluble to Slightly SolubleSolubility is highly pH-dependent.
Phosphate Buffered Saline (PBS)Aqueous BufferSlightly SolubleSolubility increases with increasing pH.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA common solvent for preparing high-concentration stock solutions.
Dimethyl Formamide (DMF)Polar AproticSolubleSimilar to DMSO, a good choice for initial dissolution.
EthanolPolar ProticSlightly Soluble to SolubleMay require gentle heating.
MethanolPolar ProticSlightly Soluble to SolubleSimilar to ethanol.
Dichloromethane (DCM)NonpolarSlightly SolubleMay be used for extraction but not ideal for stock solutions for biological assays.
HexanesNonpolarInsolubleNot a suitable solvent.

Experimental Protocols

Protocol for Preparing a Stock Solution and Working Solutions for In Vitro Assays

This protocol provides a general guideline for solubilizing this compound for use in typical cell-based or biochemical assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Warming block or water bath (optional)

  • Aqueous buffer of choice (e.g., PBS, cell culture medium)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Preparing the Stock Solution:

    • Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm it in a water bath at 37°C for 10-15 minutes. Visually inspect to ensure complete dissolution.

  • Preparing the Working Solution:

    • Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final desired concentration for your experiment.

    • Crucial Step: To avoid precipitation, add the aqueous buffer to the aliquot of the stock solution slowly and with constant mixing (e.g., vortexing at a low speed). It is often better to add the stock solution to the larger volume of aqueous buffer.

    • Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5%).

Visualizations

G cluster_workflow Experimental Workflow for Solubilization weigh 1. Weigh Compound add_dmso 2. Add DMSO to Create Stock Solution weigh->add_dmso dissolve 3. Vortex / Sonicate / Gently Warm add_dmso->dissolve check_dissolution 4. Visually Confirm Complete Dissolution dissolve->check_dissolution check_dissolution->dissolve No prepare_working 5. Prepare Working Solution by Dilution in Aqueous Buffer check_dissolution->prepare_working Yes check_precipitation 6. Check for Precipitation prepare_working->check_precipitation ready 7. Solution Ready for Experiment check_precipitation->ready No Precipitation troubleshoot Troubleshoot check_precipitation->troubleshoot Precipitation Occurs

Caption: A general workflow for dissolving this compound.

G cluster_troubleshooting Troubleshooting Logic for Solubility Issues start Compound Not Dissolving q_solvent What is the solvent? start->q_solvent a_aqueous Aqueous Buffer q_solvent->a_aqueous Aqueous a_organic Organic Solvent (e.g., DMSO) q_solvent->a_organic Organic q_ph Is pH > pKa? a_aqueous->q_ph q_energy Tried Sonication / Gentle Warming? a_organic->q_energy adjust_ph Adjust pH to > pKa q_ph->adjust_ph No success Solubilized q_ph->success Yes adjust_ph->success apply_energy Apply Sonication or Gentle Warming q_energy->apply_energy No q_energy->success Yes apply_energy->success fail Still Insoluble: Consider a different solvent system apply_energy->fail

Technical Support Center: Navigating Stability Challenges of Indole Compounds in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My indole compound solution is changing color (e.g., turning yellow, pink, or brown). What is happening?

A color change in your indole solution is a common indicator of degradation.[1] The indole ring is susceptible to oxidation, which can lead to the formation of colored oligomers or specific degradation products.[1] For example, the oxidation of indole can form indigo, a blue compound.[1] This degradation is often accelerated by exposure to light, air (oxygen), and non-optimal pH conditions.

Q2: What are the primary factors that influence the stability of my indole compound in an aqueous assay buffer?

The stability of indole compounds in aqueous solutions is mainly influenced by four key factors:

  • pH: Extreme pH values can catalyze the degradation of the indole ring.[1][2] Many tryptamine-based indole alkaloids are more susceptible to degradation under acidic conditions.[3]

  • Light: Many indole derivatives are photosensitive and can undergo photodegradation upon exposure to ambient light.[1][2]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][4][5][6][7]

  • Oxidizing Agents: The electron-rich indole nucleus is prone to oxidation.[1][8] Dissolved oxygen in the buffer or the presence of other oxidizing agents can promote degradation.

Q3: What are the optimal storage conditions for my indole compound stock solutions?

To maximize stability, indole compound solutions should be stored under the following conditions:

  • Low Temperature: Store solutions refrigerated at 2-8°C for short-term use or frozen at -20°C to -80°C for long-term storage.[1][2]

  • Protection from Light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[1][2]

  • Inert Atmosphere: For highly sensitive compounds, preparing stock solutions in an anhydrous solvent like DMSO and storing them under an inert atmosphere (e.g., argon or nitrogen) at -80°C is recommended.[1]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: I'm observing poor reproducibility in my bioassays. Could this be related to compound stability?

Yes, poor reproducibility is a common consequence of indole compound instability.[8] Degradation of the compound in the assay plate during incubation can lead to inconsistent results between experiments and even between replicate wells.[8] It is also possible that the compound is precipitating out of solution, especially if it has poor aqueous solubility, leading to variable concentrations.[8]

Q5: How can I improve the solubility of my indole compound in my aqueous assay buffer to avoid precipitation?

Improving the solubility of poorly water-soluble indole compounds is crucial for obtaining reliable data. Here are some strategies:

  • Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) 300.[1][8] However, ensure the final concentration of the co-solvent in the assay is low (typically <0.5% for cell-based assays) to avoid toxicity.[8]

  • pH Adjustment: For indole derivatives with acidic or basic functional groups, adjusting the pH of the assay buffer can significantly improve solubility.[8]

  • Sonication: Gentle sonication can aid in the dissolution of the compound when preparing stock solutions.[8]

Q6: Can I use antioxidants to enhance the stability of my indole compound?

Yes, adding antioxidants can be an effective strategy to mitigate oxidative degradation.[2] Common antioxidants used in pharmaceutical formulations that could be tested for compatibility with your assay include ascorbic acid and butylated hydroxytoluene (BHT).[2]

Troubleshooting Guides

Issue 1: Inconsistent results and high variability in plate-based assays.

Possible Cause Troubleshooting Steps
Compound Degradation in Assay Medium Prepare fresh dilutions of your indole compound immediately before each experiment.[1] Consider reducing the incubation time if the assay protocol allows.[8]
Compound Precipitation Before adding to the assay plate, centrifuge the diluted compound solution to pellet any aggregates.[8] Visually inspect wells for any precipitate. Re-evaluate the solubility of your compound at the tested concentration and in the specific assay buffer.
Photodegradation during Incubation Protect the assay plates from light by covering them with a lid or aluminum foil during incubation.
pH Shift in Medium Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment.[8]

Issue 2: Appearance of unexpected peaks or loss of the main peak in HPLC analysis.

Possible Cause Troubleshooting Steps
On-Column Degradation Ensure the mobile phase pH is compatible with your compound; if it is acid-labile, consider a neutral or slightly basic mobile phase.[1] Use a guard column to protect the analytical column. Lowering the column temperature may also reduce degradation.[2]
Degradation in the Autosampler Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C).[1] Prepare fresh samples for analysis and minimize the time they spend in the autosampler. Use amber or light-blocking vials.[1]
Oxidative Degradation Consider adding a small amount of an antioxidant like ascorbic acid to your sample diluent.[2]
Isomers or Tautomers Some indole derivatives can exist as stable isomers or tautomers that may appear as separate peaks.[1] Consult the literature for your specific compound.

Quantitative Data on Indole Stability

The stability of indole compounds is highly dependent on their specific structure and the experimental conditions. The following table summarizes stability data for the well-known indole derivative, melatonin, under various conditions.

Table 1: Stability of Melatonin under Different pH and Temperature Conditions

pHTemperature (°C)Stability after 24 hours
3.025Significant Degradation
7.025Stable
10.025Moderate Degradation
7.04Stable
7.060Significant Degradation

Data summarized from a study on the influence of pH, temperature, and light on melatonin stability.[2]

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Indole Compound Stability

This protocol outlines a forced degradation study to identify the degradation pathways and stability profile of an indole compound under various stress conditions.

Materials:

  • Indole compound of interest

  • Stock solution of the indole compound (e.g., 1 mg/mL in DMSO or methanol)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

  • HPLC column suitable for the compound

  • Mobile phases (e.g., Mobile Phase A: Water with 0.1% formic acid, Mobile Phase B: Acetonitrile with 0.1% formic acid)

  • pH meter

  • Incubator/Oven

Procedure:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[2]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.[2]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[2]

  • Thermal Degradation:

    • Place the solid indole compound in a 60°C oven for 48 hours.[2]

    • Prepare a solution at a final concentration of 0.1 mg/mL.

  • Photodegradation:

    • Expose a solution of the indole compound (e.g., 0.1 mg/mL in a suitable solvent) to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).

    • Keep a control sample wrapped in aluminum foil at the same temperature.

  • HPLC Analysis:

    • Analyze all samples (stressed and control) by HPLC.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Indole Compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (Solid, 60°C) stock->thermal photo Photodegradation (Sunlight/UV) stock->photo hplc HPLC-UV/DAD Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation: - Purity Assessment - Degradant Identification hplc->data

Caption: Workflow for a forced degradation study of an indole compound.

troubleshooting_logic start Inconsistent Assay Results check_solubility Is the compound soluble in the assay buffer? start->check_solubility check_degradation Is there evidence of degradation (e.g., color change)? check_solubility->check_degradation Yes improve_solubility Improve Solubility: - Use co-solvents - Adjust pH - Sonicate check_solubility->improve_solubility No mitigate_degradation Mitigate Degradation: - Protect from light - Control temperature - Use antioxidants - Prepare fresh solutions check_degradation->mitigate_degradation Yes re_run Re-run Assay check_degradation->re_run No improve_solubility->re_run mitigate_degradation->re_run

Caption: Troubleshooting logic for inconsistent assay results with indole compounds.

degradation_pathway indole Indole indoxyl Indoxyl (3-Hydroxyindole) indole->indoxyl Oxidation (P450) oxindole Oxindole indole->oxindole Oxidation (P450) isatin Isatin indoxyl->isatin Further Oxidation indigo Indigo (Dimer) indoxyl->indigo Dimerization oxindole->isatin Hydroxylation

Caption: Simplified oxidative degradation pathways of indole.

References

Technical Support Center: Purification of Substituted Indole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted indole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: My final product has a dark, off-color appearance instead of the expected color. What is the cause and how can I fix it?

A1: Dark coloration in the final product is a common issue that can arise from several factors, including the presence of residual starting materials, byproducts from the synthesis (e.g., nitration reactions), or degradation of the indole ring.[1] Overheating during solvent removal or prolonged exposure to strong acids or bases can also contribute to discoloration.[1]

Troubleshooting Steps:

  • Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon (charcoal).[1] This is typically done by adding a small amount of activated carbon to a solution of the crude product, heating, and then filtering the hot solution to remove the carbon and the adsorbed impurities.

  • Inert Atmosphere: Indole compounds can be sensitive to air and light, leading to the formation of colored oxidation products. Performing purification steps, such as recrystallization, under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[2]

  • Solvent Choice: Ensure the solvents used for purification are of high purity and are degassed to minimize dissolved oxygen.[2]

  • Temperature Control: Avoid excessive heat during solvent evaporation by using a rotary evaporator at a moderate temperature.[1]

Q2: I'm experiencing a low yield after the final precipitation or recrystallization step. What are the common causes of yield loss?

A2: Low yields can be attributed to several factors:

  • Incomplete Precipitation: The pH of the solution may not be optimal for the complete precipitation of the carboxylic acid. It is crucial to adjust the pH to a value well below the pKa of the indole carboxylic acid to ensure maximum precipitation.[1]

  • Solubility in Wash Solvents: The product may have some solubility in the solvents used for washing the crude solid, leading to loss of material.[1]

  • Incomplete Reaction: The initial synthesis may not have gone to completion, resulting in a lower amount of the desired product being formed.

  • Mechanical Losses: Losses can occur during the transfer of solids and solutions between flasks and filters.

Troubleshooting Steps:

  • pH Adjustment: Carefully monitor and adjust the pH during precipitation using a pH meter or pH paper to ensure it is sufficiently acidic (typically pH 2-3).[1]

  • Cold Wash Solvents: Pre-chill your wash solvents to minimize the solubility of your product.[1]

  • Minimize Transfers: Use techniques like scraping the flask walls and using a minimal amount of cold solvent for transfers to reduce mechanical losses.[1]

  • Mother Liquor Recovery: The mother liquor from recrystallization may still contain a significant amount of the product. Concentrating the mother liquor and performing a second crystallization can help to recover more of the compound.[2]

Q3: My HPLC analysis shows multiple peaks, indicating impurities. What are the likely impurities and how can I remove them?

A3: Common impurities can include unreacted starting materials, regioisomers formed during substitution reactions, and byproducts from the specific synthetic route used (e.g., incompletely cyclized hydrazones in a Fischer indole synthesis).[3][4] For instance, in the synthesis of 6-nitroindoline-2-carboxylic acid, common impurities include the starting material (indoline-2-carboxylic acid) and other nitro isomers (e.g., 5-nitro or 7-nitroindoline-2-carboxylic acid).

Purification Methods to Remove Impurities:

  • Column Chromatography: This is a very common and effective method for separating compounds with different polarities.[4] The choice of the stationary phase (e.g., silica gel or C18) and the mobile phase is critical for achieving good separation.

  • Recrystallization: This technique is excellent for removing small amounts of impurities and can yield a highly pure product.[4] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities have different solubility profiles.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be used.[3][5]

Troubleshooting Guides

Issue 1: Streaking or Tailing of Carboxylic Acids on Silica Gel Column Chromatography

Problem: When purifying a substituted indole carboxylic acid using silica gel column chromatography, the product streaks down the column, leading to poor separation and broad peaks.

Possible Cause: The acidic nature of the carboxylic acid group can lead to strong interactions with the slightly acidic silica gel, causing the compound to bind too strongly and elute slowly and unevenly.[2]

Solutions:

  • Addition of Acid to the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the mobile phase can help to protonate the carboxylic acid and reduce its interaction with the silica gel, resulting in sharper peaks and better separation.

  • Use of a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase stationary phase like C18.

  • Esterification: If the carboxylic acid is not required for the next synthetic step, it can be temporarily converted to an ester. Esters are generally less polar and less acidic, making them easier to purify by silica gel chromatography. The ester can then be hydrolyzed back to the carboxylic acid after purification.

Issue 2: Difficulty in Finding a Suitable Recrystallization Solvent

Problem: It is challenging to find a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures for the substituted indole carboxylic acid.

Solution: Mixed-Solvent Recrystallization

A two-solvent (or mixed-solvent) system is often effective when a single solvent is not suitable.[6] In this technique, the crude product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "poor" or "anti-solvent" (in which the product is poorly soluble) is slowly added until the solution becomes slightly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly, inducing crystallization.

Common Mixed-Solvent Systems for Indole Carboxylic Acids:

  • Ethanol/Water[2]

  • Methanol/Water[4]

  • Acetone/Hexane[7]

  • Ethyl Acetate/Hexane[7]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general guideline for the recrystallization of a substituted indole carboxylic acid.

Materials:

  • Crude substituted indole carboxylic acid

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Condenser (optional, but recommended to prevent solvent loss)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring to dissolve the compound. If the compound does not fully dissolve, add small portions of the solvent until it is completely dissolved at the solvent's boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage the growth of larger crystals, do not disturb the flask during this initial cooling phase.

  • Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: General Column Chromatography Procedure (Normal Phase)

This protocol describes a general procedure for purifying substituted indole carboxylic acids using normal-phase column chromatography on silica gel.

Materials:

  • Crude substituted indole carboxylic acid

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Eluent (solvent system)

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column.[1] Allow the silica to settle, ensuring a uniform and bubble-free packing. The solvent level should always remain above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. Alternatively, the dissolved sample can be carefully loaded directly onto the column.

  • Elution: Begin eluting the column with a non-polar mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (gradient elution). For carboxylic acids, adding a small amount of acetic acid (0.5-1%) to the mobile phase can prevent streaking.

  • Fraction Collection: Collect the eluate in fractions.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.

Data Presentation

Table 1: Comparison of Purification Methods for 5-Bromo-1H-indole-2-carboxylic Acid and Related Compounds

CompoundPurification MethodPurity AchievedYieldReference
5-Bromo-1H-indole-2-carboxylic acidPrecipitation (from Ethyl Ester Hydrolysis)≥96%91%[8]
5-bromoindole (precursor)Steam Distillation and Crystallization>99.5%Not Specified[8]
5-bromoindole (precursor)Recrystallization from Acetone99.3%84.2% (from crude)[8]
5-bromo-1H-indole-2-carbohydrazide derivativeRecrystallization from Absolute EthanolNot SpecifiedNot Specified[8]

Visualizations

Purification_Troubleshooting_Workflow cluster_start Initial Observation cluster_issues Identified Issues cluster_solutions_impurity Impurity Removal Strategies cluster_solutions_yield Yield Improvement Strategies cluster_end Desired Outcome Start Crude Product Impure Product is Impure (e.g., color, multiple spots on TLC) Start->Impure Analysis LowYield Low Yield Start->LowYield Quantification Recrystallization Recrystallization Impure->Recrystallization ColumnChromatography Column Chromatography Impure->ColumnChromatography Charcoal Activated Carbon Treatment Impure->Charcoal For colored impurities OptimizePrecipitation Optimize Precipitation pH LowYield->OptimizePrecipitation ColdWash Use Cold Wash Solvents LowYield->ColdWash RecoverMotherLiquor Recover from Mother Liquor LowYield->RecoverMotherLiquor PureProduct Pure Product Recrystallization->PureProduct ColumnChromatography->PureProduct Charcoal->Recrystallization Charcoal->ColumnChromatography OptimizePrecipitation->PureProduct ColdWash->PureProduct RecoverMotherLiquor->Recrystallization Re-process

Caption: Troubleshooting workflow for common purification issues.

General_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Substituted Indole Carboxylic Acid Dissolve Dissolve in Appropriate Solvent Crude->Dissolve ChooseMethod Select Purification Method Dissolve->ChooseMethod Recrystallize Recrystallization ChooseMethod->Recrystallize High initial purity Chromatography Column Chromatography ChooseMethod->Chromatography Complex mixture Analysis Purity Analysis (HPLC, TLC, NMR) Recrystallize->Analysis Chromatography->Analysis Analysis->ChooseMethod Further Purification Needed Pure Pure Product Analysis->Pure Purity Confirmed

Caption: General workflow for purification of indole carboxylic acids.

References

minimizing side reactions in Fischer indole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and optimize their Fischer indole synthesis experiments.

Troubleshooting Guides

Issue 1: Low Yield or No Product Formation

Low yields are a common problem in the Fischer indole synthesis, often resulting from substrate decomposition, competing side reactions, or incomplete conversion.[1][2]

Possible Causes and Recommended Actions:

CauseRecommended Action
Inappropriate Acid Catalyst The choice of acid catalyst is critical and substrate-dependent.[1][2] Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1][3] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1][3]
Sub-optimal Temperature High temperatures can lead to tar and resin formation, while low temperatures may result in an incomplete reaction.[1] The optimal temperature is highly dependent on the substrate and catalyst. Start with milder conditions and gradually increase the temperature.[1] Microwave-assisted synthesis can offer rapid heating and improved yields in shorter reaction times.[1][3]
Unstable Hydrazone Intermediate Some arylhydrazones are unstable and can decompose before cyclization.[1] In such cases, it is advisable to perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[1][3][4]
Purity of Starting Materials Impurities in the arylhydrazine or carbonyl compound can lead to unwanted side reactions.[2][3] Ensure the purity of starting materials by using freshly distilled or recrystallized compounds.[3]
Atmosphere For sensitive substrates, oxidative side reactions can occur. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[3]

Troubleshooting Workflow for Low Yield:

low_yield_workflow start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity optimize_catalyst Screen Acid Catalysts (Brønsted & Lewis) check_purity->optimize_catalyst If pure optimize_temp Optimize Temperature (Start Mild) optimize_catalyst->optimize_temp one_pot Consider One-Pot Procedure optimize_temp->one_pot inert_atm Use Inert Atmosphere one_pot->inert_atm success Improved Yield inert_atm->success

Caption: A logical workflow for troubleshooting low yields in the Fischer indole synthesis.

Issue 2: Formation of Tar and Polymeric Byproducts

The strongly acidic and high-temperature conditions often employed in the Fischer indole synthesis can lead to the formation of intractable tars and polymers, which complicates product isolation and reduces yield.[1]

Possible Causes and Recommended Actions:

CauseRecommended Action
Harsh Reaction Conditions Excessively high temperatures or highly concentrated strong acids can promote polymerization and degradation pathways.
Action Use the mildest possible acid catalyst and the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[1] Monitor the reaction closely to avoid prolonged reaction times at high temperatures.[3]
Issue 3: Formation of Regioisomers with Unsymmetrical Ketones

When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles.[1]

Strategies for Controlling Regioselectivity:

StrategyDescription
Choice of Acid Catalyst The acidity of the medium is a major factor in controlling regioselectivity. For instance, using Eaton's reagent (P₂O₅ in MeSO₃H) has been shown to provide excellent regiocontrol, often favoring the formation of the less substituted indole.[1]
Steric Effects The regioselectivity can be influenced by the steric bulk of the substituents on the ketone. The reaction will often favor the formation of the less sterically hindered enamine intermediate.[1]
Reaction Conditions In some cases, adjusting the reaction temperature and solvent can influence the ratio of regioisomers.[1]

Experimental Protocol: Regioselective Synthesis using Eaton's Reagent

  • Preparation of Eaton's Reagent: Carefully and slowly add phosphorus pentoxide (P₂O₅) to methanesulfonic acid (MeSO₃H) with stirring, typically in a 1:10 w/w ratio. This should be performed in a fume hood with appropriate safety precautions as the process is exothermic.[1]

  • Indolization: Dissolve the arylhydrazone of the unsymmetrical methyl ketone in a suitable solvent like dichloromethane.[1] Add the prepared Eaton's reagent to the solution.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (often room temperature or slightly elevated) and monitor for completion by TLC or LC-MS.[1]

  • Work-up and Purification: Carefully quench the reaction by pouring it onto ice water. Neutralize with a suitable base (e.g., aqueous NaOH or NaHCO₃). Extract the product with an organic solvent, wash, dry, and concentrate. Purify the product as needed.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Fischer indole synthesis?

A1: Common side reactions include:

  • Tar and Polymer Formation: Due to harsh acidic and high-temperature conditions.[1]

  • Formation of Regioisomers: Occurs when using unsymmetrical ketones.[1]

  • N-N Bond Cleavage: This can compete with the desired[3][3]-sigmatropic rearrangement, especially with substrates having electron-donating groups on the carbonyl component.[1][5][6] This leads to byproducts instead of the indole.

  • Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under acidic conditions.[2]

Competing Reaction Pathways:

competing_pathways A Ene-hydrazine Intermediate B [3,3]-Sigmatropic Rearrangement A->B Desired Pathway D Heterolytic N-N Bond Cleavage A->D Competing Pathway (Favored by EDGs) C Desired Indole Product B->C E Side Products (e.g., Anilines, Imines) D->E

Caption: Competing pathways in the Fischer indole synthesis. EDG = Electron-Donating Group.

Q2: How can I purify my indole product if it's contaminated with polar byproducts?

A2: Purification can be challenging.[1] Consider the following strategies:

  • Base Wash: A thorough wash of the organic extract with an aqueous base (e.g., NaHCO₃ solution) can help remove acidic impurities.[1]

  • Alternative Chromatography: If silica gel chromatography is not effective, consider using alumina or reverse-phase chromatography.[1]

  • Recrystallization: If your product is a solid, recrystallization can be a very effective purification method.[1]

  • Distillation: For volatile indoles, distillation under reduced pressure may be an option.[1]

Q3: Can I run the Fischer indole synthesis as a one-pot reaction?

A3: Yes, one-pot procedures are often recommended, especially when the hydrazone intermediate is unstable.[1][3][4] In this approach, the arylhydrazine and carbonyl compound are mixed, and the acid catalyst is added to facilitate both hydrazone formation and subsequent indolization in the same vessel without isolating the intermediate.[3][4]

General One-Pot Fischer Indole Synthesis Workflow:

one_pot_workflow start Start: Arylhydrazine & Carbonyl Compound in Solvent step1 Hydrazone Formation (in situ) (Optional: gentle heating) start->step1 step2 Add Acid Catalyst (Brønsted or Lewis) step1->step2 step3 Heat to Desired Temperature (Monitor by TLC/LC-MS) step2->step3 step4 Reaction Complete step3->step4 step5 Work-up: - Quench/Neutralize - Extract with Organic Solvent step4->step5 step6 Purification: - Chromatography - Recrystallization - Distillation step5->step6 end Final Indole Product step6->end

Caption: A generalized experimental workflow for a one-pot Fischer indole synthesis.

Q4: Are there greener alternatives to the classical Fischer indole synthesis?

A4: Yes, several more environmentally friendly methods have been developed. These can include the use of ionic liquids as solvents, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of catalytic systems that operate under milder conditions.[1][7] Continuous flow synthesis has also been shown to improve yields and control byproduct formation by offering excellent heat and mass transfer.[7]

References

Validation & Comparative

A Comparative Analysis of 2,3-Dimethyl-1H-indole-6-carboxylic Acid and Other Indole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds. Its versatile structure has been extensively explored, leading to the development of numerous therapeutic agents. This guide provides a comparative overview of the biological activities of various indole derivatives, with a particular focus on the structure-activity relationships of indole-6-carboxylic acids and related compounds. While specific experimental data for 2,3-Dimethyl-1H-indole-6-carboxylic acid is limited in publicly available literature, this guide will draw comparisons from closely related analogs and other significant indole derivatives to provide valuable insights for researchers in the field.

Indole Derivatives: A Landscape of Diverse Biological Activities

Indole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] This diversity stems from the indole nucleus's ability to interact with a wide range of biological targets.

Anticancer Activity: A Primary Focus

A significant area of research for indole derivatives has been in oncology. These compounds have been shown to inhibit various targets crucial for cancer cell proliferation and survival.

Targeting Receptor Tyrosine Kinases (RTKs):

Many indole derivatives have been developed as inhibitors of receptor tyrosine kinases like EGFR (Epidermal Growth factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), which are often overexpressed in tumors.

  • Indole-6-carboxylic Acid Derivatives: Studies have shown that certain indole-6-carboxylic acid derivatives exhibit potent inhibitory activity against EGFR and VEGFR-2. For instance, hydrazone derivatives of indole-6-carboxylic acid have been identified as EGFR inhibitors, while oxadiazole derivatives target VEGFR-2.[3][4] The presence of an aryl or heteroaryl fragment attached to a linker has been highlighted as a key structural requirement for their anti-tumor activity.[3][4]

  • 5-Bromoindole-2-carboxylic Acid Derivatives: Novel 5-bromoindole-2-carboxylic acid derivatives have also been synthesized and evaluated as EGFR tyrosine kinase inhibitors, demonstrating their potential as anti-cancer agents.[5]

Dual Inhibition of EGFR and CDK2:

Indole-2-carboxamides have been investigated as dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK2), another important target in cancer therapy. This dual-targeting approach can offer a more effective strategy for inhibiting cancer cell growth.

Other Therapeutic Areas

Beyond cancer, indole derivatives have shown promise in various other therapeutic applications:

  • Antiviral Activity: Indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase, a critical enzyme for viral replication.[6]

  • Anti-inflammatory Activity: A series of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives have been synthesized and shown to inhibit NF-κB, a key player in the inflammatory response.[7]

Comparative Biological Activity Data

The following table summarizes the in vitro activity of selected indole derivatives against various biological targets. This data provides a quantitative comparison of their potency.

Compound ClassDerivative ExampleTarget(s)AssayActivity (IC₅₀)Reference
Indole-6-carboxylic acid Hydrazone derivative (Compound 3b)EGFREnzyme Inhibition0.11 µM[3]
Indole-6-carboxylic acid Oxadiazole derivative (Compound 6e)VEGFR-2Enzyme Inhibition0.09 µM[3]
5-Bromoindole-2-carboxylic acid Carbothioamide derivative (Compound 3a)EGFREnzyme InhibitionNot specified[5]
Indole-2-carboxamide 5-Chloro-3-methyl-N-(4-morpholin-4-ylphenethyl)-1H-indole-2-carboxamideEGFREnzyme Inhibition89 nM[8]
Indole-2-carboxamide 5-Chloro-3-methyl-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamideEGFREnzyme Inhibition93 nM[8]
Indole-2-carboxamide 5-Chloro-3-methyl-N-(4-morpholin-4-ylphenethyl)-1H-indole-2-carboxamideCDK2Enzyme Inhibition110 nM[8]
Indole-2-carboxamide 5-Chloro-3-methyl-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamideCDK2Enzyme Inhibition115 nM[8]
Indole-2-carboxylic acid Derivative 20aHIV-1 IntegraseEnzyme Inhibition0.13 µM[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common assays used to evaluate the activity of indole derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

EGFR/VEGFR-2 Kinase Assay

Biochemical kinase assays are performed to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

  • Reaction Setup: In a microplate, combine the kinase (e.g., recombinant human EGFR or VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and the test compound at various concentrations in a kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP. The kinase transfers a phosphate group from ATP to the substrate.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Detection: The amount of kinase activity is quantified by measuring either the amount of ADP produced or the amount of remaining ATP. This is often done using a luminescence-based assay kit (e.g., ADP-Glo™ or Kinase-Glo®).[2][11]

  • Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC₅₀ value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Binding P1 P EGFR:f2->P1 Autophosphorylation P2 P EGFR:f2->P2 P3 P EGFR:f2->P3 Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P2->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Indole Indole Derivative (Inhibitor) Indole->EGFR:f2 Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Indole Derivatives.

MTT_Assay_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells add_compound Add Indole Derivative (Varying Concentrations) plate_cells->add_compound incubate_cells Incubate (e.g., 48h) add_compound->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze Calculate Cell Viability & IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow of the MTT Assay for Cell Viability.

Conclusion

References

Comparative Analysis of 2,3-Dimethyl-1H-indole-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the positional isomers of 2,3-dimethyl-1H-indole-carboxylic acid—specifically the 4-, 5-, 6-, and 7-carboxylic acid derivatives—is presented for researchers, scientists, and drug development professionals. This guide summarizes available physicochemical data, provides a generalized synthetic protocol, and visualizes relevant chemical and biological pathways.

Physicochemical Properties

Table 1: Physicochemical Properties of 2,3-Dimethyl-1H-indole-carboxylic Acid Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )CAS NumberPredicted XlogP
2,3-Dimethyl-1H-indole-4-carboxylic acidC₁₁H₁₁NO₂189.21Not available~2.3
2,3-Dimethyl-1H-indole-5-carboxylic acidC₁₁H₁₁NO₂189.2114844-73-62.3[1]
2,3-Dimethyl-1H-indole-6-carboxylic acidC₁₁H₁₁NO₂189.21103986-06-72.3[2]
2,3-Dimethyl-1H-indole-7-carboxylic acidC₁₁H₁₁NO₂189.21Not available~2.3

Note: Predicted XlogP values are based on computational models and may vary slightly between different sources.

Synthesis and Experimental Protocols

The most probable synthetic route to the 2,3-dimethyl-1H-indole-carboxylic acid isomers is the Fischer indole synthesis.[3][4] This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[3][4] For the synthesis of the target compounds, the corresponding (carboxyphenyl)hydrazine would be reacted with 2-butanone.

General Experimental Protocol for Fischer Indole Synthesis

Step 1: Formation of the Hydrazone The appropriate aminobenzoic acid is converted to its corresponding hydrazine derivative. This can be achieved through diazotization followed by reduction. The resulting (carboxyphenyl)hydrazine hydrochloride (1.0 eq.) is then condensed with 2-butanone (1.1 eq.) in a suitable solvent such as ethanol or acetic acid. The mixture is typically stirred at room temperature or gently heated to form the corresponding phenylhydrazone.

Step 2: Indolization (Cyclization) The formed hydrazone is then subjected to cyclization under acidic conditions. A variety of acid catalysts can be employed, including polyphosphoric acid (PPA), sulfuric acid, or Lewis acids like zinc chloride.[3][4] The reaction mixture is heated, often to temperatures ranging from 80°C to 150°C, to induce the[4][4]-sigmatropic rearrangement and subsequent cyclization and aromatization to the indole ring.

Step 3: Work-up and Purification Upon completion of the reaction, the mixture is cooled and neutralized with a base, such as sodium hydroxide or sodium bicarbonate solution. The crude product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid is purified by recrystallization or column chromatography to yield the desired 2,3-dimethyl-1H-indole-carboxylic acid isomer.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product aminobenzoic_acid Aminobenzoic Acid (Isomer) diazotization 1. Diazotization 2. Reduction aminobenzoic_acid->diazotization butanone 2-Butanone condensation Condensation butanone->condensation diazotization->condensation (Carboxyphenyl)hydrazine cyclization Fischer Indole Cyclization (Acid Catalyst, Heat) condensation->cyclization Hydrazone Intermediate final_product 2,3-Dimethyl-1H-indole- carboxylic Acid (Isomer) cyclization->final_product

General synthetic workflow for 2,3-dimethyl-indole-carboxylic acid isomers.

Spectroscopic Characterization

Detailed, experimentally verified spectroscopic data for all four isomers are not consistently available in the public domain. However, based on the general characteristics of indole derivatives and carboxylic acids, the following spectral features can be anticipated:

  • ¹H NMR: The spectra would show characteristic signals for the two methyl groups at C2 and C3 (typically in the range of 2.2-2.5 ppm), aromatic protons on the benzene ring (with chemical shifts and coupling patterns dependent on the position of the carboxylic acid), a broad singlet for the N-H proton of the indole ring (often downfield, > 8.0 ppm), and a very broad singlet for the carboxylic acid proton (typically > 10 ppm).

  • ¹³C NMR: The spectra would exhibit signals for the two methyl carbons, the carbons of the indole ring system (with C2 and C3 appearing at characteristic shifts), and the carbonyl carbon of the carboxylic acid group (typically in the range of 165-180 ppm).

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (around 1680-1710 cm⁻¹), and an N-H stretch from the indole ring (around 3300-3500 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the isomer (189.21 g/mol ). Common fragmentation patterns for indoles would also be expected.

Biological and Pharmacological Activity

A direct comparative analysis of the biological activities of the 2,3-dimethyl-1H-indole-carboxylic acid isomers is not available in the current literature. However, the indole nucleus is a well-established pharmacophore present in a wide range of biologically active natural products and synthetic drugs.[5] Derivatives of indole-2-carboxylic acid, for instance, have been investigated for their potential as HIV-1 integrase inhibitors.[6][7]

Due to the lack of specific data for the target isomers, a hypothetical signaling pathway is presented below to illustrate a general mechanism through which indole derivatives might exert their effects, such as the inhibition of a protein kinase cascade, a common target in drug discovery.

Signaling_Pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Signal kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response isomer 2,3-Dimethyl-indole- carboxylic Acid Isomer isomer->kinase2 Inhibition

Hypothetical inhibition of a kinase signaling pathway by an indole derivative.

Conclusion

This comparative guide provides a summary of the available information on the 2,3-dimethyl-1H-indole-carboxylic acid isomers. While basic physicochemical properties can be found or predicted, there is a notable absence of detailed, publicly available experimental data for synthesis, spectroscopy, and particularly for the comparative biological activities of the 4-, 5-, 6-, and 7-carboxylic acid isomers. The provided general synthetic protocol based on the Fischer indole synthesis offers a viable route for their preparation, which would enable further experimental investigation into their specific properties and potential as bioactive molecules. Future research is warranted to synthesize and characterize these isomers and to evaluate their pharmacological profiles in a comparative manner to unlock their full potential in drug discovery and development.

References

A Researcher's Guide to the Validation of Indole-Based Compounds as Research Tools

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While a specific validation profile for 2,3-Dimethyl-1H-indole-6-carboxylic acid as a research tool is not extensively documented in publicly available literature, the broader family of indole derivatives represents a significant and versatile scaffold in modern drug discovery and chemical biology. These compounds have been successfully developed to target a wide array of biological molecules, offering valuable tools for cellular and biochemical research.

This guide provides a comprehensive framework for the validation of indole-based compounds, using the well-studied examples of indole derivatives that target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as illustrative case studies. The principles and methodologies outlined here can be broadly applied to characterize and validate novel indole-based research tools.

Comparative Analysis of Indole-Based Kinase Inhibitors

A critical step in validating a new research tool is to compare its performance against established alternatives. For indole derivatives targeting protein kinases, this involves comparing their inhibitory potency (e.g., IC50 values) against known inhibitors in both biochemical and cell-based assays.

Table 1: Comparative Inhibitory Activity of Indole Derivatives against EGFR

CompoundTargetAssay TypeIC50 (µM)Cell LineReference
Indole Derivative 2e EGFRKinase Assay2.80 ± 0.52-[1]
EGFRMTT Assay6.43 ± 0.72HCT116[1]
EGFRMTT Assay9.62 ± 1.14A549[1]
EGFRMTT Assay8.07 ± 1.36A375[1]
Indole-pyrimidine IV EGFR (T790M)Kinase Assay0.094-[2]
EGFR (L858R)Kinase Assay0.099-[2]
Erlotinib (Standard) EGFRKinase Assay0.04 ± 0.01-[1]
EGFRMTT Assay17.86 ± 3.22HCT116[1]
EGFRMTT Assay19.41 ± 2.38A549[1]
EGFRMTT Assay23.81 ± 4.17A375[1]

Table 2: Comparative Inhibitory Activity of Indole Derivatives against VEGFR-2

CompoundTargetAssay TypeIC50 (nM)Cell LineReference
Indole Derivative 7 VEGFR-2Kinase Assay25-[3]
VEGFR-2MTT Assay12,930MCF-7[3]
VEGFR-2MTT Assay11,520HCT 116[3]
Indole-based CA-4 analog TubulinTubulin Assay18,000-[2]
Sorafenib (Standard) VEGFR-2Kinase Assay35-[3]
VEGFR-2MTT Assay4,320MCF-7[3]
VEGFR-2MTT Assay7,280HCT 116[3]
VEGFR-1, -3, PDGFR-β, c-Kit, RETKinase Assays26, 20, 57, 68, 43-[4]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental approach is crucial for understanding the validation process. The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and the general workflows for inhibitor validation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Indole_Inhibitor Indole Inhibitor Indole_Inhibitor->EGFR Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Experimental_Workflow Start Start Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT Assay) Start->Cell_Based_Assay Data_Analysis Data Analysis (IC50 Determination) Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Mechanism_of_Action Mechanism of Action (e.g., Western Blot) Validation Validation Mechanism_of_Action->Validation Data_Analysis->Mechanism_of_Action

References

Structure-Activity Relationship (SAR) Studies of 2,3-Dimethyl-1H-indole-6-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of 2,3-dimethyl-1H-indole-6-carboxylic acid have garnered significant interest due to their potential as therapeutic agents in various domains, including oncology and virology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data from recent studies.

Core Structure and Rationale for Modification

The this compound scaffold presents several key positions for chemical modification to modulate biological activity, selectivity, and pharmacokinetic properties. The core structure's indole ring mimics the side chain of tryptophan, allowing it to interact with various biological targets. The methyl groups at positions 2 and 3 can influence the molecule's conformation and steric interactions within a binding pocket. The carboxylic acid at position 6 is a key functional group that can participate in hydrogen bonding and can be modified to alter polarity and bioavailability.

SAR Analysis of Indole Carboxylic Acid Analogs

Recent research has explored the modification of the indole core at various positions to develop potent inhibitors for targets such as receptor tyrosine kinases (EGFR, VEGFR-2), cyclin-dependent kinases (CDK2), and viral enzymes.

A study focused on indole-6-carboxylic acid derivatives identified compounds with potent anti-proliferative activity by targeting EGFR and VEGFR-2.[1][2] The general synthesis involved the derivatization of the indole-6-carboxylate into various heterocyclic moieties.

Key Findings:

  • Hydrazine-1-carbothioamide and Oxadiazole Derivatives: The synthesis of hydrazine-1-carbothioamide (4a, 4b) and oxadiazole (5, 6a-e) derivatives from a methyl-1-methyl-1H-indole-6-carboxylate precursor was a key strategy.[1]

  • EGFR Inhibition: Compound 4a , a hydrazine-1-carbothioamide derivative, was identified as a potent EGFR tyrosine kinase inhibitor.[1]

  • VEGFR-2 Inhibition: Compound 6c , an oxadiazole derivative, demonstrated significant inhibitory activity against VEGFR-2 tyrosine kinase.[1]

  • Anti-proliferative Activity: Both compounds 4a and 6c exhibited potent cytotoxic effects against various cancer cell lines, inducing apoptosis and causing cell cycle arrest at the G2/M phase.[1] The presence of an aryl or heteroaryl fragment attached to a linker was found to be crucial for anti-tumor activity.[2]

Table 1: Anti-proliferative Activity of Indole-6-Carboxylic Acid Analogs [1]

CompoundTargetHepG2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)A549 IC₅₀ (µM)
4a EGFR1.25 ± 0.121.58 ± 0.142.51 ± 0.23
6c VEGFR-21.99 ± 0.182.51 ± 0.223.16 ± 0.29
Erlotinib EGFR1.58 ± 0.141.99 ± 0.182.51 ± 0.23
Sorafenib VEGFR-22.51 ± 0.233.16 ± 0.293.98 ± 0.36

Another study explored 3-methylindole-2-carboxamide derivatives as dual inhibitors of EGFR and CDK2.[3] This highlights the importance of the substitution pattern on the indole ring for achieving multi-targeted activity.

Key Findings:

  • Carboxamide Derivatives: A series of 3-methylindole-2-carboxamides were synthesized by coupling the carboxylic acid with various amines.[3]

  • Potent Inhibition: Derivatives 5d , 5e , and 5j were identified as the most potent, with EGFR inhibitory effects comparable to the standard drug erlotinib.[3]

  • Anticancer Activity: Compound 5e showed the most potent antiproliferative activity against four different cancer cell lines, surpassing the efficacy of doxorubicin in some cases.[3]

Table 2: EGFR Inhibitory and Antiproliferative Activities of 3-Methylindole-2-Carboxamide Analogs [3]

CompoundR₁R₂R₃R₄EGFR IC₅₀ (nM)GI₅₀ (µM) (4 cell lines)
5d ClHHmorpholin-4-yl89 ± 6-
5e ClHH2-methylpyrrolidin-1-yl93 ± 80.95
5j HHH4-methylpiperazin-1-yl98 ± 8-
Erlotinib ----80 ± 5-
Doxorubicin -----1.10

Experimental Protocols

  • Methyl-1H-indole-6-carboxylate (1): Synthesized according to previously reported methods.

  • Methyl-1-methyl-1H-indole-6-carboxylate (2): Compound 1 was reacted with methyl iodide in the presence of aqueous KOH in acetone.

  • 1-methyl-1H-indole-6-carbohydrazide (3): Compound 2 was treated with excess hydrazine hydrate in methanol.

  • Indole carbothioamide derivatives (4a, 4b): Compound 3 was reacted with the appropriate isothiocyanate.

  • 5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-thione (5): Compound 3 was reacted with carbon disulfide in the presence of KOH.

  • 1,3,4-oxadiazole-2-thione derivatives (6a-e): Compound 5 was reacted with the appropriate substituted benzyl chloride.

  • Human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells were seeded in 96-well plates.

  • After 24 hours, cells were treated with various concentrations of the test compounds.

  • The cells were incubated for a specified period.

  • MTT solution was added to each well, and the plates were incubated to allow formazan crystal formation.

  • The formazan crystals were dissolved in a solubilization solution.

  • The absorbance was measured at a specific wavelength to determine cell viability. The IC₅₀ value, the concentration that inhibits 50% of cell growth, was then calculated.

Visualizing SAR Pathways and Workflows

SAR_Signaling_Pathway cluster_0 Indole-6-Carboxylic Acid Analogs cluster_1 Cellular Targets & Pathways Indole_Core 2,3-Dimethyl-1H-indole- 6-carboxylic acid Hydrazone Hydrazone Derivatives (e.g., 4a) Indole_Core->Hydrazone Modification at C6-carboxyl Oxadiazole Oxadiazole Derivatives (e.g., 6c) Indole_Core->Oxadiazole Modification at C6-carboxyl EGFR EGFR Tyrosine Kinase Hydrazone->EGFR Inhibition Proliferation Cancer Cell Proliferation Hydrazone->Proliferation Inhibits Apoptosis Apoptosis Hydrazone->Apoptosis Induces VEGFR2 VEGFR-2 Tyrosine Kinase Oxadiazole->VEGFR2 Inhibition Oxadiazole->Proliferation Inhibits Oxadiazole->Apoptosis Induces EGFR->Proliferation Promotes VEGFR2->Proliferation Promotes

Caption: SAR pathway of indole-6-carboxylic acid analogs targeting EGFR and VEGFR-2.

Experimental_Workflow start Start: Synthesis of Indole Carboxylic Acid Analogs synthesis Chemical Synthesis & Purification start->synthesis characterization Spectroscopic Characterization (NMR, MS, IR) synthesis->characterization bio_assay Biological Evaluation characterization->bio_assay in_vitro In Vitro Assays (e.g., MTT Assay) bio_assay->in_vitro enzyme_inhibition Enzyme Inhibition Assays (EGFR, VEGFR-2) bio_assay->enzyme_inhibition data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis enzyme_inhibition->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis conclusion Conclusion & Lead Identification sar_analysis->conclusion

Caption: General experimental workflow for SAR studies of indole analogs.

Conclusion

The structure-activity relationship studies of this compound analogs and related indole derivatives reveal critical insights for the design of novel therapeutic agents. Modifications at the C6-carboxylic acid position to introduce heterocyclic moieties like hydrazine-1-carbothioamides and oxadiazoles have yielded potent inhibitors of EGFR and VEGFR-2. Similarly, modifications at the C2-carboxamide position of the 3-methylindole scaffold have led to effective dual EGFR/CDK2 inhibitors. These findings underscore the versatility of the indole scaffold in medicinal chemistry and provide a strong foundation for the future development of targeted therapies. The presented data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development.

References

A Comparative Guide to the Biological Effects of Indole-5-Carboxylic Acid and Indole-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole carboxylic acids are a class of heterocyclic organic compounds that serve as crucial scaffolds in medicinal chemistry. Their structural versatility allows for the development of a wide array of derivatives with diverse pharmacological activities. This guide provides a comparative analysis of the biological effects of two constitutional isomers: indole-5-carboxylic acid and indole-6-carboxylic acid. While direct comparative studies on these parent molecules are limited, this document summarizes the known biological activities, primarily focusing on the therapeutic potential of their respective derivatives. The information presented is supported by available experimental data and detailed methodologies for key biological assays.

Chemical Structures

CompoundStructure
Indole-5-carboxylic acid Indole-5-carboxylic acid structure
Indole-6-carboxylic acid Indole-6-carboxylic acid structure

Comparative Biological Activities

The majority of research has focused on the synthesis and evaluation of derivatives of indole-5-carboxylic acid and indole-6-carboxylic acid rather than the parent compounds themselves. These derivatives have shown promise in various therapeutic areas, most notably in oncology.

Antiproliferative and Cytotoxic Effects

Derivatives of both indole-5-carboxylic acid and indole-6-carboxylic acid have been investigated for their potential as anticancer agents.

Indole-6-Carboxylic Acid Derivatives:

Recent studies have highlighted the potential of indole-6-carboxylic acid derivatives as multi-target antiproliferative agents.[1][2][3] Specifically, hydrazone and oxadiazole derivatives have been synthesized and shown to target key receptors in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2).[1][3]

  • Mechanism of Action: Certain derivatives have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase in various cancer cell lines, including HCT-116, HeLa, and HT-29.[1] The antiproliferative activity is often linked to the presence of an aryl or heteroaryl fragment attached to a linker on the indole scaffold.[1]

Indole-5-Carboxylic Acid Derivatives:

Derivatives of indole-5-carboxylic acid have also demonstrated significant cytotoxic effects against cancer cell lines.

  • Mechanism of Action: For example, novel 5-hydroxyindole-3-carboxylic acid derivatives have been synthesized and evaluated for their activity against breast cancer cells (MCF-7).[4] Some of these compounds exhibited potent cytotoxicity with IC50 values in the low micromolar range, suggesting their potential as anti-breast cancer agents.[4]

Data Presentation: Antiproliferative/Cytotoxic Activity of Derivatives

Derivative ClassParent ScaffoldTarget Cell Line(s)Reported Activity (IC50)Reference
Hydrazone & Oxadiazole DerivativesIndole-6-carboxylic acidHCT-116, HeLa, HT-29Varies by derivative[1][3]
5-Hydroxyindole-3-carboxylic Acid EstersIndole-5-carboxylic acidMCF-7As low as 4.7 µM[4]

Note: The reported IC50 values are for specific derivatives and not the parent indole carboxylic acids.

Enzyme Inhibition

The indole nucleus is a common feature in many enzyme inhibitors.

Indole-6-Carboxylic Acid Derivatives:

Derivatives of indole-6-carboxylic acid have been shown to possess enzyme inhibitory activity against EGFR and VEGFR-2 tyrosine kinases, which is consistent with their antiproliferative effects.[1][3]

Indole-5-Carboxylic Acid Derivatives:

While specific enzyme inhibition data for simple indole-5-carboxylic acid derivatives was not prominent in the reviewed literature, the core structure is utilized in the design of various enzyme inhibitors.

Receptor Binding

The ability of indole derivatives to bind to various receptors is a key aspect of their therapeutic potential.

Indole-6-Carboxylic Acid Derivatives:

Molecular docking studies have been used to investigate the binding patterns of indole-6-carboxylic acid derivatives to the active sites of EGFR and VEGFR-2, providing insights into the structure-activity relationships.[1][3]

Indole-5-Carboxylic Acid Derivatives:

Derivatives of indole-2-carboxylic acid (a related isomer) have been synthesized and shown to have a high affinity for dopamine D3 receptors, suggesting the potential of the indole carboxylic acid scaffold in designing receptor-selective ligands.[5]

Signaling Pathways

The biological effects of these compounds are mediated through their influence on various cellular signaling pathways.

Workflow for Investigating Signaling Pathway Modulation

G Compound Indole Carboxylic Acid Derivative Cell_Treatment Treat Cancer Cell Lines Compound->Cell_Treatment Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Pathway_Analysis Analyze Key Signaling Proteins (e.g., EGFR, VEGFR-2, Akt, MAPK) Western_Blot->Pathway_Analysis Conclusion Determine Effect on Signaling Pathway Pathway_Analysis->Conclusion

Caption: A general workflow for studying the impact of indole carboxylic acid derivatives on cellular signaling pathways.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of the biological effects of chemical compounds. Below are generalized protocols for key assays mentioned in the context of indole carboxylic acid derivatives.

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., indole-5-carboxylic acid or indole-6-carboxylic acid derivatives) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow Diagram

G Start Seed Cells in 96-well Plate Treat Add Test Compounds Start->Treat Incubate_24h Incubate (24-72h) Treat->Incubate_24h Add_MTT Add MTT Solution Incubate_24h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Plate Read Absorbance (570nm) Solubilize->Read_Plate End Calculate IC50 Read_Plate->End

Caption: A simplified workflow of the MTT assay for determining cell viability.

Enzyme Inhibition Assay (General Protocol)

This assay is used to determine the ability of a compound to inhibit the activity of a specific enzyme.

Protocol:

  • Reagent Preparation: Prepare a buffer solution appropriate for the enzyme of interest. Prepare solutions of the enzyme, substrate, and test inhibitor.

  • Enzyme-Inhibitor Incubation: In a 96-well plate, add the enzyme and different concentrations of the test compound. Include a control with no inhibitor. Incubate for a predetermined time to allow for binding.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Receptor Binding Assay (General Protocol)

This assay measures the ability of a compound to bind to a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes containing the receptor of interest.

  • Assay Setup: In a microplate, combine the cell membranes, a radiolabeled ligand known to bind to the receptor, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: Quantify the amount of radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the ability of the test compound to displace the radiolabeled ligand and calculate its binding affinity (Ki).

Conclusion

While direct comparative data on the biological effects of indole-5-carboxylic acid and indole-6-carboxylic acid are scarce, the existing body of research strongly supports their importance as foundational scaffolds in drug discovery. Derivatives of both isomers have demonstrated significant potential, particularly as antiproliferative agents through mechanisms that include the inhibition of key cancer-related enzymes and receptors. The subtle difference in the position of the carboxylic acid group can influence the orientation of substituents in derivative compounds, which in turn affects their binding to biological targets and their overall pharmacological profile. Further investigation into the direct biological activities of the parent compounds and a broader range of their simple derivatives is warranted to fully elucidate their comparative biological effects and to guide the rational design of new therapeutic agents.

References

In Vivo Validation of Indole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of novel indole-based compounds, with a focus on derivatives of indole-6-carboxylic acid as potent anti-cancer agents. While direct in vivo data for 2,3-Dimethyl-1H-indole-6-carboxylic acid is not extensively documented in publicly available literature, this guide leverages data from closely related analogs to illustrate the pathway to clinical translation. The focus is on indole derivatives targeting key oncogenic pathways, namely the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are frequently overexpressed in various cancers.[1]

Comparative Analysis of Indole-6-Carboxylic Acid Derivatives

The development of effective cancer therapeutics often involves the synthesis and evaluation of a series of related compounds to identify a lead candidate with optimal potency and selectivity. Below is a summary of the in vitro activity of representative indole-6-carboxylic acid derivatives, which serves as a critical prerequisite for advancing to in vivo models.

Compound IDTarget KinaseAntiproliferative Activity (Cell Line)Key Findings
Compound 3b EGFRHCT-116, HeLa, HT-29High antiproliferative activity, cancer-selective, induces extrinsic apoptosis, and arrests cancer cells in the G2/M phase.[1]
Compound 6e VEGFR-2HCT-116, HeLa, HT-29Potent VEGFR-2 inhibitory activity and significant antiproliferative effects.[1]
Erlotinib EGFRVariousReference EGFR inhibitor.
Sorafenib VEGFR-2, BRAF, etc.VariousReference multi-kinase inhibitor targeting VEGFR-2.

Experimental Workflow for In Vivo Validation

The transition from promising in vitro data to a validated in vivo candidate requires a systematic and rigorous experimental workflow. This process typically involves assessing the compound's safety, pharmacokinetics, and efficacy in a relevant animal model.

experimental_workflow cluster_preclinical Preclinical In Vivo Validation A Compound Synthesis & In Vitro Screening B Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) A->B Select Lead Candidates C Maximum Tolerated Dose (MTD) Study B->C Determine Dosing Regimen D Tumor Xenograft Model Establishment C->D E Efficacy Study in Xenograft Model D->E Initiate Treatment at MTD F Pharmacodynamic (PD) & Biomarker Analysis E->F Correlate Target Engagement with Efficacy G Toxicology Studies E->G Assess Long-term Safety signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway VEGFR2->PLCg_PKC Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis

References

A Comparative Guide to the Experimental Reproducibility of Indole-6-Carboxylic Acid Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental performance of indole-6-carboxylic acid derivatives as potential anticancer agents, with a focus on their reproducibility in common in vitro assays. While specific experimental data for 2,3-Dimethyl-1H-indole-6-carboxylic acid is not publicly available, this document leverages data from closely related and well-studied indole-6-carboxylic acid hydrazone derivatives to provide a valuable reference for researchers in the field. The guide details experimental protocols and presents comparative data for cytotoxicity and kinase inhibition, offering insights into the reproducibility and potential of this class of compounds.

Introduction to Indole-6-Carboxylic Acid Derivatives in Oncology

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Derivatives of indole-6-carboxylic acid have emerged as promising candidates in cancer drug discovery, primarily due to their activity as inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2] These receptor tyrosine kinases are crucial mediators of signaling pathways that drive tumor growth, proliferation, and angiogenesis.[2][3] This guide focuses on the experimental reproducibility of assays used to characterize these compounds, a critical factor for the reliable evaluation of their therapeutic potential.

Comparative Performance Data

To facilitate a clear comparison, the following tables summarize the in vitro performance of a representative indole-6-carboxylic acid hydrazone derivative and the standard reference compound, Sorafenib. Sorafenib is a multi-kinase inhibitor used in the treatment of various cancers and serves as a benchmark for evaluating new VEGFR-2 inhibitors. For EGFR inhibition, a different indole derivative is presented alongside the reference inhibitor, Erlotinib.

Table 1: Comparative Cytotoxicity of Indole-6-Carboxylic Acid Hydrazone Derivative and Sorafenib [4]

CompoundCell LineAssay TypeIC50 (µM)
Indole-6-Carboxylic Acid HydrazoneMCF-7 (Breast Cancer)MTT12.93 ± 0.54
Indole-6-Carboxylic Acid HydrazoneHCT116 (Colon Cancer)MTT11.52 ± 0.70
SorafenibMCF-7 (Breast Cancer)MTT4.32 ± 0.33
SorafenibHCT116 (Colon Cancer)MTT7.28 ± 0.53

Table 2: Comparative Kinase Inhibition of Indole Derivatives and Reference Compounds [2][4]

CompoundTarget KinaseAssay TypeIC50 (nM)
Indole-6-Carboxylic Acid HydrazoneVEGFR-2In vitro Kinase Assay25 ± 1.29
SorafenibVEGFR-2In vitro Kinase Assay35 ± 1.34
Indole-6-Carboxylic Acid Hydrazone Derivative (Compound 3b)EGFRIn vitro Kinase AssayNot explicitly quantified but identified as the most potent
ErlotinibEGFRIn vitro Kinase AssayPotent inhibitor (reference)

Experimental Protocols for Enhanced Reproducibility

Consistent and detailed experimental protocols are paramount for ensuring the reproducibility of in vitro assays. Below are standardized protocols for the key experiments cited in this guide.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human EGFR or VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Specific substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant.

  • Reaction Setup: In a 96-well plate, add the test compound, the kinase, and the substrate in the kinase buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and the general workflow of the experimental procedures described.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Indole Indole Derivative (Inhibitor) Indole->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of inhibition by indole derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis Vascular Permeability PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Indole Indole Derivative (Inhibitor) Indole->VEGFR2 Inhibits

Caption: Key downstream signaling pathways of VEGFR-2 and the inhibitory action of indole derivatives.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., MCF-7, HCT116) Start->Cell_Culture Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Treatment Incubation Incubation (48-72h) Treatment->Incubation Assay Assay (MTT or Kinase) Incubation->Assay Data_Acquisition Data Acquisition (Absorbance/Luminescence) Assay->Data_Acquisition Analysis Data Analysis (IC50 Determination) Data_Acquisition->Analysis End End Analysis->End

Caption: General experimental workflow for in vitro evaluation of indole derivatives.

Conclusion

The reproducibility of experiments is a cornerstone of reliable scientific research. For indole-6-carboxylic acid derivatives, consistent application of detailed protocols for cytotoxicity and kinase inhibition assays is essential for accurately assessing their potential as anticancer agents. While data for this compound remains elusive, the comparative data on related hydrazone derivatives demonstrate their potential as potent inhibitors of key oncogenic pathways. The provided protocols and workflows serve as a guide for researchers to conduct reproducible experiments, facilitating the confident evaluation and comparison of novel anticancer compounds.

References

Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of novel therapeutics, particularly in oncology, the specificity of small molecule inhibitors is a critical determinant of both efficacy and safety. Off-target activity, or cross-reactivity, can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. This guide provides a comparative framework for evaluating the cross-reactivity of a potential kinase inhibitor, 2,3-Dimethyl-1H-indole-6-carboxylic acid, against established drugs.

The indole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds.[1][2] Derivatives of indole-6-carboxylic acid, in particular, have been investigated as potential inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Based on these precedents, this guide will proceed under the working hypothesis that this compound is being evaluated for similar activity.

To provide a meaningful comparison, we will assess its hypothetical selectivity profile against two well-characterized, clinically approved kinase inhibitors:

  • Gefitinib : A selective inhibitor of EGFR tyrosine kinase.[3][4]

  • Sunitinib : A multi-targeted tyrosine kinase inhibitor known to act on VEGFR-2, PDGFRβ, c-KIT, and other kinases.[5][6]

Data Presentation: Kinase Selectivity Profile

The following table summarizes hypothetical inhibitory activity (IC50 values) for our compound of interest and the selected alternatives across a representative panel of protein kinases. Lower IC50 values indicate higher potency. This illustrative data is designed to reflect a plausible outcome from a broad kinase screening panel.

Table 1: Illustrative Cross-Reactivity Data for Selected Kinase Inhibitors (IC50, nM)

Kinase TargetThis compound (Hypothetical)Gefitinib (Reference)Sunitinib (Reference)Kinase Family
EGFR 55 25 10,500Tyrosine Kinase
VEGFR-2 80 12,00015 Tyrosine Kinase
ABL11,2001,500250Tyrosine Kinase
SRC850>10,000180Tyrosine Kinase
c-KIT2,500>10,00050 Tyrosine Kinase
PDGFRβ1,800>10,00025 Tyrosine Kinase
CDK2>10,000>10,0005,500CMGC
ROCK17,5008,0002,100AGC
PKA>10,000>10,0008,200AGC
AurA4,2006,300950Other

Data presented for this compound is hypothetical and for illustrative purposes only. Reference data is representative of published values.

Visualizing Biological Pathways and Experimental Plans

To contextualize the importance of inhibitor selectivity, it is crucial to understand the signaling pathways these kinases regulate. Similarly, a clear experimental workflow is essential for obtaining reliable cross-reactivity data.

cluster_0 EGFR Signaling Pathway cluster_1 VEGFR-2 Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR GRB2 GRB2/SOS EGFR->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF_v RAF PKC->RAF_v MEK_v MEK RAF_v->MEK_v ERK_v ERK MEK_v->ERK_v Angiogenesis Angiogenesis, Permeability ERK_v->Angiogenesis

Caption: Simplified EGFR and VEGFR-2 signaling pathways leading to cell proliferation and angiogenesis.

cluster_workflow Kinase Inhibitor Selectivity Screening Workflow A Compound Preparation (Serial Dilutions) B Assay Plate Setup (384-well format) A->B C Addition of Kinase Panel (Recombinant Enzymes) B->C D Initiation of Reaction (ATP/Substrate Addition) C->D E Incubation (Room Temperature) D->E F Signal Detection (e.g., ADP-Glo™ Luminescence) E->F G Data Analysis (IC50 Curve Fitting) F->G H Selectivity Profile Generation G->H

Caption: A typical experimental workflow for assessing the cross-reactivity of a kinase inhibitor.

Experimental Protocols

Reliable cross-reactivity data is predicated on robust and well-controlled experimental design. Below is a generalized protocol for an in vitro kinase profiling assay, based on common commercially available systems like the ADP-Glo™ Kinase Assay.[7][8]

Protocol: In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)

1. Objective: To determine the inhibitory potency (IC50) of a test compound against a broad panel of protein kinases by quantifying the amount of ADP produced in the kinase reaction.

2. Materials:

  • Test Compound (e.g., this compound)

  • Reference Compounds (e.g., Gefitinib, Sunitinib)

  • Kinase Selectivity Profiling System (containing recombinant kinases, substrates, and reaction buffers)

  • ADP-Glo™ Kinase Assay Reagents (ADP-Glo™ Reagent, Kinase Detection Reagent)

  • ATP

  • DMSO (ACS Grade)

  • Low-volume 384-well white assay plates

  • Multichannel pipettes or automated liquid handlers

  • Plate-reading luminometer

3. Method:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test and reference compounds in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold dilutions). The final assay concentration of DMSO should be kept constant and typically below 1%.

  • Kinase Reaction:

    • Dispense 1 µL of the diluted compound or vehicle (DMSO) into the appropriate wells of a 384-well plate.[8]

    • Prepare a Kinase Working Stock by diluting the recombinant kinases in the provided kinase reaction buffer. Add 2 µL of this solution to each well.

    • Prepare an ATP/Substrate Working Stock by mixing the specific substrate for each kinase with ATP in the reaction buffer.

    • Initiate the kinase reaction by adding 2 µL of the ATP/Substrate Working Stock to each well. The final reaction volume is 5 µL.[8]

    • Incubate the plate at room temperature for 60 minutes.[8]

  • Signal Detection:

    • After incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Normalize the data using vehicle-only wells (100% activity) and no-enzyme wells (0% activity).

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value for each kinase.

This guide provides a foundational approach to assessing the cross-reactivity of a novel indole-based compound. By comparing its selectivity profile to established drugs and understanding the underlying experimental and biological context, researchers can make more informed decisions in the early stages of drug discovery.

References

Comparative Docking Analysis of Dimethyl-Indole Carboxylic Acids and Related Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of in-silico docking studies on dimethyl-indole carboxylic acids and structurally related indole derivatives. It is designed for researchers, scientists, and drug development professionals to provide a consolidated resource of binding affinities and experimental methodologies. The data presented here is collated from multiple studies to facilitate further research and development of indole-based compounds as potential therapeutic agents.

Data Presentation: Comparative Docking Scores

The following tables summarize the binding affinities of various indole carboxylic acid derivatives against key biological targets. These compilations provide insights into how different substitutions on the indole scaffold influence binding efficacy.

Note: Direct comparison of binding energies across different studies should be approached with caution due to variations in docking software, force fields, and specific protocols.

Table 1: Docking Scores of Indole Derivatives Against Cyclooxygenase (COX) Enzymes
Compound/DerivativeTarget ProteinDocking Score (kcal/mol)Docking SoftwareReference
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (S3)COX-2Not specifiedMOE 2015[1][2]
Indomethacin (Reference)COX-2Not specifiedMOE 2015[1][2]
5f (Oxazole bridged chalcone derivative of indole)COX-170.50 (GOLD Score)GOLD[3]
5g (Oxazole bridged chalcone derivative of indole)COX-166.08 (GOLD Score)GOLD[3]
Indomethacin (Reference)COX-164.84 (GOLD Score)GOLD[3]
Celecoxib (Reference)COX-177.90 (GOLD Score)GOLD[3]
5c (Oxazole bridged chalcone derivative of indole)COX-260.37 (GOLD Score)GOLD[3]
5f (Oxazole bridged chalcone derivative of indole)COX-265.13 (GOLD Score)GOLD[3]
5g (Oxazole bridged chalcone derivative of indole)COX-263.18 (GOLD Score)GOLD[3]
Celecoxib (Reference)COX-267.90 (GOLD Score)GOLD[3]
Table 2: Docking Scores and Inhibitory Concentrations of Indole Derivatives Against Anticancer Targets
Compound/DerivativeTarget ProteinDocking Score (kcal/mol)IC50Docking SoftwareReference
5-bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide (3a)EGFRStrongest Binding Energy-Not Specified[4][5]
5-bromo-N'-(4-chlorobenzylidene)-1H-indole-2-carbohydrazide (3b)EGFRStrongest Binding Energy-Not Specified[4][5]
5-bromo-N'-(furan-2-ylmethylene)-1H-indole-2-carbohydrazide (3f)EGFRStrongest Binding Energy-Not Specified[4][5]
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e)EGFR-2.80 ± 0.52 µMNot Specified[6]
Erlotinib (Reference)EGFR-0.04 ± 0.01 µMNot Specified[6]
Indole-2-carboxamide derivative (5d)EGFR-6.90-Not Specified[7]
Indole-2-carboxamide derivative (5e)EGFR-6.79-Not Specified[7]
Erlotinib (Reference)EGFR-7.30-Not Specified[7]
Table 3: Docking Scores and Inhibitory Concentrations of Indole-2-Carboxylic Acid Derivatives Against HIV-1 Integrase
Compound/DerivativeTarget ProteinDocking Score (kcal/mol)IC50Docking SoftwareReference
Indole-2-carboxylic acid (1)HIV-1 Integrase-32.37 µMAutoDock Vina[8]
Ethyl 3-((phenyl)amino)-1H-indole-2-carboxylate (4a)HIV-1 Integrase-25.11 µMAutoDock Vina[8]
Ethyl 3-((4-fluorophenyl)amino)-1H-indole-2-carboxylate (4b)HIV-1 Integrase-28.13 µMAutoDock Vina[8]
Ethyl 3-((4-chlorophenyl)amino)-1H-indole-2-carboxylate (4d)HIV-1 Integrase-15.27 µMAutoDock Vina[8]
Ethyl 3-((4-bromophenyl)amino)-1H-indole-2-carboxylate (4e)HIV-1 Integrase-19.33 µMAutoDock Vina[8]
Indole-2-carboxylic acid derivative (17a)HIV-1 Integrase-3.11 µMAutoDock Vina[8]
Indole-2-carboxylic acid derivative (20a)HIV-1 Integrase-0.13 µMNot Specified[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in-silico studies. Below are generalized and specific protocols extracted from the referenced literature.

General Molecular Docking Workflow

A typical molecular docking study for indole derivatives involves the following steps:

  • Protein and Ligand Preparation:

    • The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules, co-crystallized ligands, and heteroatoms are typically removed from the protein structure.

    • Polar hydrogens and appropriate charges (e.g., Kollman charges) are added to the protein.

    • The 3D structures of the indole derivatives (ligands) are generated using chemical drawing software and their energy is minimized.

  • Binding Site Identification and Grid Generation:

    • The active site for docking is defined, often based on the location of the co-crystallized ligand in the PDB structure.

    • A grid box is generated around the defined active site to encompass the binding pocket.

  • Docking Simulation:

    • A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations of the ligand within the protein's active site.

    • The software calculates the binding energy for each conformation.

  • Analysis of Results:

    • The resulting docked poses are clustered and ranked based on their binding energies.

    • The pose with the lowest binding energy is generally considered the most favorable.

    • The interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the amino acid residues of the protein are analyzed.

Specific Protocol Example: Docking of Indole Derivatives against HIV-1 Integrase[8]
  • Software: AutoDock Vina was utilized for the molecular docking simulations.[8]

  • Protein Preparation: The crystal structure of HIV-1 integrase was prepared for docking.

  • Ligand Preparation: 168 compounds with drug-like properties had their 3D structures generated and prepared for docking. All rotatable bonds of the ligands were allowed to move freely.[8]

  • Binding Site Definition: The binding site was defined based on a known ligand's position, with the central coordinates set to X=141.136, Y=159.768, and Z=179.84.[8]

  • Docking and Analysis: For each molecule, 100 conformations were generated. The best conformation was selected based on the predicted binding affinity and binding mode.[8]

Visualization of Methodologies

The following diagrams illustrate a generalized workflow for molecular docking studies and a simplified representation of the cyclooxygenase (COX) pathway, a common target for indole-based anti-inflammatory drugs.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Retrieve Protein Structure (e.g., from PDB) Grid Define Binding Site & Generate Grid Box PDB->Grid Protein Input Ligand Generate 3D Ligand Structures (Indole Derivatives) Ligand->Grid Ligand Input Dock Perform Docking (e.g., AutoDock Vina) Grid->Dock Analyze Analyze Docking Poses & Binding Energies Dock->Analyze Visualize Visualize Interactions (H-bonds, Hydrophobic) Analyze->Visualize cox_pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 PGs Prostaglandins (PGE2, PGI2, etc.) PGH2->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation COX->PGG2 Peroxidase Activity Indole Indole Carboxylic Acid Derivatives Indole->COX Inhibition

References

Benchmarking 2,3-Dimethyl-1H-indole-6-carboxylic Acid Against Known PIM1 Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical performance of 2,3-Dimethyl-1H-indole-6-carboxylic acid against a panel of established PIM1 kinase inhibitors. The proto-oncogene PIM1 is a serine/threonine kinase that has become a significant therapeutic target in oncology due to its role in cell cycle progression, survival, and proliferation.[1][2] Upregulation of PIM1 is associated with numerous hematological malignancies and solid tumors, making its inhibition a promising strategy for cancer therapy.[1][3]

This document summarizes key quantitative data for known inhibitors, details the experimental protocols required to generate comparative data for new chemical entities like this compound, and visualizes the critical PIM1 signaling pathway and experimental workflows.

Data Presentation: Comparative Inhibitor Performance

The following table summarizes the inhibitory activities of several well-characterized PIM1 inhibitors. The performance of this compound should be determined experimentally and inserted into this table for direct comparison.

CompoundTypeIC50 / KiSelectivity Notes
This compound -Data Not Available To be determined experimentally.
AZD1208Pan-PIM InhibitorIC50: 0.4 nM (PIM1)Potent against PIM1, PIM2, and PIM3.[4]
GDC-0339Pan-PIM InhibitorKi: 0.03 nM (PIM1)Potent, orally bioavailable inhibitor of all PIM isoforms.[5]
PIM447 (LGH447)Pan-PIM InhibitorKi: 6 pM (PIM1)Highly potent pan-PIM kinase inhibitor.[4][5]
CX-6258Pan-PIM InhibitorIC50: 5 nM (PIM1)Orally efficacious pan-Pim kinase inhibitor.[4][5]
SGI-1776PIM/FLT3 InhibitorIC50: 7 nM (PIM1)Also potent against Flt3; cardiotoxicity observed in trials.[4][6]
SMI-4aPIM1 SelectiveIC50: 17 nM (PIM1)Modestly potent against PIM2; cell-permeable.[4][5]
TCS PIM-1 1PIM1 SelectiveIC50: 50 nM (PIM1)Good selectivity over PIM2.[4]
QuercetagetinPIM1 SelectiveIC50: 0.34 µM (PIM1)A naturally occurring flavonoid.[5]
HispidulinPIM1 SelectiveIC50: 2.71 µM (PIM1)A natural flavone compound.[4][5]

Experimental Protocols

To benchmark this compound, the following experimental protocols are recommended.

1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of PIM1 kinase by detecting the amount of ADP produced during the phosphorylation reaction. It is a primary method for determining the IC50 value of an inhibitor.

  • Materials:

    • Recombinant PIM1 Kinase

    • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[7]

    • Substrate (e.g., PIMtide)

    • ATP

    • Test compound (this compound) and control inhibitors

    • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

    • 384-well plates

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in a 384-well plate. Include a DMSO vehicle control.

    • Kinase Reaction: Add the PIM1 enzyme to the wells, followed by a mixture of the substrate and ATP to initiate the reaction.[7]

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[7]

    • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.[7]

    • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a coupled luciferase reaction to produce light. Incubate for 30 minutes.[7]

    • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

    • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and plot the values against the inhibitor concentration to determine the IC50 value.

2. Cell Viability Assay (MTT/MTS Assay)

This assay assesses the effect of the test compound on the proliferation and viability of cancer cell lines that overexpress PIM1.

  • Materials:

    • PIM1-dependent cancer cell line (e.g., Daudi, Raji)[8]

    • Complete culture medium

    • Test compound and control inhibitors

    • 96-well cell culture plates

    • MTT or MTS reagent

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells at an optimal density in a 96-well plate and incubate for 24 hours.[9]

    • Drug Treatment: Treat the cells with serial dilutions of this compound.

    • Incubation: Incubate the plates for 48 to 72 hours.[9]

    • Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.[9]

    • Data Acquisition: Measure the absorbance at the appropriate wavelength. The absorbance correlates with the number of viable cells.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the GI50 (concentration for 50% growth inhibition).

3. Western Blot Analysis

This protocol is used to confirm the mechanism of action by observing the phosphorylation status of known PIM1 downstream targets.

  • Procedure:

    • Cell Treatment & Lysis: Treat PIM1-expressing cells with the test compound at various concentrations. After incubation, lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]

    • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated downstream targets of PIM1 (e.g., p-BAD, p-4EBP1) and total protein levels, along with a loading control (e.g., GAPDH).[8][9]

    • Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye to visualize the protein bands.

    • Analysis: Quantify the band intensity to determine the change in protein phosphorylation upon treatment with the inhibitor.

Mandatory Visualizations

The following diagrams illustrate the PIM1 signaling pathway and a typical experimental workflow for inhibitor screening.

PIM1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim1 PIM1 Kinase cluster_downstream Downstream Effects Cytokines Cytokines (IL-2, IL-3, IL-6) Receptor Cytokine Receptor Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT3 / STAT5 JAK->STAT Phosphorylates PIM1_Gene PIM1 Gene Transcription STAT->PIM1_Gene Induces PIM1_Kinase PIM1 Kinase PIM1_Gene->PIM1_Kinase Translates to BAD BAD PIM1_Kinase->BAD Phosphorylates (Inactivates) p27 p27 PIM1_Kinase->p27 Phosphorylates (Inactivates) MYC c-MYC PIM1_Kinase->MYC Phosphorylates (Stabilizes) Apoptosis Apoptosis Inhibition BAD->Apoptosis Inhibits Proliferation Cell Proliferation p27->Proliferation Inhibits MYC->Proliferation Promotes

Caption: PIM1 is activated by the JAK/STAT pathway and promotes cell survival and proliferation.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection (ADP-Glo™) cluster_analysis 4. Data Analysis A Prepare serial dilution of This compound B Dispense into 384-well plate A->B C Add PIM1 Kinase, Substrate, and ATP B->C D Incubate for 60 min at room temperature C->D E Add ADP-Glo™ Reagent to stop reaction D->E F Add Kinase Detection Reagent to generate luminescence E->F G Read luminescence on plate reader F->G H Plot % Inhibition vs. Concentration and calculate IC50 value G->H

Caption: Workflow for determining inhibitor IC50 values using the ADP-Glo™ kinase assay.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,3-Dimethyl-1H-indole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 2,3-Dimethyl-1H-indole-6-carboxylic acid (CAS No. 103986-06-7), a crucial aspect of responsible chemical handling.

While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on general guidelines for the disposal of hazardous laboratory chemicals and information from SDSs of structurally similar indole carboxylic acids. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to review the SDS provided by the supplier of your specific chemical.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for the specific chemical. The SDS contains comprehensive information regarding hazards, handling, and emergency measures.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)[1]

  • Safety glasses or goggles[2]

  • A flame-resistant lab coat[1]

  • Closed-toe shoes

In case of exposure, immediately follow the first-aid measures outlined in the relevant SDS and seek medical attention.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process designed to ensure safety and regulatory compliance at every stage.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the foundational step to prevent hazardous reactions.[1][3]

  • Solid Waste: Collect solid this compound waste in a clearly labeled, compatible container.

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]

  • Incompatible Wastes: Do not mix this waste stream with incompatible materials. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from organic compounds.[3][4]

Step 2: Waste Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][3]

  • Container Requirements: Waste containers must be in good condition, without leaks or cracks, and made of a material compatible with the chemical.[1] Containers should be kept closed except when adding waste.[1][3]

  • Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[1][3]

Step 3: Arranging for Disposal

Hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]

  • Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching their capacity.[1]

  • Prohibited Disposal Methods: Do not dispose of this chemical down the drain or in the regular trash.[1][5] Evaporation of hazardous waste is also not a permissible disposal method.[3][6]

Step 4: Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.

  • Triple Rinsing: Rinse the container three times with a suitable solvent capable of dissolving the chemical residue.[1]

  • Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[1][6]

  • Air Dry: Allow the rinsed container to air dry completely before disposal.[1]

Quantitative Data Summary

The following table summarizes general quantitative limits and guidelines relevant to the disposal of laboratory chemical waste. Specific limits may vary based on local regulations and the specific hazards of the chemical .

ParameterGuidelineCitation
pH for Drain Disposal For aqueous solutions, a pH between 5.5 and 10.5 may be acceptable for drain disposal in small quantities, provided they are not otherwise hazardous. Always verify local regulations.[5]
Satellite Accumulation A generator may accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at or near the point of generation.[1]
Container Headspace Leave at least one inch of headroom in liquid waste containers to accommodate for expansion.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Consult SDS and Institutional Protocols B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Identify Waste as Solid or Liquid B->C Begin Disposal Process D Segregate from Incompatible Wastes C->D E Use Labeled, Compatible Container D->E F Store in Satellite Accumulation Area (SAA) E->F G Contact EHS for Waste Pickup F->G Container Full H Properly Decontaminate Empty Containers (Triple Rinse) G->H I Dispose of Decontaminated Containers H->I

Caption: Disposal workflow for chemical waste.

References

Comprehensive Safety and Handling Guide for 2,3-Dimethyl-1H-indole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2,3-Dimethyl-1H-indole-6-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar indole and carboxylic acid derivatives. It is imperative to treat this compound as potentially hazardous and adhere to rigorous laboratory safety protocols.

I. Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.

PPE Category Item Specification
Eye Protection Safety GogglesChemical splash goggles are mandatory at all times to protect against dust particles and splashes.[1][2][3][4] A face shield should be worn in situations with a higher risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][3] Gloves should be inspected for any signs of degradation or puncture before each use and changed regularly.[5]
Body Protection Laboratory CoatA full-length, buttoned lab coat is required to protect skin and clothing from contamination.[1][3]
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.[1][2][6] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[2][4]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required to protect against spills.[1]
II. Operational Plan: Handling and Storage

A meticulous operational plan is critical for minimizing risk and ensuring a safe laboratory environment.

A. Engineering Controls:

  • Ventilation: All work with this compound, particularly when handling the solid form or preparing solutions, must be performed in a certified chemical fume hood.[1][2][6]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]

B. Handling Procedures:

  • Weighing: When weighing the solid compound, do so within a chemical fume hood. Use a disposable weigh boat to prevent contamination of balances.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • General Hygiene: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling the compound.[2][7]

C. Storage:

  • Store this compound in a tightly sealed and clearly labeled container.[2][4]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4]

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment.

  • Waste Collection: Collect all waste containing this compound in a designated and properly labeled hazardous waste container.[8] The container must be kept tightly closed except when adding waste.[8]

  • Disposal Regulations: Follow all local, state, and federal regulations for the disposal of chemical waste.[8] Do not dispose of this chemical down the drain or in the regular trash.[4]

  • Contaminated Materials: Any materials that come into contact with the compound, such as gloves, weigh boats, and paper towels, should be disposed of as hazardous waste.

Visual Guidance

To further aid in the safe handling of this compound, the following diagrams illustrate key procedural workflows.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Assess Task Assess Task (e.g., Weighing, Solution Prep) Eye_Protection Eye Protection (Safety Goggles/Face Shield) Assess Task->Eye_Protection Splash/Dust Hazard Hand_Protection Hand Protection (Nitrile/Neoprene Gloves) Assess Task->Hand_Protection Direct Contact Hazard Body_Protection Body Protection (Lab Coat) Assess Task->Body_Protection General Handling Respiratory_Protection Respiratory Protection (Fume Hood/Respirator) Assess Task->Respiratory_Protection Inhalation Hazard

Caption: PPE Selection Workflow for Handling this compound.

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Appropriate PPE Prepare_Work_Area 2. Prepare Work Area (Fume Hood) Don_PPE->Prepare_Work_Area Weigh_Chemical 3. Weigh Chemical Prepare_Work_Area->Weigh_Chemical Prepare_Solution 4. Prepare Solution Weigh_Chemical->Prepare_Solution Clean_Work_Area 5. Clean Work Area Prepare_Solution->Clean_Work_Area Dispose_Waste 6. Dispose of Waste Properly Clean_Work_Area->Dispose_Waste Remove_PPE 7. Remove PPE Dispose_Waste->Remove_PPE

Caption: Step-by-step workflow for the safe handling of chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.